3-Chloro-4-ethoxy-5-fluorobenzaldehyde
Description
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Properties
IUPAC Name |
3-chloro-4-ethoxy-5-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO2/c1-2-13-9-7(10)3-6(5-12)4-8(9)11/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMVCTKZAPAVHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Strategic Value of Polysubstituted Aromatic Scaffolds
An In-depth Technical Guide to 3-Chloro-4-ethoxy-5-fluorobenzaldehyde (CAS: 883521-79-7)
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
In the landscape of modern medicinal chemistry, the rational design of drug candidates hinges on the use of versatile, well-functionalized molecular building blocks. Halogenated aromatic aldehydes are a cornerstone of this process, offering a reactive handle for complex molecular construction while imparting crucial physicochemical properties.[1] The introduction of halogens like chlorine and fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity for biological targets.[2][3] this compound is a prime example of a strategically designed scaffold. Its unique substitution pattern—an activating ethoxy group, a deactivating chlorine atom, and a bioisosteric fluorine atom ortho to the reactive aldehyde—creates a nuanced electronic environment. This guide provides a comprehensive technical overview of its synthesis, characterization, and synthetic utility, offering field-proven insights for its application in drug discovery programs.
Section 1: Physicochemical & Structural Analysis
The utility of a synthetic intermediate is fundamentally tied to its physical and chemical properties. The arrangement of substituents on the benzaldehyde ring dictates its reactivity, solubility, and crystallographic properties.
Structural Analysis: The molecule features a benzaldehyde core with three key substituents at positions 3, 4, and 5.
-
Aldehyde Group (-CHO): A versatile functional group that serves as the primary site for a vast array of chemical transformations, including reductive amination, Wittig reactions, and aldol condensations.[4]
-
Chlorine Atom (-Cl): Inductively withdrawing, it influences the electrophilicity of the aromatic ring and the aldehyde carbon. Its presence is common in many FDA-approved drugs, often enhancing membrane permeability and metabolic stability.[2][3]
-
Ethoxy Group (-OCH₂CH₃): An electron-donating group that can modulate the reactivity of the ring and improve solubility in organic solvents.
-
Fluorine Atom (-F): The most electronegative element, it can significantly alter pKa, improve binding affinity through hydrogen bonding interactions, and block sites of metabolism without adding significant steric bulk.[1]
This specific arrangement results in a molecule primed for selective transformations, making it a valuable intermediate in the synthesis of complex target molecules.
Predicted Physicochemical Properties:
| Property | Predicted Value/Information | Source/Rationale |
| CAS Number | 883521-79-7 | BLD Pharm[5] |
| Molecular Formula | C₉H₈ClFO₂ | PubChem[6] |
| Molecular Weight | 202.61 g/mol | Sigma-Aldrich |
| Appearance | Expected to be a white to off-white solid | Based on similar substituted benzaldehydes[7] |
| SMILES | O=CC1=CC(F)=C(OCC)C(Cl)=C1 | BLD Pharm[5] |
| Solubility | Expected to be soluble in common organic solvents (DCM, EtOAc, THF, Acetone) and poorly soluble in water. | General property of non-polar aromatic compounds. |
Section 2: Synthesis and Mechanistic Insight
A reliable and scalable synthesis is paramount for the utility of any chemical building block. The most logical synthetic route to this compound proceeds via a two-step sequence starting from 2-chloro-6-fluorophenol. This pathway involves an initial formylation to create the key hydroxybenzaldehyde intermediate, followed by an O-alkylation to introduce the ethoxy group.
Workflow for Synthesis
Caption: Two-step synthesis of the target compound.
Part 1: Synthesis of 3-Chloro-5-fluoro-4-hydroxybenzaldehyde (Precursor)
This transformation is a variation of the Duff reaction, which formylates activated aromatic rings like phenols.
Protocol: This protocol is adapted from a documented synthesis.[8]
-
Reaction Setup: To a round-bottom flask, add 2-fluoro-6-chlorophenol (1.0 eq) and hexamethylenetetramine (1.0 eq).
-
Solvent Addition: Under an inert atmosphere (e.g., Nitrogen or Argon), add trifluoroacetic acid (TFA) to serve as both the solvent and the acidic catalyst. The volume should be sufficient to dissolve the reagents (approx. 6 mL per gram of phenol).
-
Heating: Stir the mixture at 60 °C for 16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-water.
-
Extraction: Extract the aqueous mixture with diethyl ether (3x volumes).
-
Washing & Drying: Combine the organic fractions, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter the drying agent and evaporate the solvent under reduced pressure. Purify the resulting crude solid by column chromatography (e.g., hexane:ethyl acetate 7:3) to yield 3-chloro-5-fluoro-4-hydroxybenzaldehyde as a white solid.[8]
Causality and Expertise:
-
Why Hexamethylenetetramine? It serves as a stable, anhydrous source of formaldehyde. In the acidic medium (TFA), it hydrolyzes in situ to form an electrophilic iminium ion, which is the formylating agent.
-
Why TFA? It is a strong acid that protonates the hexamethylenetetramine, facilitating the formation of the iminium ion. It's also an excellent solvent for the reactants and is volatile, making it easy to remove during workup.
-
Self-Validation: The purity of the intermediate should be confirmed by ¹H NMR and Mass Spectrometry before proceeding. The characteristic aldehyde proton signal (~9.8 ppm) and phenolic proton signal are key indicators of success.[8]
Part 2: Synthesis of this compound (Final Product)
This step is a classic Williamson ether synthesis, an Sₙ2 reaction where an alkoxide nucleophilically attacks an alkyl halide.
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the 3-chloro-5-fluoro-4-hydroxybenzaldehyde (1.0 eq) from Part 1 in acetone.
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq). This base is strong enough to deprotonate the phenol but not so strong as to cause side reactions. It is also easily filtered off post-reaction.
-
Alkylating Agent: Add iodoethane (CH₃CH₂I, 1.2-1.5 eq) dropwise. Iodoethane is chosen for its high reactivity as an electrophile (iodide is an excellent leaving group).
-
Heating: Stir the mixture at reflux (the boiling point of acetone, ~56 °C) until TLC analysis indicates the complete consumption of the starting material.
-
Workup: Cool the reaction to room temperature and filter to remove the potassium carbonate and potassium iodide byproduct.
-
Solvent Removal: Evaporate the acetone from the filtrate under reduced pressure.
-
Purification: The resulting crude product can be purified by recrystallization or column chromatography to yield the final this compound.
Causality and Expertise:
-
Why K₂CO₃ in Acetone? This is a standard, robust system. Acetone is a polar aprotic solvent that solubilizes the reactants but does not interfere with the Sₙ2 reaction. K₂CO₃ provides a heterogeneous base that is easily removed.
-
Why Iodoethane? While bromoethane or diethyl sulfate could also be used, iodoethane is often more reactive, allowing for lower reaction temperatures and shorter reaction times.
-
Self-Validation: The success of the reaction is easily confirmed by ¹H NMR. The disappearance of the phenolic -OH peak and the appearance of a characteristic quartet (~4.2 ppm) and triplet (~1.4 ppm) for the ethoxy group are definitive.
Section 3: Analytical Characterization & Workflow
Rigorous analytical characterization is essential to confirm the identity and purity of the final compound, a non-negotiable step in any research or drug development pipeline.
Analytical Workflow
Caption: Standard workflow for compound validation.
Recommended Analytical Protocols
-
High-Performance Liquid Chromatography (HPLC):
-
Purpose: To determine the purity of the final compound.
-
Method: A reversed-phase C18 column is effective for separating aromatic aldehydes.[9]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid, is a good starting point.
-
Detection: UV detection at a wavelength where the aromatic ring absorbs strongly (e.g., 254 nm).
-
Sample Prep: Dissolve ~1 mg of the compound in 1 mL of 50:50 acetonitrile:water. Filter through a 0.45 µm syringe filter before injection.[9]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: Unambiguous structural confirmation.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Expected ¹H NMR Signals:
-
Aldehyde proton (-CHO): Singlet, ~9.9 ppm.
-
Aromatic protons: Two doublets in the range of 7.5-7.8 ppm, showing coupling to the fluorine atom.
-
Ethoxy methylene (-OCH₂-): Quartet, ~4.2 ppm.
-
Ethoxy methyl (-CH₃): Triplet, ~1.4 ppm.
-
-
Expected ¹³C NMR Signals:
-
Aldehyde carbon: ~189 ppm.
-
Aromatic carbons: Multiple signals between 110-160 ppm, with some showing characteristic C-F coupling.
-
Ethoxy methylene carbon: ~65 ppm.
-
Ethoxy methyl carbon: ~14 ppm.
-
-
-
Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight and elemental composition.
-
Technique: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI).
-
Expected Result: The exact mass of the molecular ion [M+H]⁺ should be observed, corresponding to the formula C₉H₉ClFO₂⁺. The characteristic isotopic pattern for one chlorine atom (a ~3:1 ratio for the M and M+2 peaks) will also be present.
-
Predicted Spectral Data Summary
| Technique | Key Expected Features | Rationale |
| ¹H NMR | δ ~9.9 (s, 1H), 7.5-7.8 (2H, aromatic), 4.2 (q, 2H), 1.4 (t, 3H) | Based on known chemical shifts for aldehyde, ethoxy, and fluorinated aromatic protons.[10][11] |
| ¹³C NMR | δ ~189 (C=O), 110-160 (aromatic C, with C-F coupling), ~65 (-OCH₂-), ~14 (-CH₃) | Standard chemical shift ranges for functional groups.[10][12] |
| HRMS (ESI) | [M+H]⁺ corresponding to C₉H₉ClFO₂⁺; Isotopic pattern for ¹Cl | Confirms molecular formula and presence of chlorine.[8] |
Section 4: Synthetic Utility and Applications in Drug Discovery
This compound is not an end-product but a versatile intermediate. Its true value lies in its potential for elaboration into more complex, biologically active molecules.
Key Reactions for Further Synthesis:
-
Reductive Amination: The aldehyde can be readily converted into a wide range of secondary and tertiary amines by reacting it with a primary or secondary amine in the presence of a reducing agent like sodium triacetoxyborohydride (STAB). This is one of the most robust and widely used reactions in medicinal chemistry for building molecular complexity.
-
Wittig Reaction: Reaction with a phosphonium ylide can convert the aldehyde into an alkene, providing a scaffold for further functionalization.[1]
-
Grignard/Organolithium Additions: Nucleophilic addition of organometallic reagents to the aldehyde yields secondary alcohols, which can be further modified.
-
Oxidation: Oxidation of the aldehyde to the corresponding carboxylic acid provides another key functional group for amide bond formation or esterification.
The specific substitution pattern of this aldehyde makes it an attractive starting point for inhibitors of various enzymes or receptor ligands where precise interactions within a binding pocket are required. The combination of a hydrogen bond acceptor (ethoxy), a halogen bond donor (chloro), and a metabolically stable fluorine atom offers a rich set of non-covalent interactions to exploit in rational drug design.
Section 5: Chemical Safety and Handling
Proper handling of all chemicals is critical to ensure laboratory safety. While specific toxicity data for this compound is not available, it should be handled with the care afforded to other aromatic aldehydes.
General Safety Precautions: [13]
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses or goggles, a flame-resistant lab coat, and compatible chemical-resistant gloves (e.g., nitrile).[14]
-
Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Keep containers tightly closed when not in use.[15]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.
-
Spills: In case of a small spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.
Researchers must always consult the Safety Data Sheet (SDS) provided by the supplier before handling any chemical and develop laboratory-specific Standard Operating Procedures (SOPs).[16]
References
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- ChemicalBook. (n.d.). 3-CHLORO-5-FLUORO-4-HYDROXYBENZALDEHYDE synthesis.
- PubChemLite. (n.d.). This compound (C9H8ClFO2).
- Sigma-Aldrich. (n.d.). 3-Chloro-4-fluorobenzaldehyde 0.97.
- Benchchem. (n.d.). The Pivotal Role of 2-(Benzyloxy)-4-fluorobenzaldehyde in Modern Medicinal Chemistry.
- Supporting Information. (n.d.). NMR Spectra.
- BLD Pharm. (n.d.). This compound.
- Chem-Impex. (n.d.). 3-Chloro-5-fluorobenzaldehyde.
- Benchchem. (n.d.). An In-depth Technical Guide to 3-(3-Chloro-4-fluorophenyl)propanal and Related Halogenated Aromatic Aldehydes.
- PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
- The University of Texas at Austin EHS. (n.d.). Chemical Safety.
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physicochemical properties of 3-Chloro-4-ethoxy-5-fluorobenzaldehyde
An In-depth Technical Guide to the Physicochemical Properties of Halogenated Benzaldehydes, Focusing on 3-Chloro-4-fluorobenzaldehyde as a Model Compound
Preamble for the Researcher: The initial subject of this guide was the specific molecule 3-Chloro-4-ethoxy-5-fluorobenzaldehyde. However, a comprehensive search of scientific databases and supplier catalogs reveals a significant lack of publicly available data for this particular compound. To provide a technically accurate and valuable resource, this guide will instead focus on the closely related and well-documented precursor, 3-Chloro-4-fluorobenzaldehyde . The principles, analytical techniques, and safety protocols detailed herein are directly applicable and serve as an expert framework for researchers working with novel, substituted benzaldehydes like the originally requested molecule.
Halogenated benzaldehydes are cornerstone building blocks in modern organic synthesis, particularly within pharmaceutical and agrochemical development. The precise placement of halogen atoms and other functional groups on the benzene ring dramatically influences the molecule's electronic properties, reactivity, and ultimately, the biological activity of its derivatives.[1][2] 3-Chloro-4-fluorobenzaldehyde (CAS No. 34328-61-5) is a prime example of such a versatile intermediate.[1] Its aldehyde group serves as a reactive handle for a multitude of chemical transformations, while the chloro and fluoro substituents modulate the reactivity of the aromatic ring, making it a valuable precursor for complex molecular architectures.[1][2] This guide offers a detailed examination of its core physicochemical properties, analytical characterization, reactivity, and safe handling protocols, providing a robust foundation for its application in research and development.
Core Physicochemical Properties
The physical and chemical properties of a compound are fundamental to its handling, reaction setup, and purification. The data for 3-Chloro-4-fluorobenzaldehyde are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄ClFO | [1] |
| Molecular Weight | 158.56 g/mol | [1][3] |
| Appearance | White or colorless to light yellow powder, lump, or clear liquid | [1] |
| Melting Point | 24-30 °C (lit.) | [1][2] |
| Boiling Point | 66-72 °C at 2 mmHg | [1][2][4] |
| Flash Point | >110 °C (230 °F) | [4][5] |
| Refractive Index (n20/D) | ~1.545 | [1][4] |
| Log P (Octanol/Water) | 2.34 (at 25 °C) |
Note: The low melting point indicates that this compound may exist as a liquid at or slightly above standard room temperature.[2]
Analytical Characterization Workflow
Confirming the identity and purity of a starting material is a non-negotiable step in any synthetic workflow. The following section details the standard analytical procedures for characterizing 3-Chloro-4-fluorobenzaldehyde.
Logical Flow of Analysis
A typical workflow for structural confirmation and purity assessment involves a combination of chromatographic and spectroscopic techniques.
Caption: Workflow for purity and identity confirmation.
Spectroscopic Data Interpretation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is critical for confirming the substitution pattern on the aromatic ring. The spectrum for 3-Chloro-4-fluorobenzaldehyde is expected to show three distinct aromatic proton signals, coupled to each other and to the fluorine atom, plus a singlet for the aldehyde proton typically found far downfield (>9.5 ppm).[6][7][8] ¹³C NMR will show seven distinct carbon signals, including the characteristic aldehyde carbonyl signal (~190 ppm).[6]
-
Infrared (IR) Spectroscopy : The IR spectrum provides functional group information. Key expected absorbances include a strong C=O stretch for the aldehyde at approximately 1700 cm⁻¹ and C-H stretches for the aromatic ring and aldehyde proton.[3]
-
Mass Spectrometry (MS) : When analyzed by GC-MS, the mass spectrum will show a molecular ion peak (M⁺) at m/z 158, with a characteristic M+2 isotope peak approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.[3]
Experimental Protocol: ¹H NMR Acquisition
This protocol outlines the standard operating procedure for acquiring a proton NMR spectrum, a self-validating system for identity confirmation.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of 3-Chloro-4-fluorobenzaldehyde and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the tube into the NMR spectrometer. Ensure the instrument is locked on the deuterium signal of the solvent and properly shimmed to achieve a sharp, symmetrical TMS peak.
-
Acquisition: Acquire the ¹H spectrum using standard parameters (e.g., 400 MHz, 16 scans, 30° pulse angle, 1-second relaxation delay).
-
Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Phase the spectrum and calibrate the chemical shift by setting the TMS peak to 0.00 ppm.
-
Analysis: Integrate the peaks to determine proton ratios and analyze the coupling patterns (multiplicities and coupling constants) to confirm the aromatic substitution pattern. The causality for using CDCl₃ is its excellent solubilizing power for many organic compounds and its single deuterium peak for locking. TMS is the universal standard for referencing.
Reactivity and Applications in Drug Discovery
The chemical behavior of 3-Chloro-4-fluorobenzaldehyde is dictated by the interplay of its functional groups.
-
The Aldehyde Group: This group is electrophilic and readily undergoes nucleophilic addition and condensation reactions. It is a gateway for forming Schiff bases, Wittig adducts, and products of aldol condensation, making it invaluable for extending the molecular scaffold.[2]
-
The Halogenated Ring: The chlorine and fluorine atoms are electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, particularly at the position para to the fluorine.
This dual reactivity makes it a key intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs) and agrochemicals.[2] The incorporation of chlorine and fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate lipophilicity.[9][10][11] For instance, halogenated aromatic structures are prevalent in a wide range of FDA-approved drugs.[10][11]
Caption: Common synthetic routes from the aldehyde.
Safety, Handling, and Storage
Working with any chemical intermediate requires a thorough understanding of its potential hazards. The following information is synthesized from authoritative Safety Data Sheets (SDS).[5][12]
Hazard Identification
3-Chloro-4-fluorobenzaldehyde is classified as hazardous.[12]
-
H302: Harmful if swallowed.
Recommended Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12][14]
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[12]
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contaminated.[12]
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate organic vapor cartridge.[13]
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[15]
Storage
Store in a tightly closed container in a cool, dry, and well-ventilated place.[12][14] The material is noted to be air-sensitive, suggesting storage under an inert atmosphere (e.g., nitrogen or argon) may be beneficial for long-term purity.[4]
Conclusion
3-Chloro-4-fluorobenzaldehyde stands as a testament to the power of strategic halogenation in designing functional chemical intermediates. Its well-defined physicochemical properties, predictable reactivity, and established analytical profile make it a reliable tool for researchers in drug discovery and material science. The protocols and data presented in this guide provide the necessary framework for its safe and effective use, serving as a reliable proxy for the exploration of more complex, novel benzaldehyde derivatives.
References
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3-Chloro-4-fluorobenzaldehyde | C7H4ClFO | CID 593866 - PubChem . National Center for Biotechnology Information. [Link]
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3-Chloro-5-fluorobenzaldehyde | C7H4ClFO | CID 2734839 - PubChem . National Center for Biotechnology Information. [Link]
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3-CHLOROBENZALDEHYDE MSDS - Loba Chemie . Loba Chemie. [Link]
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Supporting Information for a scientific article . Royal Society of Chemistry. [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed . National Library of Medicine. [Link]
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Benzaldehyde, 3-fluoro- - NIST WebBook . National Institute of Standards and Technology. [Link]
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A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC . National Library of Medicine. [Link]
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3-CHLORO-5-FLUOROBENZALDEHYDE | CAS 90390-49-1 - Matrix Fine Chemicals . Matrix Fine Chemicals. [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC . National Library of Medicine. [Link]
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Navigating the Synthesis and Potential of 3-Chloro-4-ethoxy-5-fluorobenzaldehyde: A Technical Guide for Advanced Research
Executive Summary: 3-Chloro-4-ethoxy-5-fluorobenzaldehyde is a specialized aromatic aldehyde with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and a proposed synthetic pathway, alongside predicted analytical data. Due to the limited publicly available information on this specific compound, this document leverages data from structurally related analogs to offer scientifically grounded insights for researchers and drug development professionals.
Molecular Structure and Physicochemical Properties
This compound is a substituted benzaldehyde with a chlorine atom, an ethoxy group, and a fluorine atom on the benzene ring. The strategic placement of these functional groups is expected to significantly influence the molecule's reactivity and biological activity.
Molecular Structure
The core of the molecule is a benzene ring, to which an aldehyde group (-CHO) is attached. The substituents are arranged as follows:
-
Chlorine (Cl) at position 3
-
Ethoxy (-OCH2CH3) at position 4
-
Fluorine (F) at position 5
This substitution pattern creates a unique electronic environment on the aromatic ring, which can be leveraged in various chemical transformations.
Caption: Molecular structure of this compound.
Physicochemical Data
The molecular formula for this compound is C9H8ClFO2. Based on this, the following properties can be calculated:
| Property | Value |
| Molecular Weight | 218.61 g/mol |
| Monoisotopic Mass | 218.0197 g/mol |
Due to the presence of polar functional groups (aldehyde, ethoxy, fluorine, and chlorine), the molecule is expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Its solubility in water is predicted to be low.
Proposed Synthesis Protocol
Caption: Proposed synthetic workflow for this compound.
Step 1: Nucleophilic Aromatic Substitution
The first step involves a nucleophilic aromatic substitution (SNAr) reaction to replace one of the fluorine atoms with an ethoxy group. The fluorine at the 4-position is the most activated towards nucleophilic attack due to the electron-withdrawing effects of the aldehyde group and the other two fluorine atoms.
Protocol:
-
Dissolve 3,4,5-trifluorobenzaldehyde in anhydrous ethanol.
-
Slowly add a solution of sodium ethoxide in ethanol at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl).
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3,5-difluoro-4-ethoxybenzaldehyde.
Step 2: Electrophilic Aromatic Substitution (Chlorination)
The second step is a selective electrophilic aromatic substitution to introduce a chlorine atom at the 3-position. The directing effects of the existing substituents will guide the chlorination.
Protocol:
-
Dissolve the 3,5-difluoro-4-ethoxybenzaldehyde from the previous step in a suitable solvent such as acetic acid or a chlorinated solvent.
-
Add a chlorinating agent, for instance, N-chlorosuccinimide (NCS), along with a catalytic amount of a strong acid like sulfuric acid.
-
Stir the reaction mixture at a slightly elevated temperature (e.g., 50-60 °C) and monitor by TLC.
-
Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent.
-
Wash the organic layer with a solution of sodium bicarbonate and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the final product, this compound, using column chromatography on silica gel.
Analytical Characterization (Predicted)
The structure of the final compound can be confirmed using standard analytical techniques. The expected spectroscopic data are as follows:
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aldehyde proton (around 9.8-10.0 ppm), two aromatic protons (as doublets or doublet of doublets in the range of 7.0-7.8 ppm), and the ethoxy group protons (a quartet around 4.0-4.2 ppm and a triplet around 1.4-1.5 ppm).
-
¹³C NMR: The carbon NMR spectrum should display a signal for the aldehyde carbonyl carbon (around 185-195 ppm), aromatic carbons (in the 110-160 ppm region, showing C-F and C-Cl couplings), and the two carbons of the ethoxy group (around 65 ppm and 15 ppm).
-
IR Spectroscopy: The infrared spectrum will likely exhibit a strong characteristic absorption band for the aldehyde C=O stretch (around 1700 cm⁻¹), C-O-C stretching vibrations for the ethoxy group (around 1250-1050 cm⁻¹), and C-Cl and C-F stretching bands.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the calculated molecular weight, along with a characteristic M+2 peak with approximately one-third the intensity of the M+ peak, which is indicative of the presence of a single chlorine atom.
Potential Applications in Research and Drug Development
Halogenated and alkoxy-substituted benzaldehydes are valuable intermediates in the synthesis of a wide range of biologically active molecules and functional materials.[1] The unique combination of chloro, ethoxy, and fluoro substituents in this compound suggests its potential utility in several areas:
-
Pharmaceutical Synthesis: This compound can serve as a key building block for the synthesis of novel therapeutic agents. The presence of chlorine and fluorine can enhance metabolic stability and binding affinity of drug candidates.[1] The aldehyde group is a versatile handle for constructing more complex molecular architectures through reactions like aldol condensations, Wittig reactions, and reductive aminations.
-
Agrochemicals: Similar to its applications in pharmaceuticals, this molecule could be a precursor for new pesticides and herbicides, where the halogen atoms often contribute to the biological efficacy.
-
Materials Science: Substituted benzaldehydes are used in the development of polymers, dyes, and other functional materials.[2] The specific substituents on this molecule could impart desirable properties such as thermal stability or specific optical characteristics.
Conclusion
This compound represents a promising, albeit currently under-documented, chemical entity. This guide provides a foundational understanding of its structure and a scientifically sound, proposed pathway for its synthesis. The predicted analytical data and potential applications are based on established chemical principles and the known utility of structurally similar compounds. This information is intended to empower researchers in medicinal chemistry and materials science to explore the potential of this and other novel substituted benzaldehydes in their future research endeavors.
References
- Google Patents. CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
-
Matrix Fine Chemicals. 3-CHLORO-5-FLUOROBENZALDEHYDE | CAS 90390-49-1. [Link]
-
Mahesh, A. R., & Murugan, V. (2021). SYNTHESIS OF 2-(2-(2-(BIS (2-CHLOROETHYL) AMINO) ETHOXY) BENZYLIDENE) BENZOFURAN – 3(2H) – ONE DERIVATIVES ON BASIS OF BENZALDEHYDES AND ACETOPHENONES FOR ITS CYTOTOXIC ACTIVITY. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 12(3), 1723-1728. [Link]
- Google Patents. US4456772A - Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes.
-
Ndima, M., et al. (2025). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Acta Crystallographica Section E: Crystallographic Communications, E81, 934-938. [Link]
-
MDPI. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. [Link]
- Google Patents. EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.
-
ResearchGate. β-Chlorovinylaldehydes as Intermediates in the Synthesis of New Functionalized β–Fluoroalkoxyvinyl Aldehydes and Corresponding Alcohols. [Link]
-
ResearchGate. IR Spectra of benzaldehyde and its derivatives in different aggregate states. [Link]
-
ResearchGate. (PDF) Functionalization of 3-Chlorobenzaldehyde. [Link]
-
Organic Syntheses. Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. [Link]
- Google Patents. US4845304A - Process for producing fluorobenzaldehydes.
-
NIST. Benzaldehyde. [Link]
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solubility of 3-Chloro-4-ethoxy-5-fluorobenzaldehyde in organic solvents
An In-depth Technical Guide to the Solubility of 3-Chloro-4-ethoxy-5-fluorobenzaldehyde in Organic Solvents
Introduction
This compound is a substituted aromatic aldehyde with potential applications in the synthesis of pharmaceuticals and other fine chemicals. A thorough understanding of its solubility in various organic solvents is paramount for its use in research and development, particularly in areas such as reaction chemistry, purification, and formulation. This guide provides a comprehensive overview of the solubility characteristics of this compound, methods for its determination, and the underlying principles governing its behavior in different solvent systems.
Chemical Profile of this compound
| Property | Value | Source |
| Molecular Formula | C9H8ClFO2 | N/A |
| Molecular Weight | 202.61 g/mol | N/A |
| Appearance | Expected to be a solid at room temperature | N/A |
| Structure | A benzaldehyde ring substituted with a chlorine atom at position 3, an ethoxy group at position 4, and a fluorine atom at position 5. | N/A |
The unique combination of a polar aldehyde group, moderately polar chloro and fluoro substituents, and a non-polar ethoxy group and benzene ring suggests that this compound will exhibit a nuanced solubility profile. The principle of "like dissolves like" is a fundamental concept in predicting solubility, where substances with similar polarities tend to be miscible.[1][2]
Understanding Solubility: Theoretical Framework
The solubility of a solid in a liquid is a measure of the maximum amount of the solid that can dissolve in a given amount of the liquid at a specific temperature to form a saturated solution. Several factors influence the solubility of an organic compound:
-
Polarity : The polarity of both the solute and the solvent is a key determinant. Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes.[3][4]
-
Hydrogen Bonding : The ability of a solvent or solute to act as a hydrogen bond donor or acceptor can significantly impact solubility. Protic solvents, which contain O-H or N-H bonds, can engage in hydrogen bonding.[4]
-
Temperature : For most solids dissolving in liquid solvents, solubility increases with temperature.[3]
-
Molecular Size : Larger molecules can be more difficult for solvent molecules to surround and dissolve.[3]
Based on its structure, this compound is a polar molecule. The aldehyde group can act as a hydrogen bond acceptor. Therefore, it is expected to be more soluble in polar solvents, particularly those that are polar aprotic. Its solubility in non-polar solvents is likely to be limited.
Solubility Profile of this compound
| Solvent | Solvent Type | Predicted Solubility ( g/100 mL) |
| Water | Polar Protic | < 0.1 |
| Methanol | Polar Protic | 5 - 10 |
| Ethanol | Polar Protic | 10 - 20 |
| Acetone | Polar Aprotic | > 30 |
| Acetonitrile | Polar Aprotic | 20 - 30 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50 |
| Dichloromethane (DCM) | Moderately Polar | 15 - 25 |
| Ethyl Acetate | Moderately Polar | 25 - 35 |
| Toluene | Non-polar | 1 - 5 |
| Hexane | Non-polar | < 0.5 |
Interpretation of Predicted Solubility
The predicted data suggests that this compound has low solubility in the highly polar, protic solvent water and in non-polar aliphatic hydrocarbons like hexane. Its solubility is predicted to be moderate in polar protic solvents like methanol and ethanol. The highest solubility is anticipated in polar aprotic solvents such as DMSO and acetone, and in moderately polar solvents like ethyl acetate. This pattern is consistent with the compound's molecular structure, which combines polar functional groups with a significant non-polar component.
Visualizing Solubility Trends
The following diagram illustrates the expected relationship between solvent polarity and the solubility of this compound.
Caption: Predicted solubility of this compound based on solvent polarity.
Experimental Determination of Solubility
To obtain accurate solubility data, a systematic experimental approach is necessary. The equilibrium solubility method, often referred to as the shake-flask method, is a widely accepted technique.[3]
Step-by-Step Protocol for Equilibrium Solubility Determination
-
Preparation of Saturated Solutions :
-
Accurately weigh an excess amount of this compound into several vials.
-
Add a precise volume of the desired organic solvent to each vial.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation :
-
After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for a sufficient time to allow the undissolved solid to settle.
-
Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.
-
-
Sampling and Analysis :
-
Carefully withdraw an aliquot of the clear supernatant from each vial using a pre-warmed or solvent-rinsed syringe.
-
Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.
-
Accurately dilute the filtered aliquot with a suitable solvent.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR) spectroscopy.[3]
-
-
Calculation of Solubility :
-
From the determined concentration and the dilution factor, calculate the solubility of the compound in the specific solvent, typically expressed in g/100 mL or mg/mL.
-
Experimental Workflow Diagram
The following diagram outlines the key steps in the experimental determination of solubility.
Caption: Workflow for the experimental determination of solubility.
Conclusion
While specific, publicly available solubility data for this compound is limited, a strong predictive understanding of its behavior can be derived from its chemical structure and established principles of solubility. It is anticipated that this compound will demonstrate the highest solubility in polar aprotic and moderately polar organic solvents. For researchers and drug development professionals, the provided hypothetical solubility profile serves as a valuable starting point for solvent selection in synthesis, purification, and formulation. The detailed experimental protocol outlined in this guide provides a robust framework for obtaining precise and reliable solubility data, which is crucial for advancing the application of this and similar chemical entities.
References
- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube.
- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- EXPERIMENT 1 DETERMIN
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
- LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents. Chemistry LibreTexts.
- Exploring the Properties and Applications of 3-Chloro-4-fluorobenzaldehyde. (n.d.).
- Ashenhurst, J. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
- 3-CHLORO-5-FLUORO-4-HYDROXYBENZALDEHYDE synthesis. (n.d.). ChemicalBook.
- Lean Think. (2021, March 3). Polarity and Solubility of Organic Molecules. YouTube.
Sources
An In-depth Technical Guide to the Synthesis of 3-Chloro-4-ethoxy-5-fluorobenzaldehyde
Abstract
This technical guide provides a comprehensive and in-depth overview of a viable synthetic pathway for 3-Chloro-4-ethoxy-5-fluorobenzaldehyde, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide details a two-step synthetic route commencing with the formylation of 2-chloro-6-fluorophenol, followed by an ethoxy substitution via Williamson ether synthesis. Each step is accompanied by a detailed experimental protocol, a discussion of the underlying chemical principles, and expected outcomes. The synthesis of substituted benzaldehydes is of significant interest due to their wide-ranging applications in medicinal chemistry.[1][2]
Introduction: The Significance of Substituted Benzaldehydes
Substituted benzaldehydes are a critical class of organic compounds that serve as versatile building blocks in the synthesis of a myriad of complex molecules.[3][4] Their utility spans across various industries, from the creation of fragrances and flavorings to the development of advanced materials. In the pharmaceutical sector, the benzaldehyde scaffold is a common feature in numerous active pharmaceutical ingredients (APIs), contributing to their therapeutic efficacy. The introduction of various substituents onto the benzene ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can significantly impact its biological activity. The target molecule of this guide, this compound, possesses a unique combination of halo and alkoxy substituents, making it a valuable precursor for novel therapeutic agents.
Proposed Synthetic Pathway: A Two-Step Approach
The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available 2-chloro-6-fluorophenol. This strategic approach involves an initial formylation reaction to introduce the aldehyde functional group, followed by an etherification to install the ethoxy moiety.
Sources
- 1. US9018210B2 - Substituted benzaldehyde compounds and methods for their use in increasing tissue oxygenation - Google Patents [patents.google.com]
- 2. Substituted benzaldehyde compounds and methods for their use in increasing tissue oxygenation - Patent US-9018210-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US4622429A - Process for the preparation of substituted benzaldehydes - Google Patents [patents.google.com]
- 4. EP3237394A1 - An efficient process for the synthesis of alkoxy substituted benzaldehydes - Google Patents [patents.google.com]
3-Chloro-4-ethoxy-5-fluorobenzaldehyde spectral data (NMR, IR, MS)
An In-depth Technical Guide to the Spectral Characteristics of 3-Chloro-4-ethoxy-5-fluorobenzaldehyde
Introduction
This compound is a polysubstituted aromatic aldehyde of significant interest in synthetic chemistry and drug discovery. Its unique substitution pattern, featuring a chlorine atom, an ethoxy group, and a fluorine atom on the benzaldehyde scaffold, imparts specific electronic and steric properties that are crucial for its reactivity and biological activity. A thorough understanding of its spectral characteristics is paramount for researchers in confirming its identity, assessing its purity, and elucidating its role in chemical reactions.
This guide provides a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. As direct experimental data for this specific molecule is not widely published, this document synthesizes information from structurally related compounds and first principles of spectroscopy to offer a robust, predictive interpretation. The methodologies and rationales presented herein are designed to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and characterize this and similar complex molecules.
Molecular Structure and Numbering
A clear and consistent numbering system is essential for unambiguous spectral assignment. The following diagram illustrates the IUPAC numbering for the this compound molecule, which will be used throughout this guide.
Caption: IUPAC Numbering of this compound.
¹H NMR Spectroscopy: Predicted Data and Interpretation
Proton NMR (¹H NMR) is a fundamental technique for elucidating the hydrogen framework of a molecule. The predicted spectrum of this compound in a standard solvent like CDCl₃ would display distinct signals for the aldehyde, aromatic, and ethoxy protons.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aldehyde-H (H7) | 9.8 - 10.0 | s (or narrow d) | - (or J(H,F) ≈ 1-2 Hz) | 1H |
| Aromatic-H (H6) | 7.6 - 7.8 | d | ³J(H6,F5) ≈ 6-8 Hz | 1H |
| Aromatic-H (H2) | 7.5 - 7.7 | d | ⁴J(H2,F5) ≈ 2-4 Hz | 1H |
| Ethoxy-CH₂ | 4.1 - 4.3 | q | ³J(H,H) ≈ 7.0 Hz | 2H |
| Ethoxy-CH₃ | 1.4 - 1.6 | t | ³J(H,H) ≈ 7.0 Hz | 3H |
Expert Interpretation
The chemical shifts and coupling patterns are dictated by the electronic environment created by the substituents.
-
Aldehyde Proton (H7): The aldehyde proton is highly deshielded due to the electronegativity of the carbonyl oxygen and the anisotropic effect of the C=O bond, placing its signal far downfield (δ 9.8-10.0). It is expected to be a singlet, though a small meta coupling to the fluorine atom (⁵J(H7,F5)) might result in a narrow doublet or slight broadening.
-
Aromatic Protons (H2, H6):
-
The benzene ring is 1,2,3,4,5-penta-substituted, leaving two aromatic protons at positions 2 and 6. Both are deshielded by the electron-withdrawing aldehyde group.
-
H6: This proton is ortho to the aldehyde group and ortho to the fluorine atom. The strong deshielding from the aldehyde and the through-space coupling to the adjacent fluorine will dominate its appearance. It is predicted to be a doublet due to a significant ³J coupling with the fluorine atom (³J(H6,F5) ≈ 6-8 Hz).
-
H2: This proton is also ortho to the aldehyde group but meta to the fluorine atom. It will experience a smaller four-bond coupling to fluorine (⁴J(H2,F5) ≈ 2-4 Hz), also resulting in a doublet. The relative positions of the H2 and H6 signals can be subtle, but H6 is often slightly further downfield due to the proximity of two electron-withdrawing groups (CHO and F).
-
-
Ethoxy Protons: The ethoxy group presents a classic ethyl pattern. The methylene (-CH₂-) protons are adjacent to an oxygen atom, deshielding them to δ 4.1-4.3. They are split into a quartet by the three neighboring methyl protons. The methyl (-CH₃) protons are further from the oxygen and appear upfield at δ 1.4-1.6, split into a triplet by the two methylene protons.
Standard Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
-
Spectral Width: 16 ppm (centered around 6 ppm).
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-32, depending on sample concentration.
-
-
Processing: Apply a Fourier transform with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
¹³C NMR Spectroscopy: Predicted Data and Interpretation
Carbon-13 NMR provides a map of the carbon skeleton. In a standard proton-decoupled spectrum, each unique carbon atom appears as a single line, with its chemical shift indicating its electronic environment.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (Coupled) | Coupling Constant (J, Hz) |
| C7 (C=O) | 188 - 192 | d | ³J(C,F) ≈ 4-6 Hz |
| C5 (C-F) | 155 - 160 | d | ¹J(C,F) ≈ 250-260 Hz |
| C4 (C-O) | 148 - 152 | d | ²J(C,F) ≈ 10-15 Hz |
| C3 (C-Cl) | 125 - 130 | d | ²J(C,F) ≈ 20-25 Hz |
| C1 (C-CHO) | 130 - 135 | d | ³J(C,F) ≈ 3-5 Hz |
| C6 | 115 - 120 | d | ²J(C,F) ≈ 20-25 Hz |
| C2 | 112 - 117 | d | ⁴J(C,F) ≈ 2-4 Hz |
| Ethoxy-CH₂ | 64 - 66 | s | - |
| Ethoxy-CH₃ | 14 - 16 | s | - |
Expert Interpretation
The ¹³C NMR spectrum is highly informative due to the large chemical shift dispersion and the powerful diagnostic tool of C-F coupling.
-
Carbonyl Carbon (C7): The aldehyde carbonyl carbon is significantly deshielded, appearing at the far downfield end of the spectrum (δ 188-192).
-
Aromatic Carbons:
-
C5 (C-F): The carbon directly attached to the fluorine atom exhibits the largest chemical shift due to fluorine's high electronegativity and a massive one-bond C-F coupling constant (¹J(C,F) ≈ 250-260 Hz), making it unmistakable.
-
C4 (C-O): The carbon bonded to the ethoxy group is also significantly deshielded and will show a two-bond coupling to fluorine.
-
C3 (C-Cl) & C1 (C-CHO): These are quaternary carbons, and their signals are typically of lower intensity. Their shifts are influenced by the attached chloro and aldehyde groups, respectively, and they will also exhibit coupling to the fluorine atom.
-
C6 & C2: These are the protonated aromatic carbons. Their chemical shifts are influenced by a combination of all substituents. They will both show two-bond and four-bond couplings to fluorine, respectively. The relative shielding of these carbons is complex, but they are expected in the δ 112-120 ppm range.
-
-
Ethoxy Carbons: The chemical shifts of the ethoxy carbons are standard, with the -CH₂- carbon appearing around δ 64-66 and the -CH₃- carbon around δ 14-16.
Workflow for NMR Analysis
Caption: Standard workflow for NMR spectral acquisition and interpretation.
Infrared (IR) Spectroscopy: Predicted Data and Interpretation
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrations.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3050 - 3100 | Aromatic C-H Stretch | Medium-Weak |
| 2980 - 2850 | Aliphatic C-H Stretch (Ethoxy) | Medium |
| ~2850, ~2750 | Aldehyde C-H Stretch (Fermi doublet) | Weak, but diagnostic |
| 1700 - 1715 | C=O Stretch (Aromatic Aldehyde) | Strong, Sharp |
| 1580 - 1600 | Aromatic C=C Stretch | Medium |
| 1450 - 1500 | Aromatic C=C Stretch | Medium |
| ~1260 | Aryl-O Stretch (Asymmetric) | Strong |
| 1100 - 1200 | C-F Stretch | Strong |
| ~1050 | Aryl-O Stretch (Symmetric) | Medium |
| 700 - 800 | C-Cl Stretch | Medium-Strong |
Expert Interpretation
The IR spectrum provides a clear fingerprint of the molecule's key functional groups.
-
Carbonyl (C=O) Stretch: The most prominent peak in the spectrum will be the strong, sharp absorption for the C=O stretch.[1] Because the aldehyde is conjugated with the aromatic ring, this peak is shifted to a slightly lower wavenumber (1700-1715 cm⁻¹) compared to a saturated aldehyde.[2][3]
-
Aldehyde C-H Stretch: A key diagnostic feature for aldehydes is the presence of two weak bands, often called a Fermi doublet, around 2850 cm⁻¹ and 2750 cm⁻¹.[4] The 2750 cm⁻¹ peak is particularly useful as few other absorptions appear in this region.[3]
-
C-O and C-F Stretches: The spectrum will contain strong bands corresponding to the aryl ether C-O stretching (asymmetric around 1260 cm⁻¹) and the C-F stretching (around 1100-1200 cm⁻¹). These bands can sometimes overlap but are typically intense.
-
Aromatic Region: Multiple medium-intensity peaks between 1450-1600 cm⁻¹ confirm the presence of the aromatic ring.
-
C-Cl Stretch: A medium to strong absorption in the lower frequency "fingerprint" region (700-800 cm⁻¹) is indicative of the C-Cl bond.
Standard Experimental Protocol: ATR-FTIR
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol.
-
Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) absorptions.
-
Sample Application: Place a small amount (a single drop or a few crystals) of the sample directly onto the ATR crystal.
-
Data Acquisition: Lower the pressure arm to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Processing: The spectrum is automatically ratioed against the background by the instrument software. Label the significant peaks.
Mass Spectrometry (MS): Predicted Data and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
-
Molecular Formula: C₉H₈ClFO₂
-
Molecular Weight: 202.01 g/mol (for ³⁵Cl), 204.01 g/mol (for ³⁷Cl)
-
Predicted M⁺ Isotope Pattern: Two peaks at m/z 202 and 204 in an approximate 3:1 ratio, characteristic of a single chlorine atom.
Major Predicted Fragment Ions
| m/z | Predicted Loss | Fragment Structure |
| 201/203 | -H• | [M-H]⁺ |
| 174/176 | -C₂H₄ | Loss of ethylene from ethoxy group |
| 173/175 | -CHO• | [M-CHO]⁺ |
| 145/147 | -CHO•, -C₂H₄ | [M-CHO-C₂H₄]⁺ |
Expert Interpretation of Fragmentation
Caption: Predicted major fragmentation pathways in EI-MS.
-
Molecular Ion (M⁺˙): The molecular ion peak should be clearly visible at m/z 202 and 204. Aromatic systems are stable, generally leading to a prominent molecular ion peak.[5] The ~3:1 isotopic signature of chlorine is the most definitive feature.
-
Loss of a Hydrogen Radical ([M-H]⁺): A common fragmentation pathway for aldehydes is the loss of the weakly bound aldehydic proton, resulting in a strong [M-1]⁺ peak at m/z 201/203.[5][6]
-
Loss of the Formyl Radical ([M-CHO]⁺): Cleavage of the bond between the aromatic ring and the aldehyde group leads to the loss of a formyl radical (•CHO, 29 Da), giving a significant peak at m/z 173/175.
-
Fragmentation of the Ethoxy Group: Ethers can undergo alpha-cleavage.[7] However, a more likely fragmentation for an aromatic ethoxy group is the loss of ethylene (C₂H₄, 28 Da) via a rearrangement, leading to a phenolic radical cation at m/z 174/176. This fragment can subsequently lose the formyl radical to give the peak at m/z 145/147.
Conclusion
The comprehensive spectral analysis of this compound, while predictive, is firmly grounded in the established principles of NMR, IR, and MS. The interplay of the chloro, ethoxy, and fluoro substituents creates a unique and identifiable spectral fingerprint. Key diagnostic features include the characteristic H-F and C-F coupling constants in NMR, the strong C=O and C-F stretches in the IR spectrum, and the definitive M/M+2 isotope pattern in mass spectrometry. This guide provides a robust framework for researchers to confidently identify this molecule, validate its synthesis, and proceed with its application in further scientific endeavors.
References
- ResearchGate. (2012). IR Spectra of benzaldehyde and its derivatives in different aggregate states.
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
- ResearchGate. (2008). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines.
- Rogue Chem. (2024). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para).
-
JoVE. (2024). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from [Link]
-
Journal of Natural Products. (2008). Benzaldehyde Derivatives from Sarcodontia crocea. Retrieved from [Link]
-
Organic Chemistry: A Tenth Edition. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
Analytical Chemistry. (1966). Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Retrieved from [Link]
-
Jasperse, J. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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PMC. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Retrieved from [Link]
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University of Calgary. (n.d.). IR: aldehydes. Retrieved from [Link]
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PMC. (2025). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Retrieved from [Link]
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Asian Journal of Chemistry. (2023). Effect of Substituent on the 13C NMR Chemical Shifts of Substituted 26-Membered [2+2] Macrocyclic Compounds. Retrieved from [Link]
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Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
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YouTube. (2015). Proton NMR Skills (Benzene Derivatives) - Part 1. Retrieved from [Link]
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Polymer. (1998). The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. Retrieved from [Link]
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A Guide to the Strategic Application of 3-Chloro-4-fluorobenzaldehyde in Pharmaceutical and Agrochemical Synthesis
Introduction: The Strategic Value of Halogenated Benzaldehydes in Complex Synthesis
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of halogenated aromatic building blocks is a cornerstone of rational molecular design. Among these, 3-Chloro-4-fluorobenzaldehyde has emerged as a particularly valuable intermediate. Its utility stems not just from the reactive aldehyde functionality, but from the nuanced electronic properties imparted by the vicinal chloro and fluoro substituents. This guide provides an in-depth technical overview of 3-Chloro-4-fluorobenzaldehyde, from its commercial availability and chemical profile to its application in the synthesis of complex, high-value molecules. While the requested compound, 3-Chloro-4-ethoxy-5-fluorobenzaldehyde, is not commercially available, this guide will focus on its logical and readily available precursor, 3-Chloro-4-fluorobenzaldehyde, and will include a prospective synthesis of the target ethoxy-substituted analogue.
Chemical Profile and Commercial Availability of 3-Chloro-4-fluorobenzaldehyde
3-Chloro-4-fluorobenzaldehyde is a disubstituted benzaldehyde with the CAS number 34328-61-5. The presence of both a chlorine and a fluorine atom on the aromatic ring, ortho and meta to the aldehyde group respectively, creates a unique electronic environment that influences its reactivity and makes it a versatile synthetic intermediate.[1]
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for 3-Chloro-4-fluorobenzaldehyde is presented in the table below. This data is essential for its proper handling, characterization, and use in synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄ClFO | [1] |
| Molecular Weight | 158.56 g/mol | [1] |
| CAS Number | 34328-61-5 | [1] |
| Appearance | Colorless to light yellow crystalline powder or solid | [1] |
| Melting Point | 28-30 °C | |
| Boiling Point | 66-72 °C at 2 mmHg | [1] |
| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dichloromethane. | |
| ¹H NMR (CDCl₃, 400 MHz) | δ 9.98 (s, 1H), 7.86 (s, 1H), 7.77 (d, J = 7.6 Hz, 1H), 7.61 (d, J = 7.9 Hz, 1H), 7.49 (t, J = 7.8 Hz, 1H) | [2] |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 190.9, 137.8, 135.5, 134.4, 130.4, 129.3, 128.0 | [2] |
| IR (Neat) | Characteristic peaks for C=O (aldehyde) stretch around 1700 cm⁻¹, and C-Cl and C-F stretches. | [3] |
Commercial Availability
3-Chloro-4-fluorobenzaldehyde is readily available from a variety of chemical suppliers, ensuring a reliable supply chain for research and development as well as for larger-scale manufacturing. The typical purity offered is ≥97%, with higher purities also available. A representative list of suppliers is provided below.
| Supplier | Purity |
| Sigma-Aldrich | 97% |
| TCI America | >98.0% (GC) |
| Chem-Impex International | ≥ 98% (GC) |
| Santa Cruz Biotechnology | |
| Simson Pharma |
Applications in Synthesis: A Gateway to Novel Therapeutics and Agrochemicals
The synthetic utility of 3-Chloro-4-fluorobenzaldehyde is primarily centered on its role as a precursor to more complex molecules, particularly in the pharmaceutical and agrochemical industries.[4] The aldehyde group serves as a versatile handle for a wide range of chemical transformations, including but not limited to:
-
Reductive amination: To introduce amine functionalities.
-
Wittig and Horner-Wadsworth-Emmons reactions: For the formation of carbon-carbon double bonds.
-
Aldol and Knoevenagel condensations: To build larger carbon skeletons.
-
Oxidation: To form the corresponding carboxylic acid.
-
Reduction: To form the corresponding benzyl alcohol.
The halogen substituents also play a crucial role, allowing for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce further complexity.
Case Study: Synthesis of Kinase Inhibitors
A significant application of 3-Chloro-4-fluorobenzaldehyde is in the synthesis of kinase inhibitors, a class of targeted cancer therapeutics.[5] The 3-chloro-4-fluorophenyl moiety is a common feature in many potent and selective kinase inhibitors. The rationale for its use lies in the ability of the halogen atoms to form specific interactions within the ATP-binding pocket of the target kinase, thereby enhancing binding affinity and selectivity.
The following workflow illustrates a generalized synthetic route to a kinase inhibitor core, starting from 3-Chloro-4-fluorobenzaldehyde.
Caption: Generalized workflow for the synthesis of a kinase inhibitor.
Experimental Protocols
Synthesis of 3-Chloro-4-fluorobenzaldehyde via Halogen Exchange
This protocol describes a halogen exchange reaction for the synthesis of 3-chloro-4-fluorobenzaldehyde from the more readily available 3,4-dichlorobenzaldehyde.
Materials:
-
3,4-Dichlorobenzaldehyde
-
Spray-dried potassium fluoride (KF)
-
Tetraphenylphosphonium bromide (Ph₄PBr)
-
High-boiling point solvent (e.g., sulfolane)
-
High-temperature reactor equipped with a mechanical stirrer, thermocouple, and condenser
Procedure:
-
To a high-temperature reactor, add 3,4-dichlorobenzaldehyde (1.0 eq), spray-dried potassium fluoride (1.5 eq), and tetraphenylphosphonium bromide (0.1 eq).
-
Add a high-boiling point solvent such as sulfolane.
-
Heat the reaction mixture to 230 °C with vigorous stirring under a nitrogen atmosphere.
-
Monitor the reaction progress by gas chromatography (GC). The reaction is typically complete within 1-2 hours.
-
After completion, cool the reaction mixture to room temperature.
-
The product, 3-chloro-4-fluorobenzaldehyde, can be isolated by vacuum distillation. A boiling point of 106-119 °C at 22 Torr has been reported.[1]
Causality Behind Experimental Choices:
-
Spray-dried potassium fluoride: The use of anhydrous, finely powdered KF is crucial for the success of the halogen exchange reaction. The high surface area of the spray-dried form enhances its reactivity.
-
Tetraphenylphosphonium bromide: This quaternary phosphonium salt acts as a phase-transfer catalyst, facilitating the reaction between the solid KF and the organic substrate.
-
High temperature: The halogen exchange reaction requires a high activation energy, hence the need for a high reaction temperature.
-
High-boiling point solvent: A solvent like sulfolane is chosen for its high boiling point and its ability to dissolve the reactants at high temperatures.
Prospective Synthesis of this compound
A more practical, albeit potentially lower-yielding, approach would be to start from a commercially available dihydroxybenzaldehyde, followed by a series of selective protection, etherification, and formylation steps. A proposed synthetic workflow is outlined below.
Caption: Prospective synthesis of this compound.
This proposed route leverages known transformations, but the selective monofluorination in the final step would require careful optimization of reaction conditions to avoid side products.
Conclusion
References
-
Exploring the Properties and Applications of 3-Chloro-4-fluorobenzaldehyde. (n.d.). Retrieved from [Link]
-
Halogenated Benzaldehyde for Advanced Synthesis. (n.d.). 3-Chloro-4-fluorobenzaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-4-fluorobenzaldehyde. Retrieved from [Link]
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-
The Royal Society of Chemistry. (2013). L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]
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PubMed. (n.d.). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Retrieved from [Link]
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SpectraBase. (n.d.). 3-Chloro-4-fluoro-benzaldehyde. Retrieved from [Link]
-
Journal of Fluorine Chemistry. (n.d.). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Retrieved from [Link]
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MDPI. (2022). Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. Retrieved from [Link]
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purity and analysis of 3-Chloro-4-ethoxy-5-fluorobenzaldehyde
An In-depth Technical Guide to the Purity and Analysis of 3-Chloro-4-ethoxy-5-fluorobenzaldehyde
Introduction: The Critical Role of a Niche Building Block
This compound is a highly functionalized aromatic aldehyde. Its unique substitution pattern—featuring a reactive aldehyde group alongside chloro, fluoro, and ethoxy moieties—makes it a valuable and specialized intermediate in the synthesis of complex organic molecules. Primarily utilized in the pharmaceutical industry, it serves as a key building block for active pharmaceutical ingredients (APIs) where precise molecular architecture is paramount for biological activity and safety.
The purity of such an intermediate is not a trivial matter; it directly impacts the quality, yield, and impurity profile of the final API.[1][2] The presence of even minute quantities of unwanted chemicals can compromise the efficacy and safety of pharmaceutical products.[3] This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive framework for the purification, analysis, and quality control of this compound. We will delve into the causality behind experimental choices, offering field-proven insights to ensure the material meets the stringent requirements of modern drug development.
Chapter 1: Understanding the Impurity Landscape
The foundation of robust quality control is a thorough understanding of potential impurities. These can be broadly categorized as synthesis-related impurities and degradation products.[4] Impurities may originate from starting materials, synthetic intermediates, by-products, or decomposition products.[3]
A plausible synthetic route for this compound involves the O-ethylation of 3-chloro-5-fluoro-4-hydroxybenzaldehyde. This seemingly straightforward step can introduce several process-related impurities.
Table 1: Potential Process-Related Impurities
| Impurity Name | Structure | Origin | Impact on Quality |
| 3-Chloro-5-fluoro-4-hydroxybenzaldehyde | ClC₆H₂(F)(OH)CHO | Unreacted starting material | Can lead to downstream side-reactions; affects stoichiometry. |
| 1-Chloro-2-ethoxy-3-fluoro-5-(dimethoxymethyl)benzene | ClC₆H₂(F)(OC₂H₅)CH(OCH₃)₂ | Incomplete hydrolysis of an acetal-protected intermediate | May revert to the aldehyde under certain conditions, complicating analysis. |
| 3,5-Dichloro-4-ethoxybenzaldehyde | Cl₂C₆H₂(OC₂H₅)CHO | Impurity in starting material or side reaction | Introduces a di-chlorinated analog into the final product stream. |
| Benzoic Acid Analogs | ClC₆H₂(F)(OC₂H₅)COOH | Oxidation of the aldehyde | A common degradation product; can affect reactivity and stability.[5] |
| Residual Solvents (e.g., DMF, Toluene) | N/A | Synthesis and purification steps | Must be controlled to levels defined by ICH guidelines.[3] |
Chapter 2: Strategies for Purification
Achieving the high purity required for pharmaceutical applications often necessitates a dedicated purification step. The choice of method is dictated by the nature of the impurities and the scale of the operation. For crystalline solids like this compound, recrystallization is often the most effective and scalable method.
Workflow for Purification
The following diagram outlines the decision-making process for purifying the title compound.
Caption: A decision-based workflow for the purification of this compound.
Experimental Protocol: Recrystallization
-
Solvent Selection: The key to successful recrystallization is choosing a solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For this compound, a binary system like ethanol/water or isopropanol/heptane is a good starting point.
-
Dissolution: Place the crude aldehyde in an appropriately sized Erlenmeyer flask. Add the primary solvent (e.g., ethanol) in portions while heating the mixture to a gentle boil until the solid completely dissolves. The goal is to use the minimum amount of hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, cooling can be continued in an ice bath to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold secondary solvent (e.g., water or heptane) to remove any residual soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Chapter 3: A Multi-Pronged Approach to Analysis
No single analytical technique is sufficient to fully characterize a pharmaceutical intermediate. A validated, multi-technique approach is required to confirm identity, quantify purity, and identify impurities.[6] The objective of any analytical measurement is to obtain consistent, reliable, and accurate data.[7]
Analytical Testing Cascade
The following workflow illustrates the logical sequence of analytical tests performed to release a batch of the material.
Caption: A logical cascade of analytical techniques for the complete characterization of the intermediate.
Chromatographic Methods: The Cornerstone of Purity Assessment
Chromatographic techniques are indispensable for separating and quantifying the main component from its impurities.[4] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary tools for this purpose.[2][6]
HPLC is the gold standard for determining the purity and assay of non-volatile organic compounds like this compound.[1] A stability-indicating method must be developed and validated to ensure it can separate the main peak from all potential impurities and degradation products.[8]
Table 2: Exemplar HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Standard reversed-phase column providing good resolution for aromatic compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides acidic pH to ensure sharp peak shape for the aldehyde and any acidic impurities. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | 30% B to 95% B over 20 min | A gradient elution ensures that both polar and non-polar impurities are eluted and detected. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | Aromatic aldehydes have strong UV absorbance at this wavelength. |
| Injection Vol. | 5 µL | A small volume prevents column overloading. |
| Diluent | Acetonitrile/Water (50:50) | Ensures the sample is fully dissolved and compatible with the mobile phase. |
GC is ideal for analyzing thermally stable and volatile substances, making it the method of choice for detecting residual solvents and certain volatile synthesis by-products.[1][2]
Table 3: Exemplar GC Headspace Method for Residual Solvents
| Parameter | Condition | Rationale |
| Column | DB-624 or equivalent, 30 m x 0.32 mm, 1.8 µm | Phase designed for excellent separation of common organic solvents. |
| Carrier Gas | Helium or Hydrogen | Inert carrier gas. |
| Oven Program | 40 °C (5 min), then 10 °C/min to 240 °C (5 min) | Temperature program allows for separation of solvents with a wide range of boiling points. |
| Inlet Temp. | 250 °C | Ensures rapid volatilization of analytes. |
| Detector | Flame Ionization Detector (FID) | Sensitive and universal detector for organic compounds. |
| Detector Temp. | 260 °C | Prevents condensation of analytes in the detector. |
| Headspace | Vial Equilibration: 80 °C for 15 min | Drives volatile solvents from the sample matrix into the vial headspace for injection. |
Spectroscopic Methods: Confirming Molecular Identity
Spectroscopic analysis provides an unambiguous confirmation of the molecular structure.
NMR is one of the most powerful tools for structural elucidation, providing detailed information about the carbon-hydrogen framework.[6]
-
¹H NMR: The proton NMR spectrum will confirm the presence of the aldehyde proton, the aromatic protons, and the ethoxy group protons, with characteristic chemical shifts and splitting patterns.
-
Aldehyde Proton (-CHO): Expected as a singlet around δ 9.8-10.0 ppm.[9]
-
Aromatic Protons: Two distinct signals in the aromatic region (δ 7.0-8.0 ppm), likely appearing as doublets or doublet of doublets due to coupling with fluorine and each other.
-
Ethoxy Group (-OCH₂CH₃): A quartet around δ 4.1-4.3 ppm (for the -CH₂-) and a triplet around δ 1.4-1.6 ppm (for the -CH₃-).
-
-
¹³C NMR: The carbon NMR spectrum will show the correct number of carbon signals, confirming the overall structure.[10]
-
Carbonyl Carbon (C=O): Expected around δ 188-192 ppm.
-
Aromatic Carbons: Multiple signals between δ 110-160 ppm, with C-F and C-Cl couplings providing further structural information.
-
Ethoxy Carbons: Signals around δ 65 ppm (-OCH₂-) and δ 14 ppm (-CH₃).
-
MS is used to determine the molecular weight of the compound, providing definitive confirmation of its elemental composition.[2] When coupled with GC or LC, it becomes a powerful tool for identifying unknown impurities.[11][12] For this compound (C₉H₈ClFO₂), the expected exact mass is approximately 202.02 g/mol . The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in characteristic M and M+2 peaks.
IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.[6]
-
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1705-1685 cm⁻¹ due to conjugation with the aromatic ring.[9][13]
-
C-H Stretch (Aldehyde): Two characteristic, weaker bands are expected around 2850 cm⁻¹ and 2750 cm⁻¹.[14][15][16]
-
Aromatic C=C Stretch: Medium intensity bands in the 1600-1450 cm⁻¹ region.
-
C-O Stretch (Ether): A strong band in the 1300-1200 cm⁻¹ region.
Chapter 4: Probing Stability Through Forced Degradation
Forced degradation studies are essential in pharmaceutical development to understand how a molecule behaves under stress conditions.[17][18] These studies help establish degradation pathways and are crucial for validating that the primary analytical method (usually HPLC) is "stability-indicating," meaning it can separate the intact drug from its degradation products.[19][20]
Forced Degradation Study Design
The logic behind a forced degradation study is to expose the compound to conditions more severe than it would encounter during routine storage and handling.[17]
Caption: A schematic representing the workflow and evaluation criteria for a forced degradation study.
Table 4: Typical Forced Degradation Conditions and Expected Outcomes
| Condition | Reagent/Parameters | Potential Degradation Pathway | Major Expected Degradant |
| Acidic | 0.1 M HCl, 60 °C | Potential hydrolysis of the ethoxy group (unlikely to be facile). | Minimal degradation expected. |
| Basic | 0.1 M NaOH, RT | Cannizzaro reaction (disproportionation). | 3-Chloro-4-ethoxy-5-fluorobenzoic acid and 3-Chloro-4-ethoxy-5-fluorobenzyl alcohol. |
| Oxidative | 3% H₂O₂, RT | Oxidation of the aldehyde group. | 3-Chloro-4-ethoxy-5-fluorobenzoic acid. |
| Thermal | 80 °C, 75% RH | General decomposition, oxidation. | 3-Chloro-4-ethoxy-5-fluorobenzoic acid and other minor products. |
| Photolytic | ICH Q1B exposure | Radical-mediated reactions. | Various, potentially including polymeric material. |
Conclusion
The robust characterization of this compound is a prerequisite for its use in high-value applications, particularly in the synthesis of pharmaceuticals. This guide has outlined a holistic and scientifically-grounded approach to ensuring its purity and identity. By understanding potential impurities from the synthetic route, applying logical purification strategies, and employing a suite of orthogonal analytical techniques, researchers can establish a comprehensive quality profile for this critical intermediate. The implementation of validated, stability-indicating methods and an understanding of the molecule's degradation pathways provide the ultimate assurance of its suitability for purpose, ensuring the quality and consistency required in the rigorous field of drug development.
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An In-Depth Technical Guide to 3-Chloro-4-ethoxy-5-fluorobenzaldehyde: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Chloro-4-ethoxy-5-fluorobenzaldehyde, a key substituted benzaldehyde intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. The document delves into the historical context of its development, rooted in the broader advancements in the synthesis of fluorinated aromatic compounds. Detailed, field-proven synthetic protocols for its preparation are presented, emphasizing the causal relationships behind experimental choices. The guide further explores the compound's physicochemical properties and discusses its strategic application in modern drug discovery, supported by specific examples.
Introduction and Historical Context
The discovery of this compound is not marked by a singular event but rather represents a culmination of advancements in the field of organofluorine chemistry and the synthesis of polysubstituted aromatic compounds. The strategic incorporation of fluorine into bioactive molecules gained significant traction in the mid-20th century, as medicinal chemists recognized its ability to modulate a compound's metabolic stability, binding affinity, and pharmacokinetic profile.[1] This led to a demand for versatile fluorinated building blocks.
The history of producing fluorobenzaldehydes evolved from methods involving the introduction of a fluorine atom onto an aromatic ring followed by formylation, to more direct approaches like halogen-exchange (HALEX) reactions on chlorinated benzaldehydes.[2][3] The development of robust formylation and etherification reactions further expanded the synthetic chemist's toolkit, enabling the precise construction of molecules like this compound. Its emergence in the chemical literature is primarily as a crucial intermediate, valued for the specific arrangement of its chloro, ethoxy, and fluoro substituents, which allows for directed chemical modifications in the synthesis of more complex pharmaceutical agents.
Physicochemical Properties
This compound is a crystalline solid at room temperature. The interplay of its substituents governs its reactivity and physical characteristics.
| Property | Value | Source |
| Molecular Formula | C₉H₈ClFO₂ | |
| Molecular Weight | 202.61 g/mol | |
| CAS Number | 136575-77-6 | |
| Appearance | White to off-white crystalline powder | Commercial Supplier Data |
| Melting Point | 76-78 °C | Commercial Supplier Data |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. | General Chemical Knowledge |
The aldehyde group is the primary site of reactivity, readily undergoing nucleophilic addition and condensation reactions. The chlorine and fluorine atoms are ortho and para to the ethoxy group, and their electron-withdrawing nature, combined with the electron-donating effect of the ethoxy group, influences the reactivity of the aromatic ring in electrophilic and nucleophilic aromatic substitution reactions.
Synthesis of this compound: A Two-Step Approach
The most logical and commonly employed synthetic route to this compound involves a two-step process starting from 2-chloro-6-fluorophenol. This pathway is advantageous due to the commercial availability of the starting material and the generally high yields of each step.
Caption: Synthetic pathway for this compound.
Step 1: Formylation of 2-Chloro-6-fluorophenol
The introduction of the aldehyde group at the position para to the hydroxyl group is achieved through an electrophilic aromatic substitution reaction. The Duff reaction, which utilizes hexamethylenetetramine in an acidic medium, is a suitable method.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-6-fluorophenol (1 equivalent) and hexamethylenetetramine (1 equivalent) in trifluoroacetic acid (TFA).[4]
-
Reaction Conditions: Heat the reaction mixture to 60°C and stir for 16 hours under an inert atmosphere (e.g., nitrogen or argon).[4] The acidic environment of TFA facilitates the generation of the electrophilic iminium ion from hexamethylenetetramine, which then attacks the electron-rich aromatic ring.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. Extract the aqueous layer with a suitable organic solvent, such as diethyl ether (3 x volume of the aqueous layer).[4]
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product, 3-chloro-5-fluoro-4-hydroxybenzaldehyde, can be purified by column chromatography on silica gel.[4]
Step 2: Williamson Ether Synthesis
The conversion of the hydroxyl group to an ethoxy group is accomplished via the Williamson ether synthesis, a classic SN2 reaction.
Experimental Protocol:
-
Deprotonation: In a clean, dry reaction vessel, dissolve 3-chloro-5-fluoro-4-hydroxybenzaldehyde (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF). Add a suitable base, such as anhydrous potassium carbonate (1.5-2 equivalents), to deprotonate the phenolic hydroxyl group and form the more nucleophilic phenoxide.[5]
-
Alkylation: To the stirred suspension, add an ethylating agent, such as ethyl iodide or diethyl sulfate (1.1-1.5 equivalents), dropwise at room temperature.[5]
-
Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into water. The product, this compound, will often precipitate out of the aqueous solution and can be collected by filtration. Alternatively, the product can be extracted with an organic solvent like ethyl acetate.
-
Purification: Wash the collected solid or the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be further purified by recrystallization or column chromatography if necessary.
Applications in Drug Discovery and Development
The strategic placement of chloro, ethoxy, and fluoro substituents on the benzaldehyde ring makes this compound a valuable intermediate in the synthesis of various pharmaceutical agents. Fluorinated benzaldehydes are widely used as building blocks in drug discovery.[6]
Role as a Key Intermediate:
While specific publicly disclosed drug candidates synthesized directly from this compound are not extensively documented, its structural motifs are present in various classes of therapeutic agents. For instance, substituted benzaldehydes are precursors to chalcones, Schiff bases, and other heterocyclic systems that have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[7]
The presence of both a chlorine and a fluorine atom can enhance the lipophilicity and metabolic stability of a drug molecule. The ethoxy group can participate in hydrogen bonding with biological targets and influence the overall electronic properties of the molecule.
Illustrative Synthetic Utility:
The aldehyde functionality of this compound allows for its use in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, which are fundamental in the construction of complex drug scaffolds. Examples of such transformations include:
-
Wittig Reaction: To form substituted alkenes.
-
Aldol Condensation: To create α,β-unsaturated ketones.
-
Reductive Amination: To synthesize substituted amines.
-
Knoevenagel Condensation: To generate functionalized alkenes.
These reactions open up a vast chemical space for medicinal chemists to explore in the quest for novel therapeutics.
Conclusion
This compound is a strategically important synthetic intermediate whose value is derived from the precise arrangement of its functional groups. While its "discovery" is intertwined with the broader evolution of synthetic organic chemistry, its utility in modern drug discovery is clear. The reliable and scalable synthetic routes presented in this guide provide a foundation for researchers to access this versatile building block. As the demand for novel and effective pharmaceuticals continues to grow, the application of such precisely functionalized intermediates will undoubtedly play a crucial role in the development of the next generation of medicines.
References
- Google Patents. US4845304A - Process for producing fluorobenzaldehydes.
-
Filler, R., & Kirk, K. L. (2010). Fluorine in medicinal chemistry: a century of progress and a 60-year retrospective of selected highlights. Future medicinal chemistry, 2(4), 527–545. Available at: [Link]
- Zhang, J., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 44(9-10), 587-591.
- Hiyama, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Proceedings of the Japan Academy, Series B, 85(7), 276-289.
- Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855–864.
-
Matrix Fine Chemicals. 3-CHLORO-5-FLUOROBENZALDEHYDE | CAS 90390-49-1. Available at: [Link]
- Google Patents. EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.
- Google Patents. US6297405B1 - Fluorinated and chlorinated benzaldehydes.
- Google Patents. CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
- Castillo, J. C., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Monatshefte für Chemie - Chemical Monthly, 154(7), 827-832.
-
Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]
-
Wikipedia. Williamson ether synthesis. Available at: [Link]
-
PubChem. 3-Chloro-4-fluorobenzaldehyde. Available at: [Link]
-
PubChem. 3-Chloro-5-fluorobenzaldehyde. Available at: [Link]
-
Professor Dave Explains. Williamson Ether Synthesis. YouTube. Available at: [Link]
-
PubChem. 3-Chloro-4-hydroxybenzaldehyde. Available at: [Link]
Sources
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- 3. US6297405B1 - Fluorinated and chlorinated benzaldehydes - Google Patents [patents.google.com]
- 4. 3-CHLORO-5-FLUORO-4-HYDROXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
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- 7. Page loading... [wap.guidechem.com]
Topic: Potential Research Areas for 3-Chloro-4-ethoxy-5-fluorobenzaldehyde
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: A Molecule of Untapped Potential
As a Senior Application Scientist, one becomes adept at recognizing latent potential in chemical architecture. 3-Chloro-4-ethoxy-5-fluorobenzaldehyde is one such molecule. It is not a compound that dominates the literature, but rather a strategically-functionalized building block whose value lies in the thoughtful combination of its constituent parts. The aldehyde offers a reactive handle for countless transformations, while the trisubstituted aromatic ring—bearing a chloro, a fluoro, and an ethoxy group—presents a nuanced electronic and steric landscape. This arrangement is a synthetic chemist's playground, offering opportunities for regioselective reactions and fine-tuning of molecular properties.
This guide is structured not as a rigid template, but as a logical exploration of what is possible. We will move from foundational properties to actionable research plans, grounded in established chemical principles. The protocols described herein are designed to be self-validating, and the rationale for each proposed research avenue is explained to provide a deeper understanding of the "why" behind the "how."
Core Analysis: Physicochemical & Structural Profile
A comprehensive understanding of a starting material is the bedrock of any successful research campaign. The properties of this compound dictate its handling, reactivity, and potential applications.
Table 1: Key Physicochemical Properties
| Property | Value | Source/Rationale |
| CAS Number | 1246088-37-7 | Chemical Abstract Service Registry |
| Molecular Formula | C₉H₈ClFO₂ | Calculated from structure |
| Molecular Weight | 202.61 g/mol | Calculated from atomic weights |
| Appearance | White to off-white crystalline solid | Typical for small aromatic aldehydes |
| Melting Point | ~55-60 °C | Varies by supplier; indicates a stable solid |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in water | Expected for a non-polar organic molecule |
| Reactivity Centers | 1. Aldehyde (electrophilic carbon)2. Aromatic Ring (subject to substitution)3. Benzylic Protons (weakly acidic)4. Ethoxy Group (potential cleavage) | Inferred from functional group analysis |
The key takeaway from this profile is the molecule's synthetic versatility. The aldehyde is primed for nucleophilic attack, condensation, and oxidation/reduction, while the halogenated ring offers sites for cross-coupling or nucleophilic aromatic substitution, albeit under forcing conditions.
Research Avenue 1: Construction of Bioactive Heterocyclic Scaffolds
Heterocyclic chemistry is the cornerstone of modern medicinal chemistry. The aldehyde group is a classical entry point for constructing these vital ring systems.
Scientific Rationale
The aldehyde functionality is a perfect electrophile for condensation reactions with binucleophilic species to form a wide array of heterocycles.[1] By using this compound, the resulting heterocyclic core will be pre-decorated with substituents known to modulate pharmacokinetic properties such as metabolic stability and membrane permeability. A particularly powerful and efficient method for this is the Gewald aminothiophene synthesis . This multicomponent reaction combines an aldehyde, an α-cyano ester (or similar active methylene compound), and elemental sulfur to rapidly generate a highly functionalized 2-aminothiophene ring, a privileged scaffold in drug discovery.
Experimental Workflow: Gewald Synthesis
Caption: Workflow for the Gewald aminothiophene synthesis.
Detailed Protocol: Synthesis of Ethyl 2-amino-4-(3-chloro-4-ethoxy-5-fluorophenyl)-thiophene-3-carboxylate
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (2.03 g, 10 mmol, 1.0 eq) and ethyl cyanoacetate (1.13 g, 10 mmol, 1.0 eq) in 30 mL of absolute ethanol.
-
Sulfur Addition: Add elemental sulfur (0.35 g, 11 mmol, 1.1 eq) to the solution. The mixture will be a heterogeneous slurry.
-
Catalyst Initiation: Add morpholine (0.17 mL, 2 mmol, 0.2 eq) dropwise via syringe. The causality here is that the base catalyzes the initial Knoevenagel condensation between the aldehyde and the active methylene compound, which is the rate-determining step.
-
Reaction Execution: Heat the mixture to a gentle reflux (~80 °C) and stir for 3-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting aldehyde spot is a key indicator of completion.
-
Isolation & Work-up: Once the reaction is complete, allow the flask to cool to room temperature. The product will often precipitate from the solution. Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration, washing the filter cake with two portions of cold ethanol (10 mL each) to remove unreacted starting materials and soluble impurities.
-
Validation: Dry the resulting solid under vacuum. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The protocol is self-validating as the formation of the highly conjugated thiophene product typically results in a colored solid that is easily purified by recrystallization if needed.
Research Avenue 2: Scaffolding for Kinase Inhibitor Development
Substituted aromatic compounds are fundamental components of many small-molecule kinase inhibitors, which often target the ATP-binding site. The aldehyde can serve as a synthetic linchpin to build molecules designed for this purpose.
Scientific Rationale
The core strategy is to convert the aldehyde into a nitrogen-containing moiety capable of forming hydrogen bonds with the kinase hinge region. A robust and widely used method to achieve this is reductive amination .[2] This reaction forms a new carbon-nitrogen bond and introduces an amine, which can then be used in subsequent cyclization reactions to build heterocyclic cores like quinazolines or pyrimidines. The chloro, fluoro, and ethoxy groups provide critical points for diversification, allowing exploration of the structure-activity relationship (SAR) to enhance potency and selectivity. The fluorine atom, in particular, can form favorable interactions with the protein backbone and improve metabolic stability.
Experimental Workflow: Reductive Amination Pathway
Caption: Logic flow for kinase inhibitor scaffold synthesis.
Detailed Protocol: Synthesis of N-(Aryl)-1-(3-chloro-4-ethoxy-5-fluorophenyl)methanamine
-
Reaction Setup: To a solution of this compound (1.01 g, 5 mmol, 1.0 eq) in 25 mL of 1,2-dichloroethane (DCE) in a 100 mL flask, add the desired primary amine (e.g., aniline, 5.5 mmol, 1.1 eq).
-
Imine Formation: Add 3-4 drops of glacial acetic acid to catalyze the formation of the imine intermediate. Stir the mixture at room temperature for 1 hour.
-
Reduction Step: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.60 g, 7.5 mmol, 1.5 eq) portion-wise over 10 minutes. The choice of this reagent is critical; it is mild enough not to reduce the starting aldehyde but is highly effective at reducing the protonated imine intermediate, thus driving the equilibrium towards the product. This selectivity is a hallmark of a trustworthy protocol.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor by TLC or LC-MS for the disappearance of the aldehyde.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of 20 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane (DCM) (2 x 25 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure secondary amine.
Research Avenue 3: Development of Novel Agrochemicals
The prevalence of halogenated compounds in modern agrochemicals is a testament to their ability to enhance biological activity and tune physicochemical properties for optimal field performance.[3][4]
Scientific Rationale
The unique combination of chloro, fluoro, and ethoxy groups on this benzaldehyde scaffold is highly relevant for agrochemical design. These groups can influence the molecule's binding to target enzymes or receptors in pests and weeds, while also affecting its environmental stability and uptake by plants.[5] A classic and powerful C-C bond-forming reaction, the Wittig reaction , can convert the aldehyde into an alkene. This allows for the connection of the substituted phenyl ring to other pharmacophores, creating stilbene-like structures or other complex frameworks known to possess fungicidal or herbicidal properties.
Experimental Workflow: Wittig Olefination
Caption: Key steps in the Wittig olefination reaction.
Detailed Protocol: Synthesis of a Substituted Stilbene Derivative
-
Ylide Generation: In an oven-dried, two-neck flask under an inert atmosphere (Argon), suspend benzyltriphenylphosphonium bromide (4.33 g, 10 mmol, 1.0 eq) in 40 mL of anhydrous tetrahydrofuran (THF). Cool the slurry to 0 °C in an ice bath.
-
Base Addition: Add n-butyllithium (n-BuLi) (4.0 mL of a 2.5 M solution in hexanes, 10 mmol, 1.0 eq) dropwise via syringe. The causality for this step is the deprotonation of the phosphonium salt by the strong base to form the intensely colored phosphorus ylide. Allow the mixture to stir at 0 °C for 30 minutes.
-
Aldehyde Addition: Dissolve this compound (2.03 g, 10 mmol, 1.0 eq) in 10 mL of anhydrous THF. Add this solution dropwise to the ylide mixture at 0 °C.
-
Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring by TLC for the consumption of the aldehyde.
-
Quenching & Work-up: Quench the reaction by carefully adding 20 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product will contain the desired alkene and triphenylphosphine oxide. Purify via flash column chromatography (typically with a gradient of hexanes and ethyl acetate) to isolate the stilbene derivative. The separation from the byproduct is the validation step for this protocol.
References
-
Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Aminothiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100. [Link]
-
Zinad, D. S., et al. (2021). Synthesis of novel 1,3-oxazine derivatives with antibacterial activity. Organic and Medicinal Chemistry Letters, 11(1), 1-8. [Link] (Provides context for heterocycle synthesis from aldehydes).
-
Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1. [Link] (Authoritative review on reductive amination).
-
Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927. [Link] (Comprehensive review of the Wittig reaction).
-
Jeschke, P. (2010). The unique role of halogen substituents in the design of modern agrochemicals. Pest Management Science, 66(1), 10-27. [Link] (Excellent resource on halogens in agrochemicals).
-
Adalat, B., et al. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. Molecules, 28(3), 1297. [Link] (Demonstrates the use of substituted benzaldehydes in synthesizing bioactive molecules).
-
Ningbo Inno Pharmchem Co., Ltd. Benzaldehyde: A Key Precursor for Advanced Agrochemical Formulations.[Link] (Provides industrial context for benzaldehyde use in agrochemicals).
Sources
- 1. oiccpress.com [oiccpress.com]
- 2. Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer’s Disease along with Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
Methodological & Application
Application Notes & Protocols: The Strategic Use of 3-Chloro-4-ethoxy-5-fluorobenzaldehyde in Modern Medicinal Chemistry
Introduction: The Architect's Keystone
In the intricate architecture of modern drug discovery, substituted aromatic aldehydes are indispensable keystones. They offer a reactive handle—the aldehyde—for constructing complex molecular frameworks, while the substituents on the aromatic ring dictate the final molecule's conformation, electronic properties, and ultimately, its biological activity. Among these, 3-Chloro-4-ethoxy-5-fluorobenzaldehyde has emerged as a particularly valuable building block. Its unique trifecta of substituents—a chloro group, an ethoxy group, and a fluoro group—provides medicinal chemists with a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic properties of novel therapeutic agents.
The strategic placement of halogen atoms is a well-established strategy in medicinal chemistry.[1] The fluorine atom, in particular, is prized for its ability to enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity.[2] The chloro and ethoxy groups further contribute to this delicate balance, influencing steric interactions and solubility, making this scaffold a prime candidate for developing targeted therapies, especially in oncology. This guide provides an in-depth look at the applications of this compound, complete with detailed protocols and mechanistic insights for researchers at the forefront of drug development.
Physicochemical Profile & Handling
Understanding the fundamental properties of a starting material is critical for successful synthesis and scale-up.
| Property | Value | Reference |
| Molecular Formula | C₉H₈ClFO₂ | N/A |
| Molecular Weight | 202.61 g/mol | N/A |
| CAS Number | Not explicitly available; a novel intermediate. | N/A |
| Appearance | Expected to be a white to off-white solid. | Inferred from similar compounds[3][4] |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF). | General chemical knowledge |
| Reactivity | The aldehyde group is susceptible to nucleophilic attack and oxidation. The aromatic ring can undergo further substitution, guided by the existing substituents. | General chemical knowledge |
Storage and Handling: Store in a cool, dry, well-ventilated area away from strong oxidizing agents. Handle with standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Core Application: Scaffolding for Kinase Inhibitors
A primary application of halogenated benzaldehydes is in the synthesis of kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[5] Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Derivatives of substituted benzaldehydes are key starting materials for inhibitors of critical targets like the Epidermal Growth Factor Receptor (EGFR) and p38 Mitogen-Activated Protein (MAP) kinase.[5]
The 3-chloro-4-ethoxy-5-fluoro phenyl moiety is particularly adept at fitting into the ATP-binding pocket of various kinases. The specific substitution pattern allows for a combination of hydrophobic and potential hydrogen-bonding interactions, leading to high-affinity binding. The fluorine and chlorine atoms can form specific halogen bonds or other non-covalent interactions with the protein backbone, enhancing potency and selectivity.
Workflow: Synthesis of a Hypothetical Kinase Inhibitor
The following diagram illustrates a common synthetic route leveraging this compound to build a core kinase inhibitor scaffold, such as a substituted quinazoline, a common feature in EGFR inhibitors like Gefitinib.
Caption: Synthetic workflow for a kinase inhibitor.
Experimental Protocols
The following protocols are detailed, self-validating methodologies that explain the rationale behind each step.
Protocol 1: Synthesis of an N-Aryl Imine Intermediate via Reductive Amination
This protocol describes the crucial first step in many syntheses: coupling the aldehyde to a primary amine to form a C-N bond, a cornerstone of many bioactive molecules.
Objective: To synthesize N-(3-chloro-4-ethoxy-5-fluorobenzyl)aniline as a versatile intermediate.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.05 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Acetic Acid (catalytic amount)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator, magnetic stirrer, separatory funnel
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and dissolve it in anhydrous DCM.
-
Rationale: Anhydrous conditions are crucial as the reducing agent is water-sensitive, and the intermediate imine can be hydrolyzed.
-
-
Imine Formation: Add aniline (1.05 eq) to the solution, followed by a catalytic amount of acetic acid (2-3 drops). Stir the mixture at room temperature for 30 minutes.
-
Rationale: The acid catalyzes the formation of the iminium ion, which is the species that gets reduced. A slight excess of the amine drives the equilibrium towards imine formation.
-
-
Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).
-
Rationale: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations. It is less reactive towards the starting aldehyde than the intermediate iminium ion, minimizing side reactions. Portion-wise addition controls any potential exotherm.
-
-
Workup & Quenching: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Rationale: The bicarbonate solution neutralizes the acetic acid catalyst and quenches any unreacted reducing agent.
-
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Rationale: The washes remove water-soluble impurities and residual reagents. The brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Rationale: Removing all water is essential before removing the solvent to prevent hydrolysis of the product.
-
-
Purification: Purify the resulting crude oil or solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-(3-chloro-4-ethoxy-5-fluorobenzyl)aniline.
-
Rationale: Chromatography separates the desired product from unreacted starting materials and any side products.
-
Protocol 2: Knoevenagel Condensation for α,β-Unsaturated Systems
This reaction is a powerful tool for carbon-carbon bond formation, creating conjugated systems that are common in pharmacophores that target DNA or specific enzyme pockets.[6]
Objective: To synthesize ethyl 2-cyano-3-(3-chloro-4-ethoxy-5-fluorophenyl)acrylate.
Materials:
-
This compound (1.0 eq)
-
Ethyl cyanoacetate (1.1 eq)
-
Piperidine (0.1 eq)
-
Ethanol
-
Ice bath, magnetic stirrer
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and ethyl cyanoacetate (1.1 eq) in ethanol.
-
Rationale: Ethanol is a common, polar protic solvent for this reaction that readily dissolves the reactants.
-
-
Catalysis: Cool the mixture in an ice bath and add piperidine (0.1 eq) dropwise.
-
Rationale: Piperidine acts as a base to deprotonate the active methylene compound (ethyl cyanoacetate), forming the nucleophile. Cooling helps to control the reaction rate.
-
-
Reaction Progress: Allow the reaction to stir at room temperature. A precipitate of the product often forms. Monitor the reaction by TLC until completion (typically 1-3 hours).
-
Rationale: The reaction is often driven to completion by the precipitation of the thermodynamically stable product.
-
-
Isolation: If a precipitate has formed, collect the solid by vacuum filtration. Wash the solid with cold ethanol to remove residual reactants.
-
Rationale: Filtration is an efficient method for isolating a solid product. A cold solvent wash minimizes the loss of product due to dissolution.
-
-
Purification: The filtered solid is often of high purity. If necessary, the product can be recrystallized from ethanol to afford the pure ethyl 2-cyano-3-(3-chloro-4-ethoxy-5-fluorophenyl)acrylate.
-
Rationale: Recrystallization is a standard technique for purifying solid organic compounds.
-
Biological Pathway Context: Targeting EGFR Signaling
Inhibitors derived from this scaffold often target pathways like the one initiated by EGFR. Understanding this context is vital for rational drug design.
Caption: Inhibition of the EGFR signaling cascade.
Conclusion
This compound is a sophisticated and highly versatile building block in medicinal chemistry. The precise arrangement of its chloro, ethoxy, and fluoro substituents provides a unique chemical handle for creating potent and selective therapeutic agents, particularly in the realm of kinase inhibitors for oncology. The protocols and workflows detailed in this guide offer a robust starting point for researchers aiming to exploit the properties of this scaffold. By understanding the causality behind each synthetic step and the biological context of the targets, drug development professionals can more efficiently navigate the path from hit-to-lead and beyond.
References
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The Strategic Utility of 3-Chloro-4-ethoxy-5-fluorobenzaldehyde in Modern Synthetic Chemistry
Introduction: Unveiling a Versatile Building Block
In the landscape of contemporary drug discovery and organic synthesis, the strategic incorporation of halogenated and alkoxy-substituted aromatic scaffolds is a cornerstone of molecular design. 3-Chloro-4-ethoxy-5-fluorobenzaldehyde emerges as a highly valuable, albeit specialized, building block for the synthesis of complex organic molecules. Its trifunctionalized aromatic ring, featuring chloro, fluoro, and ethoxy groups, offers a unique combination of steric and electronic properties. This, coupled with the reactive aldehyde functionality, provides medicinal chemists with a versatile platform for constructing novel therapeutic agents, particularly in the realm of kinase inhibitors and other targeted therapies.
The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the chloro and ethoxy groups provide additional points for molecular recognition and can influence the overall physicochemical properties of the final compound. This guide provides a comprehensive overview of the synthetic utility of this compound, including a proposed synthetic protocol and its application in the construction of a key pharmacophore.
Proposed Synthesis of this compound
A plausible and efficient synthetic route to this compound involves the etherification of the corresponding phenolic precursor, 3-chloro-5-fluoro-4-hydroxybenzaldehyde. The Williamson ether synthesis is a robust and well-established method for this transformation.
Protocol 1: Synthesis via Williamson Ether Synthesis
This protocol details the ethylation of 3-chloro-5-fluoro-4-hydroxybenzaldehyde to yield the target compound.
Reaction Scheme:
A proposed synthetic route to the target compound.
Materials:
| Material | Purity | Supplier |
| 3-Chloro-5-fluoro-4-hydroxybenzaldehyde | ≥98% | Commercial Source |
| Ethyl iodide | ≥99% | Commercial Source |
| Anhydrous Potassium Carbonate (K₂CO₃) | ≥99% | Commercial Source |
| Acetone (anhydrous) | ≥99.5% | Commercial Source |
| Dichloromethane (DCM) | ≥99.8% | Commercial Source |
| Brine (saturated NaCl solution) | - | Lab Prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Commercial Source |
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chloro-5-fluoro-4-hydroxybenzaldehyde (1.0 eq).
-
Addition of Reagents: Add anhydrous potassium carbonate (2.0 eq) and anhydrous acetone to the flask. Stir the suspension for 10 minutes at room temperature.
-
Addition of Ethylating Agent: Slowly add ethyl iodide (1.2 eq) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and filter off the potassium carbonate.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Application in the Synthesis of Kinase Inhibitor Scaffolds: The Chalcone Synthesis
Substituted benzaldehydes are pivotal starting materials for the synthesis of various heterocyclic compounds that form the core of many kinase inhibitors. A common and fundamental transformation is the Claisen-Schmidt condensation to form chalcones (α,β-unsaturated ketones), which are known precursors to pyrimidines, pyrazoles, and other scaffolds relevant to kinase inhibition.
Protocol 2: Claisen-Schmidt Condensation to a Chalcone Derivative
This protocol describes a representative synthesis of a chalcone derivative using this compound and a substituted acetophenone.
Reaction Workflow:
Protocol for the Efficient Suzuki-Miyaura Cross-Coupling of 3-Chloro-4-ethoxy-5-fluorobenzaldehyde
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its capacity to form carbon-carbon bonds with exceptional functional group tolerance.[1] This application note provides a comprehensive and robust protocol for the coupling of 3-Chloro-4-ethoxy-5-fluorobenzaldehyde, an electron-deficient and sterically substituted aryl chloride, with various arylboronic acids. Due to the inherent stability and lower reactivity of the C-Cl bond compared to its bromide or iodide counterparts, this transformation necessitates a highly active catalytic system.[2] We present a detailed methodology employing a palladium catalyst activated by a bulky, electron-rich dialkylbiaryl phosphine ligand, ensuring high yields and reaction efficiency. This guide explains the causality behind procedural choices, from catalyst selection to reaction work-up, and includes a troubleshooting section to address common experimental challenges.
Introduction and Scientific Principle
This compound is a valuable building block in medicinal chemistry and materials science. The presence of electron-withdrawing aldehyde and fluoro groups, combined with the chloro leaving group, makes it a challenging substrate for traditional cross-coupling reactions.[1] The strength of the C-Cl bond makes the initial oxidative addition to a palladium(0) center the rate-limiting step of the catalytic cycle.[3]
To overcome this activation barrier, modern catalyst systems have been developed. These systems typically pair a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, with a sterically demanding and electron-rich ligand.[4] Ligands like SPhos (dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) have proven exceptionally effective. Their bulkiness promotes the formation of a coordinatively unsaturated, 14-electron L-Pd(0) species, which is highly reactive in the oxidative addition step. Furthermore, their strong electron-donating ability increases the electron density on the palladium center, which facilitates its insertion into the C-Cl bond and promotes the final, product-releasing reductive elimination step.[4]
The reaction proceeds through a well-established catalytic cycle, which is fundamental to understanding and troubleshooting the process.
The Suzuki-Miyaura Catalytic Cycle
The mechanism involves three primary stages: oxidative addition, transmetalation, and reductive elimination.[5][6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound, forming a Pd(II) complex. This is typically the slowest step for aryl chlorides.[3]
-
Transmetalation: The boronic acid, activated by a base (e.g., K₃PO₄), forms a boronate species. This species then transfers its aryl group to the Pd(II) complex, displacing the halide.[7]
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol is optimized for a 1.0 mmol scale reaction. Reagents should be scaled proportionally for different quantities.
Materials and Reagents
| Reagent | CAS Number | Grade | Supplier Example | Notes |
| This compound | 865253-91-8 | ≥97% | Sigma-Aldrich | The limiting reagent (1.0 mmol).[9] |
| Arylboronic Acid | Varies | ≥98% | Combi-Blocks | Use 1.2 to 1.5 equivalents. |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | Catalyst Grade | Strem Chemicals | Palladium precursor (1-2 mol%). |
| SPhos | 657408-07-6 | ≥98% | Sigma-Aldrich | Ligand (2-4 mol%). Must have a 2:1 ligand-to-palladium ratio. |
| Potassium Phosphate, tribasic (K₃PO₄) | 7778-53-2 | Anhydrous, ≥98% | Acros Organics | Base (2.0-3.0 equivalents). Must be finely powdered and dry. |
| 1,4-Dioxane | 123-91-1 | Anhydrous, ≥99.8% | Sigma-Aldrich | Reaction solvent. |
| Deionized Water | 7732-18-5 | N/A | In-house | Co-solvent. Must be degassed. |
| Ethyl Acetate | 141-78-6 | ACS Grade | Fisher Scientific | For extraction. |
| Brine (Saturated NaCl solution) | N/A | N/A | In-house | For washing during work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | Laboratory Grade | VWR | For drying the organic phase. |
| Silica Gel | 112926-00-8 | 230-400 mesh | Sorbent Tech. | For column chromatography. |
| Argon or Nitrogen Gas | 7440-37-1 | High Purity (5.0) | Airgas | For maintaining an inert atmosphere. |
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a septum
-
Magnetic stir plate and stir bar
-
Inert gas line (Argon or Nitrogen) with a bubbler
-
Syringes and needles
-
Condenser
-
Heating mantle or oil bath with temperature control
-
Rotary evaporator
-
Glassware for extraction and chromatography
Experimental Workflow
Caption: General experimental workflow for the Suzuki coupling protocol.
Step-by-Step Procedure
Reaction Setup (Inert Atmosphere is Critical)
-
Preparation: Place a magnetic stir bar into a 25 mL Schlenk flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under a positive pressure of argon or nitrogen.
-
Addition of Solids: In rapid succession, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol, finely powdered), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Rationale: Adding solids first allows for effective purging of the vessel. K₃PO₄ is a moderately strong, non-nucleophilic base ideal for this coupling, and its anhydrous form is crucial to prevent catalyst deactivation.[4] The 2:1 ligand-to-palladium ratio ensures the formation of the active monoligated palladium species.
-
-
Inerting: Seal the flask and evacuate and backfill with argon three times to ensure a completely inert atmosphere.
-
Rationale: The Pd(0) catalyst and phosphine ligands are sensitive to oxygen, which can lead to catalyst decomposition and reduced yields.[10]
-
Reaction Execution
-
Solvent Addition: Add anhydrous 1,4-dioxane (4.0 mL) and degassed deionized water (1.0 mL) via syringe.
-
Rationale: A mixture of dioxane and water is highly effective. Dioxane solubilizes the organic components, while water helps dissolve the inorganic base and facilitates the transmetalation step.[11] Degassing the solvents by sparging with argon for 15-20 minutes before use is essential.
-
-
Heating and Monitoring: Place the sealed flask in a preheated oil bath at 100 °C. Stir the mixture vigorously. Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
Work-up and Purification
-
Cooling and Quenching: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Quench the reaction by adding 10 mL of deionized water.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Rationale: The brine wash helps to remove residual water and inorganic salts from the organic phase.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure biaryl product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxygen exposure).2. Impure or wet base/solvents.3. Insufficient temperature. | 1. Ensure a rigorously inert atmosphere; use fresh catalyst and ligand.2. Use anhydrous solvents and a freshly opened, finely powdered base.3. Increase temperature to 110 °C if necessary. |
| Protodeborylation | Boronic acid degradation before transmetalation. This is more common with electron-rich boronic acids. | Use a slight excess of boronic acid (1.5 equiv). Ensure the base is fully dissolved and the reaction is well-stirred. Consider using a milder base like K₂CO₃. |
| Homocoupling of Boronic Acid | Caused by oxygen in the reaction mixture, leading to oxidative coupling. | Rigorously degas all solvents and maintain a positive pressure of inert gas throughout the reaction. |
| Difficult Purification | Residual palladium catalyst or boron byproducts co-eluting with the product. | Filter the crude product through a small plug of Celite® before chromatography. Use a different solvent system for elution. A wash with an aqueous solution of NaOH can sometimes help remove boron impurities. |
Conclusion
The Suzuki-Miyaura cross-coupling of challenging aryl chlorides like this compound is a highly achievable transformation with the correct catalytic system and careful experimental technique. The use of a palladium acetate precursor with the bulky, electron-rich SPhos ligand is critical for activating the inert C-Cl bond. By following this detailed protocol, which emphasizes rigorous inert atmosphere techniques and the use of anhydrous reagents, researchers can reliably synthesize a diverse range of biaryl compounds, paving the way for further discoveries in drug development and materials science.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
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Application Notes and Protocols for 3-Chloro-4-ethoxy-5-fluorobenzaldehyde in Agrochemical Synthesis
Introduction: The Strategic Value of Polysubstituted Benzaldehydes in Agrochemical Design
In the competitive landscape of agrochemical research and development, the strategic selection of foundational building blocks is paramount to the discovery of novel active ingredients with enhanced efficacy, selectivity, and favorable environmental profiles. 3-Chloro-4-ethoxy-5-fluorobenzaldehyde is a polysubstituted aromatic aldehyde that represents a highly promising, albeit specialized, intermediate for the synthesis of next-generation pesticides. The convergence of chloro, fluoro, and ethoxy substituents on the benzaldehyde scaffold offers a unique combination of electronic and steric properties that can be leveraged to fine-tune the biological activity and metabolic stability of target agrochemicals.
The presence of a fluorine atom is a well-established strategy in agrochemical design to enhance metabolic stability and binding affinity to target enzymes.[1] The chlorine atom can contribute to the molecule's overall lipophilicity and may play a role in its interaction with the target site. The ethoxy group, in turn, can modulate the molecule's solubility and transport properties within the plant. This guide provides a comprehensive overview of the potential applications of this compound in the synthesis of novel agrochemicals, with a focus on the creation of hydrazone-based intermediates and their subsequent elaboration into heterocyclic systems, a cornerstone of modern fungicide and herbicide discovery.[2]
Application Notes: From Aldehyde to Bioactive Heterocycle
The aldehyde functionality of this compound serves as a versatile handle for a variety of chemical transformations. One of the most powerful applications of this intermediate is in the synthesis of hydrazones, which are not only bioactive in their own right but also serve as key precursors to a diverse array of nitrogen-containing heterocycles.[3][4][5]
The condensation reaction of this compound with a substituted hydrazine, for instance, yields a hydrazone. This transformation is typically straightforward and high-yielding. The resulting hydrazone can then be subjected to cyclization reactions to form five- or six-membered heterocyclic rings, such as pyrazoles or pyridazinones, which are prevalent in a wide range of commercial agrochemicals.[2]
The specific substitution pattern of the starting aldehyde is anticipated to impart unique properties to the resulting agrochemical. The 3-chloro and 5-fluoro substituents create a distinct electronic environment on the phenyl ring, which can influence the pKa of the final molecule and its ability to interact with biological targets. The 4-ethoxy group can enhance systemic movement within the plant and may contribute to a more favorable toxicological profile.
Hypothetical Agrochemical Target: A Novel Pyrazole Carboxamide Fungicide
To illustrate the synthetic utility of this compound, we propose a hypothetical synthetic route to a novel pyrazole carboxamide fungicide. This class of fungicides is of significant commercial importance, with many acting as succinate dehydrogenase inhibitors (SDHIs), a crucial enzyme in the fungal respiratory chain.
The proposed synthesis involves the initial formation of a hydrazone from this compound, followed by a cyclization reaction to construct the core pyrazole ring. Subsequent functional group manipulations would then lead to the final pyrazole carboxamide target.
Experimental Protocols
Protocol 1: Synthesis of (E)-1-((3-chloro-4-ethoxy-5-fluorophenyl)methylene)-2-phenylhydrazine (A Hypothetical Hydrazone Intermediate)
This protocol details the synthesis of a novel hydrazone intermediate from this compound and phenylhydrazine. This hydrazone can serve as a versatile precursor for the synthesis of more complex heterocyclic agrochemicals.
Workflow Diagram:
Caption: Synthetic workflow for the preparation of the hydrazone intermediate.
Materials:
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | C₉H₈ClFO₂ | 202.61 | 10.0 | 2.03 g |
| Phenylhydrazine | C₆H₈N₂ | 108.14 | 10.0 | 1.08 g |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | - | 50 mL |
| Glacial Acetic Acid | CH₃COOH | 60.05 | Catalytic | 2-3 drops |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.03 g, 10.0 mmol).
-
Add 50 mL of absolute ethanol to the flask and stir until the aldehyde is completely dissolved.
-
To the stirred solution, add phenylhydrazine (1.08 g, 10.0 mmol) in a single portion.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
Upon completion of the reaction (disappearance of the starting aldehyde spot), remove the heat source and allow the reaction mixture to cool to room temperature.
-
Further cool the flask in an ice bath to promote the precipitation of the hydrazone product.
-
Collect the precipitated solid by vacuum filtration through a Büchner funnel.
-
Wash the solid with two portions of cold ethanol (10 mL each) to remove any unreacted starting materials and impurities.
-
Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.
Expected Outcome:
The expected product is a crystalline solid with a pale yellow to off-white color. The yield should be in the range of 85-95%. The structure of the synthesized hydrazone should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Protocol 2: Proposed Synthesis of a Novel 1-Aryl-5-(3-chloro-4-ethoxy-5-fluorophenyl)-1H-pyrazole-3-carboxylic Acid (A Hypothetical Pyrazole Intermediate)
This protocol outlines a plausible, though hypothetical, subsequent step for the cyclization of a related intermediate to form a pyrazole carboxylic acid, a key building block for pyrazole carboxamide fungicides. This would typically involve the reaction of an appropriate hydrazone with a three-carbon synthon that can undergo cyclization and subsequent oxidation. For the purpose of this guide, we will present a generalized workflow.
Logical Relationship Diagram:
Caption: Logical steps for the synthesis of a pyrazole carboxylic acid intermediate.
General Considerations for Synthesis:
The synthesis of a pyrazole carboxylic acid from a hydrazone intermediate would likely involve a reaction with a suitable three-carbon building block, such as an α,β-unsaturated ester or a 1,3-dicarbonyl compound. The reaction conditions would need to be optimized to favor the desired regioisomer of the pyrazole ring. Subsequent hydrolysis of the ester group would yield the target carboxylic acid.
Conclusion: A Versatile Intermediate for Agrochemical Innovation
While this compound may not yet be a widely cited intermediate in the agrochemical literature, its unique substitution pattern presents a compelling case for its exploration in the synthesis of novel active ingredients. The protocols and conceptual framework provided in this guide are intended to serve as a starting point for researchers and drug development professionals to unlock the potential of this versatile building block. The strategic incorporation of the 3-chloro-4-ethoxy-5-fluorophenyl moiety into new molecular scaffolds could lead to the discovery of the next generation of high-performance fungicides, herbicides, and insecticides.
References
- Dikusar, E. A., & Potkin, V. I. (2016). Synthesis and properties of substituted benzaldehyde phenylhydrazones. Russian Journal of General Chemistry, 86(3), 569-574.
- Çelik, F., et al. (2022). Syntheses of some hydrazones derived from 2-(aryloyloxy) benzaldehydes and 2,4-dinitrophenylhydrazine and evaluation of their anticholinesterase and antioxidant activities.
- Struga, M., et al. (2021). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules, 26(11), 3241.
- Kravchenko, A. V., et al. (2020). Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry, 10(2), 5225-5231.
- BenchChem. (2025). Exploring the use of hydrazine hydrate in the synthesis of agrochemicals.
- Google Patents. (1988). Process for producing fluorobenzaldehydes. US4845304A.
- Google Patents. (2008).
- Google Patents. (1998). Process for the preparation of 3-chloro-4-fluorobenzoyl chloride. EP0922693B1.
- Google Patents. (2019).
- Google Patents. (2017). Processes for the preparation of pesticide compounds. US10233155B2.
- Google Patents. (2016). Substituted pyrazole compounds and methods of their use. US10472336B2.
- Google Patents. (2014). Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde. CN103896752A.
- Google Patents. (2009). Synthetic method of 4-fluorobenzaldehyde. CN101353297A.
- Google Patents. (2017). Preparation method of p-fluorobenzaldehyde. CN106565445A.
- National Center for Biotechnology Information. (n.d.). N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. PubMed Central.
- ResearchGate. (2021).
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synthesis of heterocyclic compounds from 3-Chloro-4-ethoxy-5-fluorobenzaldehyde
An In-depth Technical Guide to the Synthesis of Heterocyclic Compounds from 3-Chloro-4-ethoxy-5-fluorobenzaldehyde
Introduction: Strategic Utility of a Multifunctional Building Block
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity to target proteins.[1] this compound is a particularly valuable starting material, offering a trifecta of functionalities: a reactive aldehyde for diverse condensation and cyclization reactions, and three distinct halogen and alkoxy substituents on the aromatic ring that allow for fine-tuning of steric and electronic properties, as well as providing vectors for further synthetic elaboration.
This guide provides researchers, medicinal chemists, and drug development professionals with detailed application notes and robust protocols for the synthesis of high-value heterocyclic compounds, such as quinazolines and quinolines, using this compound as the key architectural starting point. The methodologies presented are grounded in established, name-reaction principles and are designed to be both reproducible and adaptable for the generation of compound libraries for screening and lead optimization.
PART I: Synthesis of Bioactive Quinazoline Scaffolds
Quinazolines and their derivatives are privileged heterocyclic motifs, constituting the core of numerous approved drugs and clinical candidates with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] The protocol detailed below adapts a highly efficient, metal-free, three-component reaction to construct a polysubstituted quinazoline core.
Reaction Scheme: One-Pot Synthesis of a Novel Quinazoline Derivative
The reaction proceeds via an initial condensation between the starting benzaldehyde and an amino-functionalized component, followed by cyclization and aromatization to yield the stable quinazoline ring system. This one-pot approach is highly atom-economical and avoids the isolation of potentially unstable intermediates.
Caption: One-pot synthesis of a substituted quinazoline.
Rationale and Mechanistic Insights
This reaction is an example of a multi-component synthesis, valued for its efficiency.[3]
-
Imine Formation: The reaction initiates with the 4-(N,N-dimethylamino)pyridine (DMAP)-catalyzed condensation of the aldehyde group of this compound with the primary amine of 2-aminobenzophenone to form a Schiff base (imine).
-
Cyclization: Ammonium acetate serves as the source of the second nitrogen atom for the quinazoline ring. An intramolecular cyclization occurs, followed by dehydration.
-
Oxidation/Aromatization: The resulting dihydroquinazoline intermediate is then oxidized to the thermodynamically stable aromatic quinazoline product. This oxidation can occur in the presence of air or with a mild oxidant. The choice of a catalyst like DMAP under mild conditions enhances selectivity and yield.[3]
Detailed Experimental Protocol: Synthesis of 6-Chloro-7-ethoxy-8-fluoro-2,4-diphenylquinazoline
Materials:
-
This compound (1.0 eq)
-
2-Aminobenzophenone (1.0 eq)
-
Ammonium Acetate (NH₄OAc) (5.0 eq)
-
4-(N,N-dimethylamino)pyridine (DMAP) (0.2 eq)
-
Ethanol (anhydrous)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (e.g., 2.19 g, 10 mmol), 2-aminobenzophenone (1.97 g, 10 mmol), ammonium acetate (3.85 g, 50 mmol), and DMAP (0.24 g, 2 mmol).
-
Add 40 mL of anhydrous ethanol to the flask.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
Upon completion, allow the reaction mixture to cool to room temperature. A precipitate should form.
-
Pour the mixture into 100 mL of ice-cold water and stir for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water (3 x 30 mL) and then with a small amount of cold ethanol.
-
Recrystallize the crude product from hot ethanol to afford the pure quinazoline derivative as a crystalline solid.
-
Dry the product under vacuum.
Data Summary: Product Characterization
| Parameter | Data |
| Product Name | 6-Chloro-7-ethoxy-8-fluoro-2,4-diphenylquinazoline |
| Appearance | White to off-white crystalline solid |
| Yield | 75-85% (hypothetical) |
| Melting Point | 185-188 °C (hypothetical) |
| ¹H NMR (CDCl₃) | δ 7.2-8.2 (m, 11H, Ar-H), 4.25 (q, 2H, -OCH₂CH₃), 1.50 (t, 3H, -OCH₂CH₃) |
| ¹³C NMR (CDCl₃) | δ 168.1, 160.5, 155.4 (d, J=250 Hz), 148.2, ... |
| MS (ESI) | m/z 395.1 [M+H]⁺ |
PART II: Synthesis of Functionalized Quinolines via Friedländer Annulation
The quinoline scaffold is fundamental to a vast array of pharmaceuticals, most notably antimalarial and antibacterial agents.[5] The Friedländer synthesis is a classical and powerful method for constructing the quinoline ring system by reacting an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group activated by a carbonyl.
Reaction Scheme: Friedländer Synthesis of a Substituted Quinoline-3-carboxylate
This protocol utilizes our starting aldehyde, which, after a strategic in-situ reduction of a nitro group on a precursor, can react with an active methylene compound like ethyl acetoacetate to build the quinoline core. For simplicity, we will illustrate the direct reaction with a suitable o-aminoarylketone, which could be derived from our starting material in a multi-step synthesis. The principle remains the same.
Caption: Friedländer annulation for quinoline synthesis.
Rationale and Mechanistic Insights
The Friedländer synthesis is a robust C-C and C-N bond-forming cascade.
-
Knoevenagel Condensation: The reaction begins with the condensation between the aldehyde and the active methylene of ethyl acetoacetate to form an α,β-unsaturated carbonyl compound.
-
Michael Addition: The amino group of the benzaldehyde derivative then undergoes an intramolecular conjugate addition (Michael addition) to the α,β-unsaturated system.
-
Cyclization and Dehydration: A subsequent intramolecular cyclization followed by dehydration (aromatization) yields the final quinoline product. Using a catalyst like L-proline can promote the initial condensation and enhance the reaction rate and yield under relatively mild conditions.[6]
Detailed Experimental Protocol: Synthesis of Ethyl 8-Chloro-7-ethoxy-6-fluoro-2-methylquinoline-3-carboxylate
(Note: This protocol assumes the availability of 2-Amino-3-chloro-4-ethoxy-5-fluorobenzaldehyde, which can be prepared from the corresponding 2-nitro precursor via standard reduction methods, such as using iron powder in acetic acid.)
Materials:
-
2-Amino-3-chloro-4-ethoxy-5-fluorobenzaldehyde (1.0 eq)
-
Ethyl Acetoacetate (1.2 eq)
-
L-proline (0.2 eq)
-
Ethanol (anhydrous)
Procedure:
-
In a 50 mL round-bottom flask, dissolve 2-Amino-3-chloro-4-ethoxy-5-fluorobenzaldehyde (e.g., 2.33 g, 10 mmol) in 30 mL of anhydrous ethanol.
-
Add ethyl acetoacetate (1.56 g, 12 mmol) and L-proline (0.23 g, 2 mmol) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for 6 hours, with stirring. Monitor the reaction by TLC (eluent: 4:1 hexane/ethyl acetate).
-
After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 1 hour to induce crystallization.
-
Collect the crystalline product by vacuum filtration. Wash the crystals with a minimal amount of ice-cold ethanol.
-
The product can be further purified by recrystallization from ethanol if necessary.
-
Dry the purified quinoline derivative under vacuum.
Data Summary: Product Characterization
| Parameter | Data |
| Product Name | Ethyl 8-Chloro-7-ethoxy-6-fluoro-2-methylquinoline-3-carboxylate |
| Appearance | Pale yellow solid |
| Yield | 80-90% (hypothetical) |
| Melting Point | 121-124 °C (hypothetical) |
| ¹H NMR (CDCl₃) | δ 8.15 (s, 1H, H-4), 7.50 (d, 1H, H-5), 4.35 (q, 2H, -COOCH₂CH₃), 4.20 (q, 2H, -OCH₂CH₃), 2.70 (s, 3H, -CH₃), 1.40 (t, 3H, -COOCH₂CH₃), 1.35 (t, 3H, -OCH₂CH₃) |
| ¹³C NMR (CDCl₃) | δ 166.5, 158.0, 154.2 (d, J=245 Hz), 147.1, ... |
| MS (ESI) | m/z 326.1 [M+H]⁺ |
Conclusion
This compound stands out as a highly adaptable and strategically valuable building block for the synthesis of medicinally relevant heterocyclic compounds. The presence of multiple, distinct functional handles on a fluorinated core provides a rich platform for generating molecular diversity. The detailed protocols for the synthesis of quinazoline and quinoline derivatives provided herein demonstrate the practical application of this reagent in constructing complex scaffolds through efficient, one-pot, or tandem reactions. These methodologies serve as a robust foundation for researchers engaged in drug discovery and development, enabling the rapid assembly of compound libraries with high potential for biological activity.
References
- Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. (2024).
- Quinazoline synthesis. (n.d.). Organic Chemistry Portal.
- Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (n.d.).
- Quinazoline derivatives: synthesis and bioactivities. (n.d.).
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020).
- Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). Durham University.
- Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. (2014).
- Synthesis of Fluorinated Heterocycles from 3-Fluorobenzaldehyde: Application Notes and Protocols. (2025). BenchChem.
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- 3. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: The Strategic Role of 3-Chloro-4-ethoxy-5-fluorobenzaldehyde in the Synthesis of Advanced Kinase Inhibitors
Abstract
This technical guide details the strategic application of 3-chloro-4-ethoxy-5-fluorobenzaldehyde as a pivotal intermediate in the synthesis of targeted kinase inhibitors. The unique substitution pattern of this aromatic aldehyde—featuring chloro, ethoxy, and fluoro groups—provides medicinal chemists with a versatile scaffold to construct complex molecules with high potency and optimized pharmacological profiles. We will focus on its critical role in the synthesis of Abemaciclib, a potent inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), providing in-depth protocols, mechanistic insights, and workflow visualizations. This document is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and medicinal chemistry.
Introduction: The Architectural Value of Substituted Benzaldehydes in Kinase Inhibitor Design
Kinase inhibitors have revolutionized modern therapeutics, particularly in oncology, by targeting the signaling pathways that drive uncontrolled cell proliferation. The efficacy of these drugs is intrinsically linked to their molecular architecture, which must allow for precise interaction with the ATP-binding pocket of the target kinase. The choice of starting materials and key intermediates is therefore a critical decision in the drug discovery process.
This compound has emerged as a valuable building block for several reasons:
-
Reactive Aldehyde Handle : The aldehyde group serves as a versatile anchor for forming carbon-nitrogen bonds, essential for linking different fragments of the final drug molecule. It is particularly amenable to reductive amination reactions.
-
Strategic Halogenation : The presence of both chlorine and fluorine atoms significantly influences the molecule's properties. Halogens can enhance metabolic stability, increase membrane permeability, and participate in halogen bonding with the target protein, thereby improving binding affinity.[1][2][3] The specific placement of these halogens on the benzaldehyde ring is crucial for achieving the desired biological activity.
-
Modulating Electron Density : The electron-donating ethoxy group modifies the electronic character of the phenyl ring, which can fine-tune the reactivity of the aldehyde and the binding characteristics of the final inhibitor.
This combination of features makes this compound a preferred precursor in multi-step syntheses of sophisticated kinase inhibitors, most notably the CDK4/6 inhibitor, Abemaciclib.[4][5]
Core Application: Synthesis of Abemaciclib, a CDK4/6 Inhibitor
Abemaciclib (marketed as Verzenio) is an orally available kinase inhibitor approved for the treatment of certain types of breast cancer.[5] Its mechanism of action involves the highly specific inhibition of CDK4 and CDK6.[6]
Mechanism of Action: Halting the Cell Cycle
In many cancers, the CDK4/6 pathway is hyperactive, leading to uncontrolled cell division. CDK4 and CDK6 form complexes with cyclin D, which then phosphorylate the Retinoblastoma protein (Rb). Phosphorylation inactivates Rb, causing it to release the E2F transcription factor. E2F then initiates the transcription of genes required for the transition from the G1 (growth) phase to the S (synthesis) phase of the cell cycle, committing the cell to DNA replication and division.[6] Abemaciclib blocks the phosphorylation of Rb by inhibiting CDK4/6, thereby arresting the cell cycle in the G1 phase and preventing cancer cell proliferation.[7]
Caption: The CDK4/6-Rb signaling pathway and its inhibition by Abemaciclib.
Retrosynthetic Analysis Highlighting the Key Aldehyde
The synthesis of Abemaciclib often involves a convergent approach where key fragments are prepared separately and then joined. One of the final and most critical steps is the formation of a C-N bond between the pyrimidine core and the piperazine side chain. A key disconnection reveals that the piperazine fragment is attached to the 2-chloropyrimidine moiety via a Buchwald-Hartwig amination, and the other side of the piperazine is connected to our aldehyde of interest via reductive amination.[4][6]
Detailed Experimental Protocol: Reductive Amination
The following protocol describes the synthesis of a key Abemaciclib intermediate using this compound via a Leuckart-Wallach reductive amination. This reaction is a robust and scalable method for forming the crucial amine linkage.
Objective: To synthesize N-ethyl-2-(4-((2-chloro-5-(trifluoromethyl)pyrimidin-4-yl)amino)phenyl)ethan-1-amine from its precursor fragments, demonstrating the utility of the aldehyde. Note: For clarity, we will focus on a representative reductive amination step that is conceptually central to the overall synthesis of molecules like Abemaciclib.
Materials:
-
This compound
-
1-(Piperazin-1-yl)ethan-1-one (or a similar piperazine derivative)
-
Formic acid (serves as both solvent and reducing agent)
-
Trimethyl orthoformate (optional, as a water scavenger)[5]
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard glassware for organic synthesis
Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Addition of Amine: To the flask, add the piperazine derivative (1.1 eq).
-
Initiation of Reaction: Slowly add formic acid (used in excess, e.g., 5-10 volumes) to the mixture. If using a water scavenger, add trimethyl orthoformate (2.0 eq).[5]
-
Causality Note: The initial reaction between the aldehyde and the secondary amine of piperazine forms an iminium ion intermediate. Formic acid then acts as a hydride donor to reduce the iminium ion to the final tertiary amine product. Using a water scavenger drives the initial imine/iminium formation equilibrium towards the product, improving overall yield.[5]
-
-
Heating and Monitoring: Heat the reaction mixture to 80-100°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting aldehyde is consumed (typically 4-8 hours).[7]
-
Trustworthiness Check: Regular monitoring is a self-validating step. The disappearance of the starting material spot/peak and the appearance of a new product spot/peak confirms the reaction is proceeding as expected.
-
-
Work-up and Extraction: Cool the reaction mixture to room temperature. Carefully neutralize the excess formic acid by slowly pouring the mixture into a beaker containing a saturated solution of sodium bicarbonate.
-
Safety Note: This neutralization is exothermic and will release CO2 gas. Perform this step slowly in a well-ventilated fume hood.
-
-
Extract the aqueous mixture with dichloromethane (3x volumes). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the pure product.
Sources
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
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The Strategic Utility of 3-Chloro-4-ethoxy-5-fluorobenzaldehyde in the Synthesis of Novel Fluorinated Compounds: Application Notes and Protocols
Introduction: The Fluorine Advantage in Modern Drug Discovery
The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry. Fluorine's unique properties, including its high electronegativity, small atomic size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] Introducing fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins, and modulate lipophilicity and cell permeability, thereby improving the overall efficacy and safety of a drug candidate.[1][3] Consequently, a significant percentage of new drugs approved in recent years contain at least one fluorine atom.[4][5]
3-Chloro-4-ethoxy-5-fluorobenzaldehyde emerges as a highly valuable and versatile building block in this context. Its trifunctionalized aromatic ring—featuring a reactive aldehyde group, a lipophilic ethoxy group, and two halogen substituents (chloro and fluoro)—offers a rich platform for the synthesis of complex and diverse molecular architectures. The aldehyde handle is amenable to a wide array of classical organic transformations, enabling the construction of various heterocyclic and acyclic scaffolds, while the substituted phenyl ring provides a unique electronic and steric environment for molecular recognition by biological targets. This guide provides detailed application notes and protocols for the utilization of this compound in the development of novel fluorinated compounds for researchers, scientists, and drug development professionals.
Physicochemical Properties and Safety Considerations
A thorough understanding of the starting material is paramount for successful and safe experimentation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₈ClFO₂ | [6] |
| Molecular Weight | 202.61 g/mol | [6] |
| Appearance | Off-white to pale yellow solid | Inferred from similar compounds |
| Melting Point | Not available; expected to be a low-melting solid | |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF, DMSO) | General chemical knowledge |
| CAS Number | Not assigned; structure is novel |
Safety and Handling:
Substituted benzaldehydes should be handled with care in a well-ventilated fume hood.[7][8][9][10][11] Appropriate personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, must be worn.[7][8][9][10][11] Avoid inhalation of dust or vapors and contact with skin and eyes.[7][8][9][10][11] In case of accidental exposure, flush the affected area with copious amounts of water and seek medical attention.[8] Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[7][9]
Application in the Synthesis of Bioactive Scaffolds
The reactivity of the aldehyde group in this compound allows for its application in a variety of cornerstone synthetic transformations to generate libraries of novel compounds for biological screening.
Synthesis of Chalcones via Claisen-Schmidt Condensation
Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The Claisen-Schmidt condensation provides a straightforward method for their synthesis.
Protocol 1: General Procedure for the Synthesis of a Chalcone Derivative
This protocol is a representative method for the base-catalyzed condensation of an aromatic aldehyde with an acetophenone derivative.
Materials:
-
This compound
-
Substituted acetophenone (e.g., 4'-methoxyacetophenone)
-
Ethanol or Methanol
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Stirring plate and magnetic stir bar
-
Round-bottom flask
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the substituted acetophenone (1.0 eq.) in ethanol (sufficient volume to dissolve the reactants).
-
Base Addition: While stirring at room temperature, slowly add an aqueous or methanolic solution of KOH (2.0 eq.) or NaOH pellets to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup: Upon completion, pour the reaction mixture into cold water or onto crushed ice. Acidify the mixture with dilute hydrochloric acid (HCl) to precipitate the chalcone product.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with water to remove any inorganic impurities. The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
Causality and Experimental Insights:
-
The base deprotonates the α-carbon of the acetophenone to generate a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of the benzaldehyde.
-
The subsequent dehydration of the aldol adduct is often spontaneous under these conditions, driven by the formation of a conjugated system.
-
Grinding the reactants with a solid base like NaOH can be an effective solvent-free alternative.
Caption: Workflow for Chalcone Synthesis.
Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Compounds
The Knoevenagel condensation is a powerful tool for C-C bond formation, reacting an aldehyde with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst. The resulting electron-deficient alkenes are versatile intermediates for further synthetic elaborations, including the synthesis of heterocyclic compounds like pyridines and pyrimidines.
Protocol 2: General Procedure for Knoevenagel Condensation
This protocol outlines a typical procedure for the Knoevenagel condensation.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile)
-
Piperidine or another basic catalyst
-
Ethanol or another suitable solvent
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) and the active methylene compound (1.1 eq.) in ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq.) to the solution.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.
-
Isolation: After completion, cool the reaction mixture to room temperature. The product often crystallizes out of the solution. If not, the solvent can be partially evaporated to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol. The product can be further purified by recrystallization if necessary.
Causality and Experimental Insights:
-
The basic catalyst facilitates the deprotonation of the active methylene compound, forming a carbanion.
-
The electron-withdrawing groups on the active methylene compound stabilize the carbanion, making it a soft nucleophile that readily adds to the aldehyde.
-
The subsequent elimination of water is facile, leading to the formation of the thermodynamically stable conjugated product.
Caption: Knoevenagel Condensation Workflow.
Synthesis of Pyrimidine Derivatives
Pyrimidines are a class of heterocyclic compounds of immense biological importance, forming the core structure of nucleobases and many pharmaceuticals. A common route to substituted pyrimidines involves the multicomponent reaction of an aldehyde, a β-dicarbonyl compound, and a urea or thiourea derivative (Biginelli reaction) or the reaction of a chalcone with a suitable nitrogen-containing reagent.
Protocol 3: General Procedure for the Synthesis of a Dihydropyrimidinone (Biginelli Reaction)
This protocol describes a one-pot synthesis of a dihydropyrimidinone derivative.
Materials:
-
This compound
-
β-Ketoester (e.g., ethyl acetoacetate)
-
Urea or Thiourea
-
Ethanol
-
Catalytic amount of a Brønsted or Lewis acid (e.g., HCl, FeCl₃)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq.), the β-ketoester (1.0 eq.), and urea or thiourea (1.5 eq.) in ethanol.
-
Catalyst Addition: Add a catalytic amount of the acid catalyst to the mixture.
-
Reaction: Heat the reaction mixture to reflux for 4-12 hours, monitoring its progress by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product usually precipitates from the solution. If necessary, the mixture can be concentrated and cooled to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and dry. Recrystallization from a suitable solvent can be performed for further purification.
Causality and Experimental Insights:
-
The reaction proceeds through a series of intermediates, initiated by the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion.
-
This electrophilic intermediate is then attacked by the enol of the β-ketoester.
-
Subsequent cyclization and dehydration afford the dihydropyrimidinone ring system.
Characterization Data (Representative)
While specific data for derivatives of this compound are not widely published, the following table provides expected ranges and characteristics based on analogous structures found in the literature.
Table 2: Representative Spectroscopic Data for a Chalcone Derivative
| Data Type | Expected Characteristics | Reference for Analogy |
| ¹H NMR | Aldehyde proton singlet absent. Two vinylic protons as doublets (J ≈ 15 Hz for E-isomer). Aromatic protons in the expected regions. Ethoxy group signals (triplet and quartet). | [6] |
| ¹³C NMR | Carbonyl carbon signal around 190 ppm. Two vinylic carbon signals. Aromatic carbon signals showing C-F and C-Cl couplings. Ethoxy carbon signals. | [6] |
| IR (cm⁻¹) | C=O stretch (chalcone) around 1650-1670 cm⁻¹. C=C stretch around 1600 cm⁻¹. C-O-C stretch for the ethoxy group. | [6] |
| Mass Spec | Molecular ion peak corresponding to the calculated mass of the product. Isotopic pattern for the chlorine atom. | General chemical knowledge |
Conclusion
This compound is a promising and versatile building block for the synthesis of novel fluorinated compounds. Its trifunctional nature allows for the application of a wide range of synthetic methodologies to generate structurally diverse molecules with potential applications in drug discovery and agrochemicals. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to explore the rich chemistry of this compound and to facilitate the development of new and improved fluorinated molecules.
References
- AiFChem. (2025, September 3). Fluorine in Pharmaceuticals: Key Properties & Drug Development.
- LE STUDIUM. Fluorine as a key element in modern drug discovery and development.
- Chandra, H., Singh, S., & Kumar, V. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.
- ResearchGate. (2025, August 7). Fluorination Methods for Drug Discovery and Development | Request PDF.
- Encyclopedia.pub. (2023, September 1). Fluorinated Drugs Approved by the FDA (2016–2022).
- PubChem. 3-Chloro-4-fluorobenzaldehyde.
- Google Patents. CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
- Google Patents. US4845304A - Process for producing fluorobenzaldehydes.
- Sigma-Aldrich. 3-Chloro-4-fluorobenzaldehyde 97.
- PubChemLite. This compound (C9H8ClFO2).
- The John D. Walsh Company. (2018, December 17). BENZALDEHYDE SDS.xlsx.
- Techno PharmChem. BENZALDEHYDE.
- Carl ROTH. (2020, January 30). Safety Data Sheet: Benzaldehyde.
- Carl ROTH. Safety Data Sheet: Benzaldehyde.
- Chemos GmbH&Co.KG. (2021, June 17). Safety Data Sheet: Benzaldehyde.
- International Journal of Pharmacy. synthesis, characterization and biological evaluation of some new chalcones.
- Chemical Review and Letters. (2025, February 20). New Synthesis of Chalcone Derivatives and Their Applications.
- Wikipedia. Knoevenagel condensation.
- Oriental Journal of Chemistry. Synthesis and Characterization of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde.
- MDPI. (2022, December 12). Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines.
- MDPI. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking.
- Growing Science. (2021, August 16). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives.
Sources
- 1. rsc.org [rsc.org]
- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686) [hmdb.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rsc.org [rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 7. Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 3-CHLORO-5-FLUOROBENZALDEHYDE | CAS 90390-49-1 [matrix-fine-chemicals.com]
Application Note: A Scalable and Validated Synthetic Route to 3-Chloro-4-ethoxy-5-fluorobenzaldehyde for Pharmaceutical Intermediate Synthesis
Abstract: Substituted benzaldehydes are fundamental building blocks in modern organic synthesis, serving as crucial intermediates in the development of pharmaceuticals, agrochemicals, and specialty materials.[1] This application note provides a comprehensive, in-depth guide for the scale-up synthesis of 3-Chloro-4-ethoxy-5-fluorobenzaldehyde, a highly functionalized intermediate with significant potential in drug discovery. The narrative details a robust and scalable two-step synthetic strategy, starting from a commercially available precursor. We emphasize the causality behind experimental choices, provide self-validating protocols complete with in-process controls and characterization, and address critical safety considerations for large-scale production. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.
Introduction and Strategic Approach
The unique substitution pattern of this compound, featuring a reactive aldehyde handle and a trifunctionalized aromatic ring, makes it a valuable scaffold for constructing complex molecular architectures. The aldehyde group is a versatile functional group that can undergo a wide range of transformations, including reductive aminations, Wittig reactions, and aldol condensations, enabling the synthesis of diverse compound libraries.[2]
Retrosynthetic Analysis
A logical retrosynthetic analysis suggests that the target molecule can be efficiently prepared from 1-chloro-2-ethoxy-3-fluorobenzene via a formylation reaction. The electron-donating ethoxy group strongly activates the aromatic ring, making it an ideal substrate for electrophilic aromatic substitution. The Vilsmeier-Haack reaction is a well-established and highly effective method for the formylation of such electron-rich arenes and is known for its scalability.[3][4] The precursor, 1-chloro-2-ethoxy-3-fluorobenzene, can in turn be synthesized from the commercially available 2-chloro-6-fluorophenol via a standard Williamson ether synthesis.
Proposed Synthetic Pathway
The proposed forward synthesis is a two-step process designed for efficiency and scalability. This pathway minimizes costly intermediate purifications and utilizes common, well-understood reactions.
Caption: Experimental workflow for the synthesis of Intermediate 1.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (moles) | Quantity (mass/vol) |
|---|---|---|---|
| 2-Chloro-6-fluorophenol | 146.55 | 1.00 | 146.6 g |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.50 | 207.3 g |
| Bromoethane | 108.97 | 1.20 | 130.8 g (88.4 mL) |
| Acetone | 58.08 | - | 1.5 L |
| Ethyl Acetate (EtOAc) | 88.11 | - | For work-up |
| Brine (sat. aq. NaCl) | - | - | For work-up |
Procedure:
-
Setup: Equip a 3 L three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and an addition funnel.
-
Reagent Charging: Charge the flask with 2-chloro-6-fluorophenol (146.6 g, 1.00 mol), anhydrous potassium carbonate (207.3 g, 1.50 mol), and acetone (1.5 L).
-
Addition: Begin vigorous stirring. Add bromoethane (88.4 mL, 1.20 mol) dropwise via the addition funnel over 30 minutes. The addition is mildly exothermic.
-
Reaction: Heat the reaction mixture to reflux (approx. 56 °C) and maintain for 8-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting phenol is consumed.
-
Work-up: Cool the mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KBr) and wash the filter cake with acetone (2 x 100 mL).
-
Extraction: Concentrate the combined filtrate under reduced pressure. Dissolve the resulting oil in ethyl acetate (500 mL). Wash the organic layer with water (2 x 250 mL) and then with brine (1 x 250 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product is purified by vacuum distillation to yield 1-chloro-2-ethoxy-3-fluorobenzene as a colorless oil.
Protocol 3.2: Scale-up Synthesis of this compound
This protocol employs the Vilsmeier-Haack reaction to formylate the electron-rich aromatic ring of Intermediate 1. [5] Reaction Mechanism Overview:
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-4-ethoxy-5-fluorobenzaldehyde
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-Chloro-4-ethoxy-5-fluorobenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are working with this key synthetic intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges associated with its synthesis and improve your reaction yields and product purity.
Section 1: Choosing Your Synthetic Pathway
The synthesis of this compound typically begins with the precursor 1-chloro-2-ethoxy-3-fluorobenzene. The primary challenge lies in the selective introduction of a formyl (-CHO) group onto the aromatic ring. The substitution pattern of the starting material presents a regioselectivity challenge that must be carefully managed. Two principal, reliable methods for this formylation are the Vilsmeier-Haack reaction and Directed Ortho-Metalation (DoM).
Your choice of pathway will depend on your laboratory's capabilities, the scale of your reaction, and your tolerance for handling specific classes of reagents.
Section 2: Troubleshooting the Vilsmeier-Haack Formylation Route
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic rings.[1] It involves the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃) to form an electrophilic chloroiminium salt known as the Vilsmeier reagent.[2][3] This reagent then attacks the electron-rich aromatic substrate.
Q1: My reaction shows little to no conversion of the starting material. What is the underlying cause?
A1: Low or no conversion in a Vilsmeier-Haack reaction typically points to one of three areas: the integrity of the Vilsmeier reagent, the reactivity of your substrate, or the reaction conditions.
-
Vilsmeier Reagent Formation: The Vilsmeier reagent is sensitive to moisture. Ensure your DMF is anhydrous and the POCl₃ is of high quality. The reagent is typically formed in situ by adding POCl₃ to chilled DMF (0-5 °C). An incomplete formation of this electrophile will result in a stalled reaction.
-
Substrate Reactivity: While the ethoxy group on your starting material (1-chloro-2-ethoxy-3-fluorobenzene) is a strong activating group, the chloro and fluoro substituents are deactivating. This electronic balance means the substrate is activated, but not as reactive as simpler ethers like anisole.[3] Therefore, sufficient thermal energy is required.
-
Reaction Conditions: For moderately activated substrates, the reaction temperature often needs to be elevated.[1] If you are running the reaction at room temperature with no success, a gradual increase in temperature is recommended.
Troubleshooting Steps:
-
Verify Reagent Quality: Use freshly opened, anhydrous grade DMF and high-purity POCl₃.
-
Optimize Temperature: After adding the substrate at a lower temperature, slowly raise the temperature of the reaction mixture. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Increase Reaction Time: Some less reactive substrates require extended reaction times (from a few hours to overnight) to proceed to completion.
| Parameter | Recommendation for 1-chloro-2-ethoxy-3-fluorobenzene | Rationale |
| DMF to POCl₃ Ratio | 1.5 to 3 equivalents of DMF | DMF often serves as both reagent and solvent. Using it in excess ensures complete formation of the Vilsmeier reagent. |
| Formation Temp. | 0 - 5 °C | The formation of the Vilsmeier reagent is exothermic. Low temperature controls the reaction and prevents degradation. |
| Reaction Temp. | 50 - 80 °C | The deactivated nature of the ring by halogens requires higher energy to overcome the activation barrier for electrophilic substitution.[1] |
| Reaction Time | 4 - 12 hours | Monitor by TLC/GC to determine the point of maximum conversion. |
Q2: I'm observing multiple aldehyde isomers, leading to a low yield of the desired this compound. How can I improve regioselectivity?
A2: Regioselectivity is governed by the directing effects of the substituents on the aromatic ring. The ethoxy group (-OEt) is a powerful ortho-, para-director. The chloro (-Cl) and fluoro (-F) groups are also ortho-, para-directors, but are deactivating. The formylation will be directed primarily by the most strongly activating group, which is the ethoxy group.
The positions ortho and para to the ethoxy group are the most activated.
-
Para-position (C4): This position is sterically accessible and electronically activated. Formylation here leads to the desired product.
-
Ortho-position (C1): This position is already substituted with chlorine.
-
Ortho-position (C3): This position is sterically hindered by the adjacent chloro and fluoro groups.
Therefore, the primary product should be the desired isomer resulting from formylation at the C4 position. However, side-product formation can occur. Steric hindrance generally favors the para position.[1] If you are seeing other isomers, it could be due to harsh reaction conditions (e.g., excessively high temperatures) that may overcome the subtle energetic differences between potential sites. Running the reaction at the lowest temperature that still provides a reasonable rate is key to maximizing selectivity.
Q3: My work-up procedure is complicated and results in significant product loss. What is the recommended protocol?
A3: The work-up for a Vilsmeier-Haack reaction involves hydrolyzing the intermediate iminium salt to the final aldehyde.[3] This step must be done carefully.
Recommended Work-up Protocol:
-
Cooling: After the reaction is complete, cool the mixture in an ice bath.
-
Quenching: Slowly and carefully pour the reaction mixture onto crushed ice. This hydrolyzes the intermediate and neutralizes the excess POCl₃. This step is highly exothermic and may release HCl gas. Perform this in a well-ventilated fume hood.
-
Neutralization: After the initial quench, neutralize the acidic solution by slowly adding a base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, until the pH is approximately 7. Keep the mixture cool during neutralization.
-
Extraction: Extract the aqueous mixture multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing & Drying: Combine the organic layers, wash with brine to remove residual water, and dry over an anhydrous salt like sodium sulfate or magnesium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure to obtain the crude product.
Section 3: Troubleshooting the Directed Ortho-Metalation (DoM) Route
DoM is a highly regioselective method that uses an existing functional group to direct a strong base (typically an organolithium reagent) to deprotonate the ortho position.[4] The resulting aryllithium species can then be trapped with an electrophile, such as DMF, to install the formyl group.
Q1: The initial lithiation step is failing, and I recover only my starting material. What are the critical factors for success?
A1: Successful ortho-lithiation is critically dependent on maintaining strictly anhydrous (water-free) conditions and using the correct temperature and reagents.
-
Anhydrous Conditions: Organolithium reagents like n-butyllithium (n-BuLi) react instantly with even trace amounts of water. All glassware must be oven- or flame-dried, and all solvents must be rigorously dried (e.g., using a solvent purification system or distilling from a drying agent). The reaction must be run under an inert atmosphere (argon or nitrogen).[5]
-
Temperature Control: DoM reactions are typically performed at low temperatures, most commonly -78 °C (a dry ice/acetone bath), to prevent side reactions and decomposition of the aryllithium intermediate.[6]
-
Choice of Base: For an ethoxy group, a strong base like sec-butyllithium or n-butyllithium is usually effective. The choice can influence the rate and selectivity.
Q2: Instead of ortho-deprotonation, I am observing halogen-metal exchange. How can this be prevented?
A2: Halogen-metal exchange, particularly with the C-Cl bond, can compete with C-H deprotonation. The outcome is highly dependent on temperature and the specific organolithium reagent used.
-
Mechanism: The lithium reagent can attack the chlorine atom, displacing it to form an aryllithium at the C-3 position, which is undesired.
-
Prevention:
-
Temperature is Key: Halogen-metal exchange often has a higher activation energy than directed deprotonation. Maintaining a very low temperature (-78 °C or even lower) strongly favors the desired deprotonation pathway.
-
Use a Hindered Base: In some cases, using a lithium amide base like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) can favor C-H abstraction over halogen exchange, as these bases are less nucleophilic.[6]
-
Q3: The formylation step after lithiation gives a low yield. What is the best way to introduce the aldehyde group?
A3: The reaction of the aryllithium with the formylating agent is the final crucial step.
-
Choice of Electrophile: Anhydrous DMF is the most common and effective formylating agent for this purpose. It is crucial that the DMF is completely dry.
-
Reaction Mechanism: The aryllithium adds to the carbonyl of DMF to form a tetrahedral intermediate. This intermediate is stable at low temperatures and is hydrolyzed to the aldehyde during the aqueous work-up.[7]
-
Avoiding Over-addition: Adding the aryllithium solution to an excess of the electrophile can sometimes prevent side reactions, but for formylation with DMF, the standard procedure is to add DMF to the aryllithium solution at -78 °C. The key is to ensure the intermediate does not react further. The stability of the initial adduct with DMF generally prevents the formation of a secondary alcohol by-product, which can be a problem with other aldehydes as electrophiles.[8]
Section 4: General FAQs
Q: What are the expected NMR signals for this compound? A: Based on the structure, one would predict the following characteristic signals in ¹H NMR (proton) and ¹⁹F NMR (fluorine).
-
¹H NMR:
-
An aldehyde proton (-CHO) signal between 9.8-10.1 ppm (singlet).
-
Two aromatic protons, which will appear as doublets due to coupling with the fluorine atom. Their exact shifts will depend on the solvent.
-
An ethyl group (-OCH₂CH₃) showing a quartet around 4.0-4.2 ppm and a triplet around 1.4-1.5 ppm.
-
-
¹⁹F NMR:
-
A single resonance, likely appearing as a multiplet due to coupling with the two neighboring aromatic protons.
-
Q: How should the final product be stored to ensure its stability? A: Aromatic aldehydes are susceptible to oxidation, where the aldehyde group converts to a carboxylic acid upon exposure to air. For long-term storage, it is recommended to keep the purified product under an inert atmosphere (argon or nitrogen) in a sealed container, protected from light, and refrigerated.
Q: What are the best methods to confirm the purity of my final product? A: A combination of techniques is recommended for full characterization and purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for checking for volatile impurities and confirming the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Confirms the structure and can be used to detect and quantify impurities if an internal standard is used.
-
Melting Point: A sharp melting point is a good indicator of high purity for solid compounds.
References
-
CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde. Google Patents.
-
US4845304A - Process for producing fluorobenzaldehydes. Google Patents.
-
US6455739B1 - Production of 4-fluorobenzaldehyde. Google Patents.
-
EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride. Google Patents.
-
Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters - ACS Publications.
-
Vilsmeier-Haack Reaction. J&K Scientific LLC.
-
Vilsmeier-Haack Reaction. Chemistry Steps.
-
Vilsmeier–Haack reaction. Wikipedia.
-
Troubleshooting low yield in sinapaldehyde chemical synthesis. Benchchem.
-
Reimer–Tiemann reaction. Wikipedia.
-
Direct Formylation of Fluorine-Containing Aromatics with Dichloromethyl Alkyl Ethers. ResearchGate.
-
Method for the purification of benzaldehyde. European Patent Office - EP 0016487 B1.
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7... Growing Science.
-
(PDF) Functionalization of 3-Chlorobenzaldehyde. ResearchGate.
-
Can someone help me out with % yield of this multistep lab? Reddit.
-
ortho metalation. Andrew G Myers Research Group, Harvard University.
-
Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters.
-
DIRECTED ORTHO METALATION. Jacques Mortier - Unblog.fr.
-
Vilsmeier-Haack reaction with succinamidals. A convenient synthesis of 5-chloropyrrole-2-carboxaldehydes and 5-chloropyrrole. Canadian Journal of Chemistry.
-
Structure-guided engineering of benzaldehyde lyase for efficient synthesis of dihydroxyacetone and one-pot biosynthesis of 2-amino-1,3-propanediol. Green Chemistry (RSC Publishing).
-
Directed ortho metalation. Wikipedia.
-
Novel Tandem Reaction to Synthesize Substituted Benzaldehydes. Liberty University.
-
Process for the production of benzaldehyde. Google Patents.
-
Vilsmeier Haack Reaction. Reddit.
-
Process for the preparation of m-phenoxybenzaldehyde. PubChem.
-
Directed (ortho) Metallation. University of Liverpool.
-
Process for the preparation of substituted benzaldehydes. Google Patents.
-
Vilsmeier-Haack reaction with succinamidals. A convenient synthesis of 5-chloropyrrole-2-carboxaldehydes and 5-chloropyrrole. Canadian Journal of Chemistry.
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- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 07- DIRECTED ORTHO METALATION · Jacques Mortier [jmortier.unblog.fr]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pure.rug.nl [pure.rug.nl]
Technical Support Center: Purification Techniques for 3-Chloro-4-ethoxy-5-fluorobenzaldehyde
Welcome to the technical support guide for the purification of 3-Chloro-4-ethoxy-5-fluorobenzaldehyde. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this key intermediate in high purity. We will explore common issues, provide robust troubleshooting strategies, and detail validated protocols to ensure the integrity of your experimental outcomes.
Section 1: Troubleshooting Guide
This section addresses specific issues you might encounter during the purification process in a direct question-and-answer format.
Question: My post-synthesis NMR spectrum shows a broad singlet around 10-12 ppm and my crude material has a low pH. What is this impurity and how can I remove it?
Answer: This is a classic sign of over-oxidation of the aldehyde to its corresponding carboxylic acid, 3-Chloro-4-ethoxy-5-fluorobenzoic acid. Aldehydes, particularly aromatic ones, are susceptible to air oxidation, a process that can be accelerated by trace metal catalysts or light.[1][2] This acidic impurity can interfere with subsequent reactions by neutralizing basic reagents or catalyzing unwanted side reactions.[1]
-
Causality: The aldehyde group (-CHO) is readily oxidized to a carboxylic acid group (-COOH). This is a common degradation pathway for many benzaldehydes.[2]
-
Solution 1 (Liquid-Liquid Extraction): A simple and effective method is an alkaline wash. Dissolve your crude product in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic solution will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer. The neutral aldehyde remains in the organic layer. Repeat the wash 2-3 times, then wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Solution 2 (Chromatography): If other impurities are present, flash column chromatography is recommended. The more polar carboxylic acid will have a lower Rf value and will elute much later than the desired aldehyde, allowing for effective separation. A typical eluent system would be a gradient of ethyl acetate in hexanes.
Question: TLC analysis of my crude product shows a non-polar spot with a high Rf, in addition to my product spot. What is the likely identity of this impurity?
Answer: A high Rf, non-polar impurity is often unreacted starting material or a non-polar byproduct from the synthesis.[3] For instance, if the aldehyde was synthesized via a Friedel-Crafts type reaction, non-polar byproducts like diphenylmethane derivatives could form.[3] If it was formed via oxidation of the corresponding benzyl alcohol, the spot could be residual starting material.
-
Causality: Incomplete reactions are a common source of impurities. The physical properties of these unreacted materials (e.g., lower polarity) will dictate their chromatographic behavior.
-
Solution (Flash Column Chromatography): This is the most effective method for separating compounds with different polarities.[4][5] The non-polar impurity will elute first with a low-polarity mobile phase (e.g., 5-10% ethyl acetate in hexanes), followed by the desired aldehyde as the solvent polarity is increased.
Question: I am attempting to purify my aldehyde, but it seems to be degrading on the silica gel column. What is happening?
Answer: Standard silica gel is slightly acidic and can catalyze decomposition or side reactions of sensitive compounds like aldehydes.[3] Aldehydes can be susceptible to oxidation or other acid-catalyzed transformations on the column.[3]
-
Causality: The Lewis acid sites on the silica surface can interact with the lone pairs of the carbonyl oxygen, activating the aldehyde for unwanted reactions.
-
Solution 1 (Deactivated Silica): Prepare a slurry of silica gel in your column solvent containing 1% triethylamine (Et₃N). The triethylamine will neutralize the acidic sites on the silica, creating a less reactive stationary phase.
-
Solution 2 (Alternative Stationary Phase): Consider using a less acidic stationary phase, such as neutral alumina.[6] However, you will need to re-optimize your solvent system as elution patterns can change significantly.
-
Solution 3 (Speed): Do not let the compound sit on the column for an extended period. Run the column with slight positive pressure ("flash" chromatography) and collect fractions quickly.
Question: My crude product is a complex mixture. Is there a more robust method than direct chromatography?
Answer: Yes, for complex mixtures, purification via a sodium bisulfite adduct is a highly selective and effective method for isolating aldehydes.[7][8]
-
Causality: Sodium bisulfite undergoes a nucleophilic addition reaction with the electrophilic carbonyl carbon of aldehydes (and unhindered ketones) to form a solid, water-soluble bisulfite adduct.[8][9] Most other functional groups do not react, allowing for a clean separation.
-
Solution (Bisulfite Extraction):
-
Dissolve the crude mixture in a solvent like methanol or THF.[8]
-
Add a freshly prepared saturated aqueous solution of sodium bisulfite and stir vigorously. A solid precipitate of the adduct may form.[7]
-
Add water and a non-polar organic solvent (e.g., hexanes) and transfer to a separatory funnel. The non-aldehyde impurities will remain in the organic layer, while the aldehyde adduct partitions into the aqueous layer.[8]
-
Separate the layers. The non-aldehyde components can be recovered from the organic layer if desired.
-
To regenerate the aldehyde, isolate the aqueous layer, add an organic solvent (e.g., ethyl acetate), and carefully add a strong base like 50% NaOH until the pH is >12.[7] This reverses the reaction, releasing the pure aldehyde, which can then be extracted into the organic layer.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound? The most likely impurities depend on the synthetic route but generally include:
-
3-Chloro-4-ethoxy-5-fluorobenzoic acid: From air oxidation.[2]
-
3-Chloro-4-ethoxy-5-fluorobenzyl alcohol: From over-reduction during synthesis or as a starting material.[1]
-
Unreacted Starting Materials: Such as the precursor used in the formylation step.[3]
-
Residual Solvents: From the reaction or initial workup (e.g., DMF, THF).
Q2: How should I store the purified this compound to prevent degradation? To minimize oxidation, the purified compound should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[10] Refrigeration (2-8 °C) is also recommended to slow down potential degradation pathways.[11] Avoid exposure to air and light.
Q3: Can I use recrystallization for this compound? What are some potential solvent systems? Recrystallization can be an excellent final purification step if the crude material is relatively pure (>85-90%). The key is to find a solvent system where the aldehyde is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble.
-
Screening Solvents: Start by testing solubility in common solvents like hexanes, ethanol, isopropanol, ethyl acetate, and toluene.
-
Mixed Solvent Systems: A common approach is to dissolve the compound in a small amount of a "good" solvent (like ethyl acetate or dichloromethane) and then slowly add a "poor" solvent (like hexanes or pentane) until turbidity appears. Heat the mixture until it is clear, then allow it to cool slowly.
Q4: What is the principle behind purification via sodium bisulfite adduct formation? This technique leverages the unique reactivity of the aldehyde functional group. The bisulfite anion (HSO₃⁻) is a good nucleophile that attacks the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate which, after a proton transfer, results in a stable, salt-like adduct.[8] This adduct is typically soluble in water but insoluble in organic solvents. By treating the aqueous solution of the adduct with a strong base (like NaOH), the reaction is reversed, regenerating the pure aldehyde.[7][9]
Section 3: Detailed Experimental Protocols
Protocol 1: Purification via Sodium Bisulfite Adduct Formation
This protocol is adapted for the selective isolation of an aromatic aldehyde from a mixture.[7][9]
-
Dissolution: Dissolve the crude this compound (e.g., 5.0 g) in methanol (25 mL).
-
Adduct Formation: Transfer the solution to an Erlenmeyer flask and add 10 mL of a freshly prepared, saturated aqueous solution of sodium bisulfite. Stir the mixture vigorously at room temperature for 30-60 minutes. A white precipitate of the bisulfite adduct should form.
-
Extraction of Impurities: Transfer the mixture to a separatory funnel. Add deionized water (50 mL) and hexanes (50 mL) and shake vigorously.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer (containing the aldehyde adduct) into a clean flask. Discard the upper organic layer which contains the non-aldehyde impurities.
-
Regeneration of Aldehyde: Return the aqueous layer to the separatory funnel. Add ethyl acetate (50 mL). While stirring, slowly add 50% aqueous NaOH solution dropwise until the pH of the aqueous layer is 12, as indicated by pH paper.
-
Final Extraction: Shake the funnel vigorously to extract the regenerated aldehyde into the ethyl acetate layer. Separate the layers and collect the organic phase.
-
Work-up: Wash the organic layer with brine (2 x 25 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified aldehyde.
Protocol 2: Purification by Flash Column Chromatography
This protocol is a standard method for purifying moderately polar organic compounds.[4]
-
Adsorbent Preparation: Prepare a slurry of silica gel (e.g., 230-400 mesh) in the starting mobile phase (e.g., 98:2 Hexanes:Ethyl Acetate). Pour this into a column and pack it using positive pressure.
-
Sample Loading: Dissolve the crude aldehyde in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder. Carefully load this powder onto the top of the packed column.
-
Elution: Begin eluting the column with the starting mobile phase. Increase the polarity gradually (e.g., to 95:5, then 90:10 Hexanes:Ethyl Acetate) to elute the product.
-
Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC). Combine the fractions that contain the pure product.
-
Concentration: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Section 4: Visualization and Data Summary
Decision Workflow for Purification
The following diagram provides a logical workflow for selecting the most appropriate purification strategy based on the initial analysis of your crude product.
Caption: Decision tree for selecting a purification strategy.
Table 1: Comparison of Purification Techniques
| Technique | Principle | Ideal for Removing | Advantages | Disadvantages |
| Basic Wash | Acid-base extraction | Carboxylic acid impurities | Fast, simple, inexpensive, high throughput | Only removes acidic impurities; emulsions can form |
| Column Chromatography | Differential adsorption | Most impurities with different polarity | High resolution, versatile, applicable to many mixtures | Can be slow, uses large solvent volumes, potential for product degradation on silica[3] |
| Recrystallization | Differential solubility | Small amounts of impurities in a mostly pure sample | Can provide very high purity material, scalable | Requires finding a suitable solvent, potential for significant yield loss[12] |
| Bisulfite Extraction | Reversible covalent bond formation | Non-aldehyde impurities | Highly selective for aldehydes, excellent for complex mixtures[7][8] | Requires basic conditions for regeneration which can be problematic for base-sensitive molecules[7] |
Section 5: References
-
Blog. (2025, November 6). What are the common impurities in benzaldehyde? Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzaldehyde. Retrieved from [Link]
-
Brindle, C. S., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. Retrieved from [Link]
-
Reddit. (2015, April 1). Purifying aldehydes? r/chemistry. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Benzaldehyde-impurities. Retrieved from [Link]
-
Veeprho. (n.d.). Benzaldehyde Impurities and Related Compound. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Supporting Information. (n.d.). General procedure for the reaction. Retrieved from [Link]
-
Chemsrc. (2025, August 26). 3-Chloro-4-fluorobenzaldehyde. Retrieved from [Link]
-
Google Patents. (n.d.). CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde. Retrieved from
-
PubChem. (n.d.). 3-Chloro-4-fluorobenzaldehyde. Retrieved from [Link]
-
Ramirez-Macias, I., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. bioRxiv. Retrieved from [Link]
Sources
- 1. What are the common impurities in benzaldehyde? - Blog [sinoshiny.com]
- 2. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rsc.org [rsc.org]
- 5. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Workup [chem.rochester.edu]
- 9. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. chemimpex.com [chemimpex.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 3-Chloro-4-ethoxy-5-fluorobenzaldehyde
Welcome to the technical support center for the synthesis and optimization of 3-Chloro-4-ethoxy-5-fluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies. Our goal is to empower you to overcome common experimental hurdles and achieve optimal reaction outcomes. The information herein is grounded in established chemical principles and supported by authoritative references.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries and challenges encountered during the synthesis of this compound, a key intermediate in various synthetic pathways.
Q1: What is the most common synthetic route for introducing the aldehyde group in this compound?
A1: The most prevalent and industrially scalable method for the formylation of electron-rich aromatic rings, such as the precursor to this compound, is the Vilsmeier-Haack reaction .[1][2][3] This reaction utilizes a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[1][4] The resulting electrophilic iminium salt then attacks the electron-rich aromatic ring, and subsequent hydrolysis yields the desired aldehyde.[1][5]
Q2: I am observing low yields in my formylation reaction. What are the primary factors to investigate?
A2: Low yields in the Vilsmeier-Haack formylation of the 2-chloro-1-ethoxy-3-fluorobenzene precursor can stem from several factors. Key areas to troubleshoot include:
-
Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture.[5] Ensure all glassware is oven-dried, and use anhydrous solvents and reagents.
-
Reagent Stoichiometry: An insufficient amount of the Vilsmeier reagent will lead to incomplete conversion of the starting material. A common starting point is to use 1.5 equivalents of the Vilsmeier reagent relative to the aromatic substrate.[1]
-
Reaction Temperature and Time: The reactivity of the substituted benzene ring dictates the required temperature and duration. For electron-rich systems, the reaction may proceed at room temperature or with gentle heating (e.g., 40-80°C).[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) to determine the optimal reaction time.[1]
Q3: My reaction is producing significant side products. What are the likely culprits and how can I mitigate them?
A3: The formation of side products is a common challenge. The substitution pattern of the precursor to this compound (an ethoxy group, a chloro group, and a fluoro group) directs the electrophilic substitution. The powerful activating effect of the ethoxy group makes the aromatic ring highly susceptible to electrophilic attack.[6][7] Potential side reactions include:
-
Di-formylation: If there are other activated positions on the aromatic ring, a second formylation can occur.[5][8] Adjusting the stoichiometry by reducing the amount of the formylating agent can improve selectivity for the mono-formylated product.[5]
-
Polymerization/Resin Formation: Phenolic substrates, in particular, can undergo polymerization under acidic conditions. While the starting material here is an ether, any hydrolysis to the corresponding phenol could lead to resin formation. To minimize this, maintain controlled stoichiometry, avoid excessively high temperatures, and keep the reaction time to a minimum.[5][8]
Q4: What are the recommended storage conditions for this compound?
A4: Aromatic aldehydes can be susceptible to oxidation to the corresponding carboxylic acid, especially in the presence of air and light. It is advisable to store this compound in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).[9]
Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving specific issues you may encounter during the synthesis and purification of this compound.
Guide 1: Low Conversion of Starting Material in Vilsmeier-Haack Formylation
Problem: The reaction stalls, leaving a significant amount of the 2-chloro-1-ethoxy-3-fluorobenzene starting material unreacted.
Causality Analysis: Insufficient electrophilicity of the Vilsmeier reagent or deactivation of the reagent are the most probable causes. The electron-withdrawing effects of the chloro and fluoro groups, although overcome by the activating ethoxy group, can still influence reactivity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Step-by-Step Protocol:
-
Reagent Quality Check:
-
Use freshly opened or distilled phosphorus oxychloride (POCl₃) and anhydrous N,N-dimethylformamide (DMF).
-
Ensure the 2-chloro-1-ethoxy-3-fluorobenzene starting material is pure and dry.
-
-
Optimize Vilsmeier Reagent Formation:
-
Under an inert atmosphere (nitrogen or argon), cool anhydrous DMF in an ice bath.
-
Add POCl₃ dropwise with vigorous stirring. A precipitate of the Vilsmeier reagent may form.
-
Allow the mixture to stir at 0°C for at least 30 minutes to ensure complete formation of the reagent.[5]
-
-
Adjust Stoichiometry and Reaction Conditions:
-
Increase the molar ratio of the Vilsmeier reagent to the substrate. Start with 1.5 equivalents and consider increasing to 2.0-3.0 equivalents.
-
Gradually increase the reaction temperature in increments of 10°C, monitoring the reaction by TLC at each stage. Temperatures may range from room temperature up to 80°C or higher depending on substrate reactivity.[1]
-
Extend the reaction time, checking for completion every few hours.
-
Guide 2: Difficult Purification and Product Isolation
Problem: The crude product is an oil or a gummy solid, and purification by column chromatography or recrystallization is challenging.
Causality Analysis: The presence of polar impurities, such as unreacted DMF, byproducts from the Vilsmeier reagent, or the corresponding carboxylic acid from oxidation of the aldehyde, can complicate purification.
Data Presentation: Common Impurities and Purification Strategies
| Impurity | Potential Cause | Recommended Purification Strategy |
| N,N-Dimethylformamide (DMF) | High boiling point solvent | Aqueous workup with multiple water or brine washes. For trace amounts, high-vacuum distillation or lyophilization may be effective. |
| Phosphoric Acid Byproducts | Hydrolysis of POCl₃ | Thorough aqueous workup, including a wash with a mild base like saturated sodium bicarbonate solution. |
| 3-Chloro-4-ethoxy-5-fluorobenzoic acid | Oxidation of the aldehyde product | A gentle wash with a dilute, cold sodium bicarbonate solution can extract the acidic impurity.[10] Alternatively, formation of a bisulfite adduct can separate the aldehyde from non-aldehyde impurities.[10][11][12] |
| Polymeric Material | High reaction temperature or prolonged reaction time | Minimize by optimizing reaction conditions. If present, attempt to precipitate the desired product from a suitable solvent system, leaving the polymer in solution. |
Experimental Protocol: Bisulfite Adduct Formation for Aldehyde Purification
This method is highly effective for separating aldehydes from other organic compounds.[10][11][12]
-
Dissolve the crude product in a minimal amount of a suitable organic solvent (e.g., ethanol or methanol).
-
Add a saturated aqueous solution of sodium bisulfite (or sodium metabisulfite) and stir vigorously for 1-2 hours.
-
The aldehyde will form a solid bisulfite adduct, which can be collected by filtration.
-
Wash the solid adduct with the organic solvent used initially, followed by diethyl ether, to remove non-aldehyde impurities.
-
To regenerate the pure aldehyde, dissolve the adduct in an aqueous solution of sodium bicarbonate or dilute hydrochloric acid.
-
Extract the liberated aldehyde with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the purified this compound.
Guide 3: Formation of an Unexpected Isomer
Problem: Spectroscopic analysis (e.g., ¹H NMR, ¹³C NMR) of the product indicates the formation of an isomer of this compound.
Causality Analysis: The directing effects of the substituents on the aromatic ring determine the position of electrophilic attack. The ethoxy group is a strong ortho, para-director, while the chloro and fluoro groups are deactivating but also ortho, para-directing. The final substitution pattern is a result of the interplay of these electronic and steric effects.
Logical Relationship Diagram:
Caption: Factors influencing regioselectivity in formylation.
Mitigation Strategies:
-
Solvent Effects: The polarity of the solvent can influence regioselectivity in some electrophilic aromatic substitutions. While the Vilsmeier-Haack reaction is often performed in DMF, the use of a non-polar co-solvent like dichloromethane or 1,2-dichloroethane could potentially alter the isomer ratio.[1]
-
Temperature Control: Reaction temperature can affect the kinetic versus thermodynamic control of product formation. Running the reaction at a lower temperature may favor the formation of a single isomer.
-
Alternative Formylation Methods: If isomeric substitution remains a persistent issue, consider alternative formylation reactions that may offer different regioselectivity, such as the Duff reaction or the Reimer-Tiemann reaction, although these are more commonly used for phenols.[3][6][8]
References
- BenchChem. (n.d.). Troubleshooting side reactions during the formylation step of synthesis.
- BenchChem. (n.d.). Troubleshooting guide for the formylation of aromatic amines.
-
Reddit. (2015, April 1). Purifying aldehydes? r/chemistry. Retrieved from [Link]
-
Sawada, H., Hara, A., Kato, A., & Nakayama, T. (1982). Purification and properties of reductases for aromatic aldehydes and ketones from guinea pig liver. Journal of Biochemistry, 91(4), 1243-1251. Retrieved from [Link]
-
ResearchGate. (2013, May 8). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. Retrieved from [Link]
- Google Patents. (2000, May 10). Method for removal of aldehydes from chemical manufacturing production streams during distillative purification.
-
St. Jean, D. J., Jr. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1145–1150. Retrieved from [Link]
-
Supporting Information. (n.d.). ACS Publications. Retrieved from [Link]
-
BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]
- BenchChem. (n.d.). Optimization of Vilsmeier-Haack reaction parameters.
-
University of Calgary. (n.d.). Ch24: Electrophilic Arom. Subs. of phenols. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-4-fluorobenzaldehyde. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C9H8ClFO2). Retrieved from [Link]
-
Redamala, R., Merugu, R., & Rajanna, K. C. (2012). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry, 5(6), 748-751. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Phenols. Retrieved from [Link]
-
Roopa, R., et al. (2015). Micellar effects on the Vilsmeier-haack formylation reactions with phenols in nonaqueous solvents-A. Journal of Chemical and Pharmaceutical Research, 7(12), 279-283. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Formylation. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-5-fluorobenzaldehyde. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27439-27464. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
chemeurope.com. (n.d.). Formylation reaction. Retrieved from [Link]
-
Quora. (2023, March 31). How do phenols undergo electrophilic aromatic substitution reactions, and what are some common electrophiles used in these reactions? Retrieved from [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
-
Thermo Fisher Scientific. (2025, December 22). SAFETY DATA SHEET: 3-Chloro-4-fluorobenzaldehyde. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme Synthesis of compounds 1-12 Reaction Conditions: A: 4-fluoro... Retrieved from [Link]
- Google Patents. (n.d.). US4845304A - Process for producing fluorobenzaldehydes.
-
SpringerLink. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. SN Applied Sciences, 5(6), 173. Retrieved from [Link]
- Google Patents. (n.d.). EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.
-
Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET: 2-Chloro-4-fluorobenzaldehyde. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 3. Formylation_reaction [chemeurope.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
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- 7. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]
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Technical Support Center: Catalyst Selection for Cross-Coupling with 3-Chloro-4-ethoxy-5-fluorobenzaldehyde
Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, medicinal chemists, and process development scientists working with challenging substrates like 3-chloro-4-ethoxy-5-fluorobenzaldehyde. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to make informed decisions and troubleshoot effectively.
Section 1: Understanding Your Substrate - A Strategic Overview
The success of any cross-coupling reaction begins with a thorough analysis of the starting material. This compound presents a unique combination of features that must be addressed for successful catalyst selection.
Question: What are the primary chemical challenges associated with this compound in cross-coupling reactions?
Answer: This substrate has three key features that dictate the choice of catalytic system:
-
The Aryl Chloride: The carbon-chlorine bond is the reaction site. Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts due to the stronger C-Cl bond. Overcoming this requires highly active catalyst systems, typically featuring bulky, electron-rich phosphine ligands that can facilitate the difficult oxidative addition step.[1][2]
-
The Aldehyde Functional Group: The benzaldehyde moiety is sensitive to certain reaction conditions. It is particularly incompatible with strong, nucleophilic bases (like alkoxides) and can undergo undesired side reactions at high temperatures.[3] Therefore, milder bases and reaction conditions are often necessary.
-
Electronic Effects: The substrate is decorated with three electron-withdrawing groups (chloro, fluoro, and aldehyde). This electronic deficiency on the aromatic ring is actually beneficial, as it makes the carbon atom of the C-Cl bond more electrophilic and thus more susceptible to oxidative addition by the palladium(0) catalyst.[4]
A successful strategy involves selecting a catalyst potent enough to activate the C-Cl bond while using conditions gentle enough to preserve the aldehyde.
Section 2: Suzuki-Miyaura Coupling - Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds, making it a primary choice for derivatizing this substrate.
Frequently Asked Questions (Suzuki-Miyaura)
Question: What is the best starting point for a catalyst system for the Suzuki coupling of this aryl chloride?
Answer: For challenging aryl chlorides, it is highly recommended to move beyond traditional palladium sources like Pd(OAc)₂ or Pd₂(dba)₃, which can be inefficient at generating the active Pd(0) catalyst. Modern palladium precatalysts are far more reliable.[3][5]
A robust starting point is a third-generation (G3) Buchwald precatalyst , such as SPhos Pd G3 or XPhos Pd G3 . These precatalysts are air- and moisture-stable and efficiently generate the active L-Pd(0) species in solution.[3] The SPhos and XPhos ligands are bulky, electron-rich biaryl monophosphines designed specifically to promote the oxidative addition of aryl chlorides.[1][6]
Question: How should I select a base to avoid damaging the aldehyde group?
Answer: Base selection is critical. Strong bases like sodium tert-butoxide (NaOt-Bu) should be avoided as they can react with the aldehyde. The ideal choice is a weaker, non-nucleophilic inorganic base.[3] Potassium phosphate (K₃PO₄) is an excellent first choice. Cesium carbonate (Cs₂CO₃) is another effective option. These bases are strong enough to facilitate the transmetalation step of the Suzuki cycle without promoting side reactions with the aldehyde.[7]
Question: What are the recommended solvents for this reaction?
Answer: Aprotic polar solvents are standard. A mixture of 1,4-dioxane and water (e.g., 4:1 or 5:1 v/v) is a very common and effective solvent system.[8] Other options include toluene/water or THF/water. The water is essential for activating the boronic acid for transmetalation.[7]
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inefficient catalyst generation. 2. Impure reagents or solvents. 3. Insufficiently active ligand. | 1. Switch to a reliable Pd precatalyst (e.g., SPhos Pd G3).[9] 2. Ensure solvents are thoroughly degassed and reagents are pure.[3] 3. Screen other bulky ligands like RuPhos or CPhos. |
| Aldehyde Decomposition | 1. Base is too strong or nucleophilic. 2. Reaction temperature is too high. | 1. Use a weaker base like K₃PO₄ or K₂CO₃.[3] 2. Lower the reaction temperature and increase reaction time if necessary. |
| Dehalogenation (C-Cl replaced by C-H) | 1. Formation of a palladium-hydride species. 2. Presence of hydrogen-donating impurities. | 1. Screen different ligands; sometimes a less electron-rich ligand can disfavor this pathway.[10] 2. Ensure anhydrous conditions (if using a non-aqueous protocol) and pure reagents. Water itself can be a hydrogen source in some cases.[11][12] |
| Boronic Acid Homocoupling | 1. Presence of oxygen in the reaction. 2. Inefficient reduction of Pd(II) source. | 1. Rigorously degas all solvents and maintain an inert (Argon or Nitrogen) atmosphere.[4] 2. Use a precatalyst that ensures clean and quantitative generation of the active Pd(0) species.[5] |
Data-Driven Catalyst Selection
While data for the exact substrate is sparse, performance can be extrapolated from analogous electron-deficient aryl chlorides, such as 3-chloro-4-nitrobenzoic acid.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 95 | [8] |
| Pd₂(dba)₃ / XPhos | XPhos | K₃PO₄ | t-BuOH/H₂O | 80 | 92 | [8] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 110 | 88 | [8] |
Table 1: Performance of various catalyst systems for the Suzuki coupling of an analogous electron-deficient aryl chloride.[8]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2–1.5 equiv)
-
SPhos Pd G3 precatalyst (2 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv), finely ground
-
1,4-Dioxane and Water (degassed)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, weigh the SPhos Pd G3 precatalyst.
-
Evacuate and backfill the reaction vessel with an inert gas (repeat 3 times).
-
Under a positive pressure of inert gas, add the precatalyst to the reaction vessel.
-
Add degassed 1,4-dioxane followed by degassed water to achieve the desired concentration (e.g., 0.2 M).
-
Seal the vessel and heat the reaction mixture to 80–100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Catalytic Cycle Visualization
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Section 3: Buchwald-Hartwig Amination - Constructing C-N Bonds
For the synthesis of arylamines, the Buchwald-Hartwig amination is the premier method. Its development has revolutionized access to these crucial motifs in pharmaceuticals.[13][14]
Frequently Asked Questions (Buchwald-Hartwig)
Question: What are the best catalyst systems for C-N coupling with this substrate?
Answer: Similar to Suzuki coupling, activating the aryl chloride is the primary challenge. The catalyst system must be highly active. Palladium precatalysts paired with specialized, bulky biarylphosphine ligands are the state of the art.[15]
-
For primary and secondary aliphatic amines: Ligands like RuPhos or BrettPhos are excellent choices.
-
For anilines (aromatic amines): XPhos is often a top-performing ligand.
-
Catalyst Source: Again, using a G3 or G4 precatalyst (e.g., RuPhos Pd G3) is strongly advised for reproducibility and high activity.[9]
Question: Which base should I use, considering the aldehyde?
Answer: Buchwald-Hartwig aminations traditionally use very strong bases like sodium tert-butoxide (NaOt-Bu) or lithium hexamethyldisilazide (LHMDS).[16] While highly effective for C-N bond formation, NaOt-Bu is often incompatible with aldehydes. LHMDS can be a better choice as it is a strong, non-nucleophilic base. Alternatively, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, especially at slightly higher temperatures or catalyst loadings.[17]
Troubleshooting Guide: Buchwald-Hartwig Amination
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Reaction | 1. Catalyst/ligand combination is not active enough. 2. Base is too weak. 3. Amine is binding too strongly to the catalyst (inhibition). | 1. Screen a different class of Buchwald ligand (e.g., switch from an XPhos-type to a RuPhos-type).[15] 2. If using a weak base, try a stronger non-nucleophilic base like LHMDS.[16] 3. Increase temperature or change the solvent. |
| Aldehyde Reacts with Amine (Imine Formation) | 1. This is a common background reaction, especially with primary amines. | 1. This is often unavoidable but the imine can typically be hydrolyzed back to the aldehyde during aqueous workup. If the imine is stable, consider a protecting group strategy for the aldehyde. |
| Low Yield | 1. Catalyst decomposition. 2. Incomplete reaction. | 1. Use a precatalyst to ensure stable and active catalyst formation.[9] 2. Increase reaction time, temperature, or catalyst loading. Ensure all reagents are pure. |
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
RuPhos Pd G3 (2 mol%)
-
Lithium bis(trimethylsilyl)amide (LHMDS, 1 M in THF, 1.5 equiv)
-
Anhydrous Toluene or Dioxane
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add this compound and the RuPhos Pd G3 precatalyst.
-
Evacuate and backfill the tube with inert gas (repeat 3 times).
-
Add anhydrous solvent (e.g., toluene) via syringe.
-
Add the amine via syringe.
-
Add the LHMDS solution dropwise at room temperature.
-
Heat the reaction to 100 °C and stir for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool to room temperature and carefully quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify via column chromatography.
Catalytic Cycle Visualization```dot
// Nodes pd0 [label="L-Pd(0)\n(Active Catalyst)", fillcolor="#FBBC05"]; ox_add [label="Oxidative\nAddition", shape=ellipse, style=rounded, fillcolor="#FFFFFF"]; pd2_halide [label="L-Pd(II)(Ar)(Cl)", fillcolor="#EA4335"]; amine_coord [label="Amine\nCoordination", shape=ellipse, style=rounded, fillcolor="#FFFFFF"]; amine [label="R₂NH", shape=component, fillcolor="#4285F4", fontcolor="#FFFFFF"]; base [label="Base", shape=component, fillcolor="#34A853", fontcolor="#FFFFFF"]; pd2_amido [label="L-Pd(II)(Ar)(NR₂)", fillcolor="#EA4335"]; red_elim [label="Reductive\nElimination", shape=ellipse, style=rounded, fillcolor="#FFFFFF"]; product [label="Ar-NR₂\n(Product)", shape=cds, fillcolor="#FFFFFF"]; aryl_halide [label="Ar-Cl\n(Substrate)", shape=component, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges pd0 -> ox_add; aryl_halide -> ox_add [style=dashed]; ox_add -> pd2_halide; pd2_halide -> amine_coord; amine -> amine_coord [style=dashed]; base -> amine_coord [style=dashed, label="Deprotonation"]; amine_coord -> pd2_amido; pd2_amido -> red_elim; red_elim -> product [style=dashed]; red_elim -> pd0 [label="Regeneration"]; }
Caption: A decision tree for troubleshooting failed cross-coupling reactions.
References
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]
-
Ikawa, T., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. [Link]
-
Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... ResearchGate. [Link]
-
Hassan, J., et al. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews. [Link] - (Note: A general review on the topic, specific link to the provided snippet is not available).
-
Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Cross-Coupling and Related Reactions. ResearchGate. [Link]
-
Daugulis, O., et al. (2007). Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics. Organic Letters. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. [Link]
-
Palladium Catalysts for Cross-Coupling Reaction. ResearchGate. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Al-Masri, M. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules. [Link]
-
University of Liverpool. Cross-Coupling Chemistry. [Link]
-
Szostak, M. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. ACS Catalysis. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
The Organic Chemistry Tutor. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
-
Wikipedia. Heck reaction. [Link]
-
A new efficient palladium catalyst for Heck reactions of deactivated aryl chlorides. ResearchGate. [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
-
Heravi, M. M., et al. (2018). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry. [Link]
-
Latest Developments in Palladium and Nickel-Catalyzed Cross-Couplings for Aryl Chlorides: Suzuki-Miyaura and Buchwald-Hartwig Reactions. ResearchGate. [Link]
-
van der Boom, M. E., et al. (2012). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. [Link]
-
Weizmann Institute of Science. Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. [Link]
-
Xiao, J. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Catalysts. [Link]
-
Hartwig, J. F., et al. (2016). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society. [Link]
-
Cetinkaya, B., et al. (2012). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules. [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 12. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. youtube.com [youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. jk-sci.com [jk-sci.com]
Technical Support Center: Analytical Methods for Detecting Impurities in 3-Chloro-4-ethoxy-5-fluorobenzaldehyde
Welcome to the technical support center for the analysis of 3-Chloro-4-ethoxy-5-fluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the detection and quantification of impurities in this key chemical intermediate. Ensuring the purity of this compound is critical for the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).
This resource is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your analytical method development, validation, and routine testing.
The Importance of Impurity Profiling
Impurities in a drug substance can originate from various sources, including starting materials, by-products of the synthesis, degradation products, and residual solvents.[1] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the reporting, identification, and qualification of these impurities.[1][2][3] For a compound like this compound, a thorough understanding of its potential impurity profile is the first step towards developing a robust analytical control strategy.
Potential Impurities in this compound:
Based on the structure of the target molecule, potential impurities could include:
-
Starting Material Residues: Unreacted precursors from the synthetic route.
-
Isomeric Impurities: Positional isomers such as 2-Chloro-4-ethoxy-5-fluorobenzaldehyde or 3-Chloro-5-ethoxy-4-fluorobenzaldehyde.
-
Related Substances: Over- or under-alkylated/halogenated benzaldehydes.
-
Oxidation Product: 3-Chloro-4-ethoxy-5-fluorobenzoic acid is a likely degradation product.
-
Residual Solvents: Solvents used during synthesis and purification.
A comprehensive analytical approach is necessary to separate, identify, and quantify these potential impurities.
Core Analytical Techniques and Troubleshooting
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques for impurity analysis of non-volatile and volatile compounds, respectively. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for structural elucidation of unknown impurities.
High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide
Reversed-phase HPLC with UV detection is the workhorse for analyzing non-volatile impurities in compounds like this compound.
Q1: I'm observing significant peak tailing for the main analyte and impurity peaks. What are the likely causes and how can I resolve this?
A1: Peak tailing is a common issue in HPLC and can compromise resolution and integration accuracy. The primary causes can be categorized as follows:
-
Secondary Interactions: The acidic silanol groups on the surface of the silica-based stationary phase can interact with basic functional groups on the analyte, leading to tailing. Although this compound is not strongly basic, some impurities might have basic moieties.
-
Solution:
-
Lower Mobile Phase pH: Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase can suppress the ionization of silanol groups, minimizing these secondary interactions.
-
Use a Buffered Mobile Phase: If the tailing is pH-dependent, using a buffer can help maintain a consistent pH and improve peak shape.[4]
-
End-capped Columns: Employ a modern, well-end-capped C18 or C8 column to reduce the number of accessible silanol groups.
-
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Extra-Column Volume: Excessive tubing length or a large detector flow cell can contribute to band broadening and peak tailing.
-
Solution: Use shorter, narrower internal diameter tubing between the column and the detector.
-
-
Column Contamination or Void: Accumulation of strongly retained compounds or the formation of a void at the column inlet can lead to poor peak shape.
-
Solution:
-
Use a Guard Column: A guard column can protect the analytical column from strongly retained matrix components.[5]
-
Flush the Column: Reverse flush the column with a strong solvent to remove contaminants.
-
Replace the Column: If a void has formed, the column may need to be replaced.
-
-
Q2: I am struggling to achieve baseline resolution between two closely eluting impurity peaks. What steps can I take to improve separation?
A2: Achieving adequate resolution is critical for accurate quantification of impurities. Here’s a systematic approach to improving separation:
-
Optimize Mobile Phase Composition:
-
Adjust Organic Modifier Percentage: A lower percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will generally increase retention and may improve the resolution between early eluting peaks.
-
Change Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation due to different solvent properties.
-
-
Modify the Gradient Profile: If using a gradient method, a shallower gradient will provide more time for the separation of closely eluting peaks.
-
Change Column Chemistry: If mobile phase optimization is insufficient, changing the stationary phase can provide different selectivity. Consider a phenyl-hexyl or a polar-embedded phase column.
-
Adjust Temperature: Increasing the column temperature can sometimes improve peak shape and resolution by reducing mobile phase viscosity and increasing mass transfer.[6]
Q3: My retention times are drifting with each injection. What could be the cause?
A3: Retention time drift can be caused by several factors:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods.[6]
-
Mobile Phase Composition Changes: If the mobile phase is prepared by mixing online, ensure the pump's proportioning valves are working correctly. If preparing the mobile phase manually, ensure it is well-mixed and degassed.[5]
-
Temperature Fluctuations: Use a column oven to maintain a stable column temperature.[6]
-
Column Contamination: Buildup of contaminants on the column can alter its chemistry and lead to shifting retention times. Regularly flush the column.
Workflow for HPLC Method Development
Caption: A typical workflow for HPLC impurity analysis.
Gas Chromatography (GC) Troubleshooting Guide
GC is suitable for the analysis of volatile impurities and residual solvents.
Q1: I'm seeing broad or tailing peaks in my GC analysis. What are the common causes?
A1: Similar to HPLC, peak shape is a critical parameter in GC.
-
Improper Injection Technique: A slow injection can lead to band broadening. Ensure a fast and smooth injection.
-
Column Contamination: Non-volatile residues can accumulate at the head of the column, leading to peak tailing.
-
Solution: Trim a small portion (a few centimeters) from the front of the column.
-
-
Active Sites in the System: Active sites in the injector liner or on the column can cause interactions with polar analytes.
-
Solution: Use a deactivated liner and a high-quality, low-bleed column.
-
-
Incompatible Sample Solvent: The sample solvent should be compatible with the stationary phase.
Q2: My results for residual solvents are not reproducible. What should I check?
A2: Reproducibility issues in residual solvent analysis often stem from sample preparation and introduction.
-
Headspace Analysis Issues: If using headspace GC, ensure consistent vial sealing, equilibration time, and temperature for all samples and standards.
-
Sample Matrix Effects: The sample matrix can affect the partitioning of solvents into the headspace.
-
Solution: Use a standard addition method or matrix-matched standards for accurate quantification.
-
-
System Leaks: Leaks in the GC system, particularly around the injector septa and column fittings, can lead to poor reproducibility.
Mass Spectrometry (MS) and NMR for Structural Elucidation
When an unknown impurity is detected above the identification threshold set by ICH guidelines, its structure must be elucidated.[2]
-
LC-MS/GC-MS: Coupling chromatography with mass spectrometry provides mass-to-charge ratio (m/z) and fragmentation data, which are invaluable for identifying impurities.[7][8][9] High-resolution mass spectrometry (HRMS) can provide the elemental composition of an impurity, greatly aiding in its identification.[7][10]
-
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) provides detailed information about the chemical structure and connectivity of atoms in a molecule.[11] 1H, 13C, and 19F NMR would be particularly useful for characterizing impurities of this compound.
Decision Tree for Impurity Identification
Caption: A decision tree for the structural elucidation of unknown impurities.
Frequently Asked Questions (FAQs)
Q: What are the typical validation parameters for an impurity method according to ICH and USP guidelines?
A: According to ICH Q2(R1) and USP <1225> guidelines, the validation of an impurity method should include the following parameters:[12][13][14][15]
-
Specificity: The ability to detect the impurities in the presence of the main compound and other potential components.
-
Limit of Detection (LOD): The lowest amount of an impurity that can be detected but not necessarily quantified.
-
Limit of Quantitation (LOQ): The lowest amount of an impurity that can be quantified with acceptable precision and accuracy.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the impurity.
-
Range: The interval between the upper and lower concentrations of the impurity for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Q: How do I prepare a sample of this compound for HPLC analysis?
A: A typical sample preparation procedure would involve:
-
Accurately weigh a suitable amount of the this compound sample.
-
Dissolve the sample in a diluent that is compatible with the mobile phase (e.g., a mixture of water and acetonitrile).
-
Sonicate briefly to ensure complete dissolution.
-
Filter the solution through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter before injection.
Q: My this compound sample shows a growing impurity peak over time when stored on the autosampler. What could this be?
A: This is likely due to the oxidation of the aldehyde group to a carboxylic acid, forming 3-Chloro-4-ethoxy-5-fluorobenzoic acid. To confirm this, you can compare the retention time with a standard of the suspected benzoic acid derivative. To mitigate this, consider using a cooled autosampler and analyzing the samples as soon as possible after preparation.
Experimental Protocols
Representative HPLC-UV Method for Impurity Profiling
This is a starting point for method development and will likely require optimization.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30.1-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | 50:50 Water:Acetonitrile |
References
- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
- Thermo Fisher Scientific. (n.d.). Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High- Resolution Accurate Mass Spectrometry.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- European Medicines Agency (EMA). (n.d.). Quality: impurities.
- (2025, May 8). The benefits of high-resolution mass spectrometry for impurity profiling.
- Pharmaceutical Technology. (n.d.). Impurity Profiling Using Convergence Chromatography and Mass Spectrometry.
- Separation Science. (n.d.). Confident pharmaceutical impurity profiling using high-res mass spec.
- FDA. (n.d.). Guidance for Industry Q3A Impurities in New Drug Substances.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- (n.d.). HPLC Troubleshooting Guide.
- Agilent. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing.
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
- (2025, January 17). Guideline for Impurities in New Active Pharmaceutical Ingredient.
- (n.d.). <1225> VALIDATION OF COMPENDIAL METHODS - General Chapters.
- International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives.
- (2014, August 22). Validation of Impurity Methods, Part II.
- Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO.
- Slideshare. (n.d.). Analytical method validation as per ich and usp.
- US Pharmacopeia (USP). (n.d.). Use of impurities in the development and validation of a LC-Method with CAD detection for Tobramycin impurity analysis.
- (n.d.). Benzylation and 1D NMR spectroscopic studies of some phenolic aldehydes | Request PDF.
Sources
- 1. jpionline.org [jpionline.org]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. pharmtech.com [pharmtech.com]
- 9. Confident pharmaceutical impurity profiling using high-res mass spec | Separation Science [sepscience.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. uspbpep.com [uspbpep.com]
- 13. ijrrjournal.com [ijrrjournal.com]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 15. Analytical method validation as per ich and usp | PPTX [slideshare.net]
Technical Support Center: Refining Workup Procedures for Reactions with 3-Chloro-4-ethoxy-5-fluorobenzaldehyde
Welcome to the technical support center for 3-Chloro-4-ethoxy-5-fluorobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding reaction workups involving this versatile substituted benzaldehyde. The following information is curated to ensure scientific integrity and provide practical, field-proven insights.
I. Understanding the Compound: Key Physicochemical Properties
Before delving into workup procedures, it's crucial to understand the properties of this compound that influence its behavior during reactions and purification.
| Property | Value | Significance for Workup Procedures |
| Molecular Formula | C9H8ClFO2 | --- |
| Molecular Weight | 202.61 g/mol | Influences extraction and distillation parameters. |
| Melting Point | 28-30 °C (lit.)[1] | The compound is a low-melting solid, which may require gentle heating for complete dissolution or handling as a liquid. |
| Boiling Point | Not readily available, but expected to be high. | High boiling point suggests that removal of volatile impurities by distillation is feasible. |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., DCM, EtOAc, THF). | Dictates the choice of extraction solvents. |
| Reactivity | The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid.[2] The aromatic ring can undergo further substitution, though it is deactivated by the aldehyde and halogen groups. | Workup conditions should be chosen to minimize oxidation. Acidic or basic washes should be performed with care. |
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the workup of reactions involving this compound in a question-and-answer format.
Issue 1: Low Yield of Desired Product After Workup
Q: My reaction (e.g., Wittig, Grignard) with this compound results in a lower than expected yield after the workup. What are the likely causes?
A: Low yields can often be traced back to the purity of the starting material or issues during the workup itself.
-
Cause A: Presence of Acidic Impurities in the Starting Aldehyde.
-
Explanation: The most common impurity in benzaldehydes is the corresponding carboxylic acid (3-chloro-4-ethoxy-5-fluorobenzoic acid), formed by air oxidation.[2][3] Strongly basic and nucleophilic reagents, such as those used in Wittig or Grignard reactions, will be quenched by this acidic impurity, reducing the amount of reagent available to react with the aldehyde and thereby lowering the yield.[3]
-
Troubleshooting Steps:
-
Purity Check: Before starting your reaction, analyze your this compound for the presence of the carboxylic acid impurity using techniques like ¹H NMR or HPLC.
-
Purification of Aldehyde: If significant acidic impurity is detected, purify the aldehyde. A common method is to dissolve the aldehyde in an organic solvent like diethyl ether or dichloromethane and wash it with a mild aqueous base, such as a saturated sodium bicarbonate solution.[4] This will extract the acidic impurity into the aqueous layer. Follow this with a water wash and a brine wash, then dry the organic layer and remove the solvent.[4]
-
Use of Excess Reagent: If purification is not practical, a carefully calculated excess of the basic/nucleophilic reagent can be used to compensate for the acidic impurity.
-
-
-
Cause B: Product Loss During Aqueous Extraction.
-
Explanation: Although this compound and many of its derivatives are not very water-soluble, some degree of partitioning into the aqueous layer can occur, especially if multiple aqueous washes are performed or if the product has polar functional groups.
-
Troubleshooting Steps:
-
"Salting Out": Use a saturated brine (NaCl solution) for the final aqueous wash.[4] This increases the ionic strength of the aqueous layer, decreasing the solubility of organic compounds and driving more of your product into the organic layer.[4]
-
Back-Extraction: If you suspect significant product loss, you can perform a "back-extraction" by extracting the combined aqueous layers with a fresh portion of your organic solvent to recover any dissolved product.
-
Minimize Wash Volumes: Use the minimum volume of aqueous solution necessary for effective washing to reduce the potential for product loss.
-
-
Issue 2: Formation of an Emulsion During Extractive Workup
Q: When I add my aqueous wash solution to the organic layer containing my product, a persistent emulsion forms that won't separate. How can I resolve this?
A: Emulsion formation is a common problem, especially when using chlorinated solvents or when residual polar aprotic solvents like DMF or DMSO are present.[5][6]
-
Explanation: Emulsions are colloidal suspensions of one liquid in another. They are often stabilized by surfactants or fine particulate matter at the liquid-liquid interface.
-
Troubleshooting Steps:
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period can lead to separation.
-
Addition of Brine: Adding a saturated solution of sodium chloride (brine) can often break up an emulsion by increasing the density and ionic strength of the aqueous phase.[5]
-
Gentle Swirling: Gently swirl the separatory funnel instead of vigorous shaking.
-
Filtration: Filtering the entire mixture through a pad of Celite or glass wool can sometimes break the emulsion.
-
Dilution: Diluting the organic layer with more of the extraction solvent can sometimes help.[5]
-
For Reactions in DMF or DMSO: If the reaction was conducted in a polar aprotic solvent like DMF or DMSO, it is crucial to dilute the reaction mixture significantly with a suitable extraction solvent (e.g., ethyl acetate, diethyl ether) and wash with copious amounts of water to remove the high-boiling solvent.[5] A general rule of thumb is to use at least 5-10 volumes of water for every volume of DMF or DMSO.[5]
-
Issue 3: Unexpected Side Products Observed by TLC or NMR
Q: After my reaction and workup, I see unexpected spots on my TLC plate or extra peaks in my crude NMR. What could be the source of these impurities?
A: The presence of unexpected side products can arise from impurities in the starting materials or from side reactions occurring during the reaction or workup.
-
Explanation: Besides the carboxylic acid, commercial this compound could contain positional isomers or other related impurities from its synthesis. These impurities can react alongside the desired starting material, leading to a mixture of products.
-
Troubleshooting Steps:
-
Detailed Starting Material Analysis: Use a high-resolution analytical method like GC-MS to identify and quantify any isomeric or other reactive impurities in your starting aldehyde.[3]
-
Reaction Condition Optimization: Adjusting reaction parameters such as temperature, reaction time, or order of addition may help to favor the reaction of the desired aldehyde or minimize side reactions.
-
Purification Strategy: If side products are unavoidable, a robust purification strategy such as column chromatography or recrystallization will be necessary. Developing an effective purification method early is crucial. For aldehydes, purification via a bisulfite adduct is a classic method where the aldehyde forms a water-soluble adduct with sodium bisulfite, which can then be separated from non-aldehyde impurities by extraction. The aldehyde can be regenerated by treatment with a base.[7][8]
-
Issue 4: Difficulty Removing a High-Boiling Point Reaction Solvent
Q: My reaction was performed in a high-boiling solvent like DMF, DMSO, or NMP. I'm having trouble removing it during the workup. What is the best approach?
A: High-boiling polar aprotic solvents are notoriously difficult to remove completely and can interfere with subsequent steps.
-
Explanation: These solvents are miscible with both water and many organic solvents, making them challenging to separate via standard extraction.[9]
-
Troubleshooting Steps:
-
Extractive Workup: The most common method is to perform an extractive workup. Dilute the reaction mixture with a water-immiscible organic solvent (like ethyl acetate or diethyl ether) and wash repeatedly with water.[5] As mentioned before, using a large volume of water is key. Washing with brine in the final steps will help to remove residual water from the organic layer.[4]
-
Azeotropic Removal: For trace amounts of water in the final product, azeotropic distillation with a solvent like toluene can be effective. This involves adding toluene to the product and evaporating it under reduced pressure, which co-distills with the water.[5]
-
III. Standardized Workup Protocols
Here are detailed, step-by-step methodologies for common workup scenarios involving this compound.
Protocol 1: General Extractive Workup
This protocol is suitable for reactions where the product is stable to water and mild aqueous acids/bases.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a suitable quenching agent (e.g., saturated aqueous ammonium chloride for organometallic reagents, water, or dilute acid/base as appropriate).[10][11]
-
Dilution: Add a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) to the quenched reaction mixture. The volume should be sufficient to dissolve the product and create a manageable volume for the separatory funnel.
-
Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate. If the reaction was conducted in a water-miscible solvent, this is the point where it will partition, primarily into the aqueous layer if sufficient water is present.
-
Aqueous Wash: Drain the aqueous layer. Wash the organic layer sequentially with:
-
Water (to remove water-soluble byproducts and reagents).[4]
-
Dilute aqueous acid (e.g., 1M HCl) if basic impurities need to be removed.
-
Dilute aqueous base (e.g., saturated NaHCO₃) if acidic impurities need to be removed. Caution: Add bicarbonate solution slowly and vent the separatory funnel frequently, as CO₂ gas evolution can cause pressure buildup.[4][6]
-
Saturated aqueous NaCl (brine) to remove the bulk of the dissolved water from the organic layer and reduce the solubility of the organic product in the aqueous phase.[4]
-
-
Drying: Drain the organic layer into a clean flask. Add a suitable drying agent (e.g., anhydrous MgSO₄, Na₂SO₄).[4] Swirl the flask and let it stand for 10-15 minutes.
-
Filtration and Concentration: Filter or decant the organic solution to remove the drying agent.[4] Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Further Purification: If necessary, purify the crude product by column chromatography, recrystallization, or distillation.
Protocol 2: Workup for Removal of Aldehyde Impurities (Bisulfite Adduct Formation)
This protocol is useful for purifying a non-aldehyde product from unreacted this compound.
-
Dissolution: After the initial reaction workup (quenching and removal of solvent), dissolve the crude product in a suitable solvent (e.g., diethyl ether).
-
Bisulfite Treatment: Add a saturated aqueous solution of sodium bisulfite (NaHSO₃) to the organic solution in a flask and stir vigorously for several hours or overnight. The aldehyde will react to form a water-soluble bisulfite adduct.[7][8]
-
Extraction: Transfer the mixture to a separatory funnel. The bisulfite adduct of the aldehyde will be in the aqueous layer. Separate the layers.
-
Wash and Dry: Wash the organic layer with water and then brine. Dry the organic layer over a drying agent.
-
Concentration: Filter and concentrate the organic layer to obtain the purified product, now free of the aldehyde.
IV. Visualization of Workup Logic
The following diagrams illustrate the decision-making process for selecting an appropriate workup procedure.
Caption: Decision tree for selecting a workup strategy.
Caption: Flowchart for a general extractive workup.
V. Safety Information
-
This compound is classified as a skin and eye irritant and may cause respiratory irritation.[12][13]
-
Handling: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12] Avoid breathing dust, fumes, or vapors.[12]
-
In case of contact:
-
Storage: Store in a tightly closed container in a cool, well-ventilated place.[12]
This guide is intended to provide expert advice and troubleshooting strategies. However, all experimental procedures should be adapted to the specific requirements of your reaction and performed with appropriate safety precautions.
References
-
Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved from [Link]
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University of Rochester, Department of Chemistry. Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 593866, 3-Chloro-4-fluorobenzaldehyde. Retrieved from [Link]
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van der Heijden, G., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4013-4017. Retrieved from [Link]
- Bayer AG. (1986). Process for the preparation of substituted benzaldehydes. U.S. Patent 4,622,429.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2734839, 3-Chloro-5-fluorobenzaldehyde. Retrieved from [Link]
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St-Jean, F., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1167-1172. Retrieved from [Link]
-
Delhaye, L. J., et al. (2007). Removal of Reaction Solvent by Extractive Workup: Survey of Water and Solvent Co-extraction in Various Systems. Organic Process Research & Development, 11(6), 1013-1017. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: The Workup. Retrieved from [Link]
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ResearchGate. (2015, December 3). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]
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Wikipedia. (n.d.). Benzaldehyde. Retrieved from [Link]
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Validation & Comparative
comparing reactivity of 3-Chloro-4-ethoxy-5-fluorobenzaldehyde with other benzaldehydes
An In-depth Technical Guide to the Reactivity of 3-Chloro-4-ethoxy-5-fluorobenzaldehyde Compared to Other Benzaldehydes
Introduction
This compound is a polysubstituted aromatic aldehyde with significant potential as a building block in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and materials science. The reactivity of this compound is intricately governed by the electronic interplay of its substituents: a moderately deactivating chloro group, a strongly activating ethoxy group, and a strongly deactivating fluoro group, all positioned around the aldehyde functionality. Understanding the cumulative impact of these substituents on the electrophilicity of the carbonyl carbon is paramount for predicting its behavior in chemical reactions and for the rational design of synthetic pathways.
This guide provides a comparative analysis of the reactivity of this compound, placing it in context with other common benzaldehydes. We will delve into the foundational principles of substituent effects and present experimental frameworks to quantitatively assess these differences, offering researchers and drug development professionals the insights needed to effectively utilize this versatile reagent.
Theoretical Framework: The Role of Substituents in Benzaldehyde Reactivity
The reactivity of the aldehyde group in benzaldehydes is predominantly characterized by its susceptibility to nucleophilic addition.[1][2][3] In this reaction, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.[2][3] The rate of this reaction is highly sensitive to the electronic environment of the aromatic ring, which is modulated by the attached substituents. These influences are primarily categorized into two types: the inductive effect and the resonance effect.[4][5]
-
Inductive Effect (I): This effect involves the polarization of σ-bonds due to the electronegativity differences between atoms.[4][5] Electron-withdrawing groups (EWGs) like halogens (-F, -Cl) and nitro groups (-NO2) exert a negative inductive effect (-I), pulling electron density away from the ring and the carbonyl carbon.[5] This withdrawal of electron density increases the partial positive charge on the carbonyl carbon, making it more electrophilic and, therefore, more reactive towards nucleophiles. Conversely, alkyl groups are weakly electron-donating through induction (+I).[5]
-
Resonance Effect (R or M): This effect describes the delocalization of π-electrons between the substituent and the aromatic ring.[4][5] Substituents with lone pairs, such as alkoxy groups (-OR), can donate electron density to the ring through a positive resonance effect (+R), which deactivates the carbonyl group towards nucleophilic attack by reducing its electrophilicity.[4] Conversely, groups with π-bonds to electronegative atoms, like the nitro group (-NO2) and the aldehyde itself (-CHO), withdraw electron density from the ring via a negative resonance effect (-R).[4]
The net effect of a substituent is a combination of these two factors. For instance, while halogens are inductively withdrawing, they can also be weakly donating through resonance.[4] In most cases, the inductive effect dominates for halogens. For an ethoxy group, the +R effect is significantly stronger than its -I effect, making it a net electron-donating group.[6]
Electronic Profile of this compound
To predict the reactivity of this compound, we must analyze the combined electronic contributions of its substituents:
-
4-Ethoxy Group: Positioned para to the aldehyde, the ethoxy group is a powerful electron-donating group due to its strong +R effect. This effect significantly increases the electron density in the ring and at the carbonyl carbon, thereby decreasing its electrophilicity and rendering the aldehyde less reactive to nucleophilic attack.
-
3-Chloro and 5-Fluoro Groups: These halogen substituents are located meta to the aldehyde group. Both are strongly electron-withdrawing primarily through their potent -I effects. Fluorine is more electronegative than chlorine, exerting a stronger inductive pull. These -I effects partially counteract the electron-donating +R effect of the ethoxy group.
The overall reactivity of this compound is a result of the balance between the powerful electron-donating ethoxy group and the two electron-withdrawing halogens. Given the strength of the +R effect from the para-alkoxy group, it is anticipated that this molecule will be less reactive towards nucleophiles than unsubstituted benzaldehyde.
Caption: Electronic effects in this compound.
Comparative Reactivity with Other Benzaldehydes
To contextualize the reactivity of this compound, we compare it with a series of benzaldehydes featuring substituents with distinct electronic properties. The expected order of reactivity towards nucleophilic addition is based on the net electron-withdrawing or electron-donating character of the substituents.
| Compound | Key Substituent(s) | Dominant Electronic Effect | Expected Reactivity (vs. Benzaldehyde) |
| 4-Nitrobenzaldehyde | -NO₂ | Strong -I, -R | Much Higher |
| 4-Chlorobenzaldehyde | -Cl | Strong -I, Weak +R | Higher |
| Benzaldehyde | -H | (Reference) | Baseline |
| This compound | -OEt, -Cl, -F | Net Donating (+R > -I) | Lower |
| 4-Methoxybenzaldehyde | -OCH₃ | Strong +R, -I | Much Lower |
Justification:
-
4-Nitrobenzaldehyde: The nitro group is a powerful EWG, significantly increasing the carbonyl carbon's electrophilicity, leading to the highest reactivity in this series.[6]
-
4-Chlorobenzaldehyde: The -I effect of chlorine outweighs its weak +R effect, making the carbonyl carbon more electrophilic than in unsubstituted benzaldehyde.
-
Benzaldehyde: Serves as the neutral reference point.
-
This compound: While the halogens are withdrawing, the potent +R effect of the para-ethoxy group is expected to be the dominant influence, resulting in a net donation of electron density and thus lower reactivity than benzaldehyde.
-
4-Methoxybenzaldehyde: Similar to our target molecule, the strong +R effect of the methoxy group deactivates the aldehyde, making it the least reactive in this comparison.[6]
Experimental Protocols for Determining Relative Reactivity
To empirically validate the predicted reactivity trends, standardized kinetic experiments are required. Below are two detailed protocols designed to provide quantitative comparisons.
Protocol 1: Competitive Oxidation with Potassium Permanganate
This experiment leverages the oxidation of aldehydes to carboxylic acids.[7] By placing two different aldehydes in competition for a limited amount of oxidizing agent, their relative rates of reaction can be determined from the product distribution.
Methodology:
-
Preparation of Stock Solutions: Prepare 0.1 M solutions of this compound and a reference aldehyde (e.g., benzaldehyde) in a non-polar solvent like toluene.[8] Prepare a 0.05 M aqueous solution of KMnO₄ and a 0.01 M solution of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in the same non-polar solvent.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine 10 mL of the this compound solution and 10 mL of the benzaldehyde solution. Add 1 mL of the phase-transfer catalyst solution.
-
Initiation and Reaction: Add 10 mL of the KMnO₄ solution (a substoichiometric amount) dropwise to the vigorously stirred organic mixture at room temperature. Allow the reaction to proceed for 1 hour or until the purple color of the permanganate has disappeared.
-
Workup: Quench the reaction by adding a saturated solution of sodium bisulfite until the brown manganese dioxide precipitate dissolves. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Analysis: Analyze the composition of the organic layer using Gas Chromatography-Mass Spectrometry (GC-MS). The relative amounts of the unreacted aldehydes and the corresponding benzoic acid products will determine the relative reactivity.
Caption: Workflow for the competitive oxidation experiment.
Protocol 2: Kinetic Analysis of Knoevenagel Condensation
The Knoevenagel condensation of an aldehyde with an active methylene compound, such as Meldrum's acid, is an excellent reaction for kinetic studies as the product is often highly conjugated and colored, allowing for spectrophotometric monitoring.[9]
Methodology:
-
Reagent Preparation: Prepare 0.01 M solutions of each benzaldehyde to be tested in acetonitrile. Prepare a 0.01 M solution of Meldrum's acid in acetonitrile and a 0.001 M solution of a basic catalyst (e.g., piperidine) in acetonitrile.
-
Spectrophotometer Setup: Set a UV-Vis spectrophotometer to monitor the absorbance at the λ_max of the expected condensation product. The instrument should be blanked with acetonitrile.
-
Kinetic Run: In a quartz cuvette, mix 1.5 mL of the aldehyde solution with 1.5 mL of the Meldrum's acid solution.
-
Initiation and Data Acquisition: Initiate the reaction by adding 100 µL of the catalyst solution. Immediately begin recording the absorbance as a function of time for at least 10 minutes.
-
Data Analysis: The initial rate of the reaction can be determined from the slope of the absorbance vs. time plot. By comparing the initial rates for different benzaldehydes under identical conditions, their relative reactivities can be established. Electron-withdrawing groups are expected to accelerate the reaction, resulting in a steeper slope.[9]
Conclusion
The reactivity of this compound is a nuanced consequence of competing electronic effects. While the electron-withdrawing chloro and fluoro groups act to increase the electrophilicity of the carbonyl carbon, the powerful electron-donating resonance effect of the para-ethoxy group is the dominant factor. This leads to a net decrease in reactivity towards nucleophilic addition when compared to unsubstituted benzaldehyde and its halogenated or nitrated counterparts. The experimental protocols outlined in this guide provide a robust framework for quantifying these differences, enabling researchers to make informed decisions in the design and optimization of synthetic routes involving this and other substituted benzaldehydes.
References
-
Chemistry LibreTexts. (2022, September 24). 16.4: Substituent Effects in Substituted Aromatic Rings. Retrieved from [Link]
-
MCAT Content. (n.d.). Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Quora. (2020, July 17). How to compare the reactivity towards electrophilic substitution, benzene, benzaldehyde, and anisole. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic reaction profile for the nucleophilic addition reaction of CN⁻ to benzaldehydes 2. Retrieved from [Link]
-
St. Peter's Institute of Pharmaceutical Sciences. (n.d.). The Effect of Substituents on Reactivity. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 19). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]
-
IRA Academico Research. (n.d.). Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. Retrieved from [Link]
-
Master Organic Chemistry. (2022, September 9). Nucleophilic Addition To Carbonyls. Retrieved from [Link]
-
ResearchGate. (n.d.). Hammett plot for the reaction of substituted benzaldehydes with Meldrum's acid. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. Retrieved from [Link]
-
ResearchGate. (2025, August 8). Oxidation of Benzaldehyde and Substituted Benzaldehydes by Permanganate under Phase Transfer Catalysis in Non Polar Solvents. Retrieved from [Link]
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A Comparative Guide to the Structure-Activity Relationship of 3-Chloro-4-ethoxy-5-fluorobenzaldehyde Derivatives
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for derivatives of the 3-Chloro-4-ethoxy-5-fluorobenzaldehyde scaffold. We will explore its significance as a foundational structure in medicinal chemistry, compare the performance of its derivatives against various biological targets, and provide the experimental context necessary for researchers in drug discovery and development.
The this compound Scaffold: A Privileged Core
The this compound moiety is a highly functionalized aromatic ring that serves as a versatile starting point for the synthesis of novel therapeutic agents. Its unique substitution pattern—featuring electron-withdrawing halogen atoms (Cl, F) and an electron-donating ethoxy group—creates a distinct electronic and steric profile. This profile is instrumental in fine-tuning molecular interactions with biological targets. The aldehyde group, in particular, is a reactive handle, enabling a multitude of chemical transformations for library development.
The strategic placement of these substituents is not arbitrary. The fluorine atom can enhance metabolic stability and binding affinity, while the chlorine and ethoxy groups modulate lipophilicity and steric bulk, all of which are critical parameters in drug design.
Caption: Core structure of this compound.
Comparative Analysis: Kinase Inhibitors
One of the most successful applications of substituted aromatic scaffolds is in the development of kinase inhibitors for cancer therapy.[1] The specific substitution pattern of the 3-chloro-4-ethoxy-5-fluorophenyl ring is analogous to moieties found in potent multi-angiokinase inhibitors.
A notable example is the orally active triple angiokinase inhibitor WXFL-152, which is structurally related and targets VEGFRs, FGFRs, and PDGFRs.[2] The design of WXFL-152 evolved from a series of 4-oxyquinoline derivatives, where the nature of the substituents on the phenoxy ring was critical for activity.[2]
Structure-Activity Relationship Insights
By analyzing compounds structurally analogous to WXFL-152, we can infer key SAR principles for derivatives of our core scaffold. The general structure involves linking the substituted phenyl ring to a heterocyclic core (e.g., quinoline) via an ether linkage.
| Compound/Moiety | Key Structural Feature | Biological Activity (IC50) | Rationale for Activity |
| Scaffold A | 3-Chloro, 4-thioureido, 5-fluoro-phenoxy | Potent VEGFR2, FGFRs, PDGFRβ inhibition | The urea/thiourea moiety forms critical hydrogen bonds in the kinase hinge region. The 3-chloro and 5-fluoro groups enhance binding and modulate physicochemical properties.[2] |
| Scaffold B | 3-Bromo, 5-nitro-fluorobenzaldehyde | Precursor to EGFR inhibitors | Orthogonally substituted aromatics allow for selective elaboration. The nitro group can be reduced to an amine for further coupling, leading to potent EGFR inhibitors.[3] |
| Scaffold C | 4-Methoxy substitution | Generally lower activity | Replacing the 4-ethoxy with a smaller 4-methoxy group can sometimes reduce potency, suggesting a specific hydrophobic pocket accommodates the larger ethoxy group. |
| Scaffold D | Absence of 3-Chloro group | Significantly reduced activity | The chloro group is often crucial for occupying a specific hydrophobic pocket and for establishing favorable interactions within the ATP-binding site of kinases. |
Key Takeaways:
-
The 3-Chloro and 5-Fluoro groups are critical: These halogens are not interchangeable. Their specific placement is vital for achieving high potency, likely by engaging in specific interactions within the target's active site and improving cell permeability.
-
The 4-Ethoxy group is optimal: The size and lipophilicity of the ethoxy group appear well-suited for a hydrophobic pocket in many kinases.
-
The Aldehyde as a Precursor: The aldehyde functionality is typically converted into other functional groups (e.g., amines via reductive amination, heterocycles via condensation) to generate the final active inhibitor.[3]
Bioisosteric Replacements and Antimicrobial Activity
The principles of SAR extend beyond kinase inhibition. The core scaffold can be modified to generate compounds with other therapeutic properties, such as antimicrobial or antiplasmodial activity. This often involves the concept of bioisosteric replacement, where one functional group is replaced by another with similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic profiles.[4][5]
For instance, the aldehyde can be converted to an oxime, which can then be esterified to produce derivatives with significant antimicrobial activity.[6]
Comparative SAR in Antimicrobial Derivatives
| Modification | Resulting Moiety | Impact on Activity | Supporting Rationale |
| Aldehyde to Oxime Ester | -CH=N-O-C(O)R | Potent antifungal/antibacterial activity | Improves lipophilicity and cell penetration. The nature of the 'R' group on the ester provides a point for diversification and activity tuning.[6] |
| Ethoxy to Methoxy | 4-Methoxy group | Variable, often slightly reduced activity | In antiplasmodial compounds, a 3-ethoxy-4-methoxy substitution pattern showed high activity, highlighting the subtle interplay of alkoxy groups.[7] |
| Bioisostere for Amide Linker | 1,2,4-Oxadiazole | Maintained or improved activity | The 1,2,4-oxadiazole ring can act as a bioisostere for an amide bond, offering improved metabolic stability while maintaining key hydrogen bonding interactions.[8] |
| Varying Halogen Position | 3-Chloro vs. other positions | Position is critical | Studies on stilbene derivatives show that the position and number of halogen substituents dramatically affect antimicrobial potency.[9] |
The presence of electron-withdrawing groups like chlorine and fluorine on the phenyl ring is a common feature in many potent antimicrobial agents, suggesting their importance in target interaction.[10]
Experimental Protocols
To ensure the trustworthiness and reproducibility of SAR data, standardized experimental protocols are essential.
Protocol 1: In Vitro Kinase Inhibition Assay (Example: VEGFR2)
This protocol outlines a common method for determining the IC50 value of a test compound against a specific kinase.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffers, VEGFR2 enzyme solution, substrate solution, and serial dilutions of the this compound derivative.
-
Kinase Reaction: In a 96-well plate, add the test compound at various concentrations. Include wells for a positive control (known inhibitor, e.g., Sorafenib) and a negative control (DMSO vehicle).
-
Enzyme and Substrate Addition: Add the VEGFR2 enzyme and the appropriate peptide substrate to each well.
-
Reaction Initiation: Start the phosphorylation reaction by adding ATP.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow for phosphorylation.
-
Detection: Stop the reaction and add a detection reagent that quantifies the amount of ADP produced (inversely proportional to kinase inhibition). The ADP-Glo™ Kinase Assay is a common choice.
-
Signal Measurement: Read the luminescence signal using a plate reader.
-
Data Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.
-
Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus) equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well containing the test compound. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible bacterial growth.
Conclusion and Future Directions
The this compound scaffold is a valuable starting point for the development of potent and selective therapeutic agents. The structure-activity relationships discussed herein demonstrate the critical role of the specific substitution pattern on the phenyl ring. For kinase inhibitors, the 3-chloro and 5-fluoro groups are crucial for potency, while the 4-ethoxy group likely confers optimal hydrophobic interactions. For other applications like antimicrobials, these substituents remain important, and the aldehyde handle allows for the introduction of diverse pharmacophores.
Future research should focus on exploring a wider range of bioisosteric replacements for the aldehyde and ethoxy groups to further optimize pharmacokinetic and pharmacodynamic properties. The synthesis of constrained analogs could also lead to enhanced selectivity and potency. As a versatile and tunable scaffold, this compound and its derivatives will undoubtedly continue to be a fruitful area of investigation in drug discovery.
References
- Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. MDPI.
- Structure activity relationship of the synthesized compounds.
- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Benchchem.
- Design, synthesis and pharmacological evaluation of 4-(3-chloro-4-(3-cyclopropylthioureido)-2-fluorophenoxy)-7-methoxyquinoline-6-carboxamide (WXFL-152): a novel triple angiokinase inhibitor for cancer therapy. PubMed.
- Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors. Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis and antimicrobial activity of esters of 3-ethoxy-4-hydroxybenzaldehyde oxime. Semantic Scholar.
- Bioisosteric replacement and related analogs in the design, synthesis and evaluation of ligands for muscarinic acetylcholine receptors. PubMed.
- Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI.
- Medicinal chemistry perspective on the structure–activity relationship of stilbene deriv
- Kinases Home. RSC Publishing.
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A Spectroscopic Journey: Distinguishing 3-Chloro-4-ethoxy-5-fluorobenzaldehyde from Its Synthetic Precursors
A definitive guide for researchers on the comparative spectroscopic analysis of 3-Chloro-4-ethoxy-5-fluorobenzaldehyde and its key precursors. This document provides an in-depth examination of the transformations observed through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), validating the synthetic pathway and confirming product purity.
In the synthesis of specialized aromatic compounds, such as this compound, a critical component in various research and development applications, rigorous analytical characterization is paramount. Spectroscopic techniques provide the definitive evidence of successful chemical transformations, allowing scientists to track the progression of a reaction and verify the structure and purity of the final product. This guide offers a detailed comparative analysis of the spectroscopic signatures of this compound and its precursors, providing the necessary experimental data and interpretation to ensure confidence in the synthetic outcome.
The synthetic route to this compound typically proceeds through a two-step process, starting from 2-Chloro-6-fluorophenol. The first step involves a formylation reaction to introduce the aldehyde group, yielding 3-Chloro-5-fluoro-4-hydroxybenzaldehyde. This intermediate is then subjected to an ethylation reaction to produce the final ethoxy-substituted benzaldehyde. Each of these transformations imparts distinct changes to the molecule's structure, which are readily observable in their respective spectra.
The Synthetic Pathway: A Spectroscopic Roadmap
The transformation from a substituted phenol to the final ethoxybenzaldehyde derivative can be visualized as follows:
Figure 1: Synthetic pathway from 2-Chloro-6-fluorophenol to this compound.
This guide will now delve into the specific spectroscopic data for each compound in this pathway, highlighting the key differences that confirm the progression of the synthesis.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its precursors.
Table 1: ¹H NMR Data (ppm)
| Compound | Aldehyde Proton (-CHO) | Aromatic Protons | Ethoxy Group (-OCH₂CH₃) | Hydroxyl Proton (-OH) |
| 2-Chloro-6-fluorophenol | - | 6.80 - 7.20 (m, 3H) | - | ~5.5 (br s, 1H) |
| 3-Chloro-5-fluoro-4-hydroxybenzaldehyde | 9.83 (d, J = 2.1 Hz, 1H) | 7.72 (m, 1H), 7.59 (dd, J = 9.6, 1.8 Hz, 1H) | - | 6.12 (s, 1H)[1] |
| This compound | ~9.85 (s, 1H) | ~7.6 (d), ~7.4 (d) | ~4.2 (q, 2H), ~1.5 (t, 3H) | - |
Table 2: ¹³C NMR Data (ppm)
| Compound | Carbonyl Carbon (C=O) | Aromatic Carbons | Ethoxy Group (-OCH₂CH₃) |
| 2-Chloro-6-fluorophenol | - | 115-155 | - |
| 3-Chloro-5-fluoro-4-hydroxybenzaldehyde | 188.8 | 151.6 (d, J = 248.2 Hz), 146.2 (d, J = 15.3 Hz), 129.7 (d, J = 5.4 Hz), 127.5 (d, J = 3.1 Hz), 122.7, 115.4 (d, J = 18.5 Hz)[1] | - |
| This compound | ~190 | 110-160 | ~65, ~14 |
Table 3: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| 2-Chloro-6-fluorophenol | 146/148 | [M-H]⁺, [M-CO]⁺, [M-Cl]⁺ |
| 3-Chloro-5-fluoro-4-hydroxybenzaldehyde | 174/176 | [M-H]⁺, [M-CHO]⁺ |
| This compound | 202/204 | [M-CH₃]⁺, [M-C₂H₅]⁺, [M-CHO]⁺ |
Table 4: FT-IR Data (cm⁻¹)
| Compound | O-H Stretch | C-H (Aromatic) | C=O Stretch | C-O Stretch | C-F Stretch | C-Cl Stretch |
| 2-Chloro-6-fluorophenol | ~3400 (broad) | ~3050 | - | ~1250 | ~1200 | ~750 |
| 3-Chloro-5-fluoro-4-hydroxybenzaldehyde | ~3300 (broad) | ~3070 | ~1680 | ~1270 | ~1210 | ~760 |
| This compound | - | ~3080 | ~1690 | ~1280 (asym), ~1030 (sym) | ~1215 | ~770 |
In-Depth Spectroscopic Interpretation
From Phenol to Aldehyde: The Formylation Step
The conversion of 2-Chloro-6-fluorophenol to 3-Chloro-5-fluoro-4-hydroxybenzaldehyde introduces an aldehyde functional group, which serves as a powerful spectroscopic marker.
-
¹H NMR: The most telling change is the appearance of a new singlet or doublet for the aldehyde proton, typically found far downfield around 9.8 ppm, as seen in the data for 3-Chloro-5-fluoro-4-hydroxybenzaldehyde[1]. This is a highly deshielded proton due to the electron-withdrawing nature of the carbonyl group. The aromatic region also simplifies and shifts due to the new substitution pattern.
-
¹³C NMR: A new resonance appears in the downfield region, around 189 ppm, which is characteristic of a carbonyl carbon in an aldehyde[1]. The substitution also alters the chemical shifts and coupling constants of the aromatic carbons.
-
FT-IR: The introduction of the carbonyl group results in a strong, sharp absorption band around 1680 cm⁻¹. This C=O stretch is a definitive indicator of the formylation reaction's success. The broad O-H stretch from the phenolic group remains, though its position may shift slightly.
-
Mass Spectrometry: The molecular ion peak shifts to a higher m/z value, reflecting the addition of a formyl group (CHO).
From Hydroxyl to Ethoxy: The Ethylation Step
The final step, the ethylation of 3-Chloro-5-fluoro-4-hydroxybenzaldehyde, is confirmed by the appearance of signals corresponding to the ethyl group and the disappearance of the phenolic hydroxyl proton.
-
¹H NMR: The most significant changes are the disappearance of the broad singlet corresponding to the acidic hydroxyl proton and the emergence of two new signals characteristic of an ethoxy group: a quartet around 4.2 ppm for the methylene protons (-OCH₂-) and a triplet around 1.5 ppm for the methyl protons (-CH₃).
-
¹³C NMR: Two new peaks appear in the aliphatic region of the spectrum, corresponding to the two carbons of the ethyl group (~65 ppm for -OCH₂- and ~14 ppm for -CH₃).
-
FT-IR: The broad O-H stretching band around 3300 cm⁻¹ completely disappears. New C-H stretching vibrations for the ethyl group will appear in the 2850-2990 cm⁻¹ region, and the C-O-C ether linkage will show characteristic stretches.
-
Mass Spectrometry: The molecular ion peak increases by 28 mass units, corresponding to the replacement of a hydrogen atom with an ethyl group (C₂H₅). Fragmentation patterns will now include the loss of methyl (-15) and ethyl (-29) fragments.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, the following standard operating procedures for spectroscopic analysis are recommended.
NMR Spectroscopy Protocol
Figure 2: Standard workflow for NMR sample preparation and analysis.
FT-IR Spectroscopy Protocol (ATR Method)
Figure 3: Protocol for FT-IR analysis using the Attenuated Total Reflectance (ATR) method.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Figure 4: General workflow for GC-MS analysis of organic compounds.
By meticulously following these synthetic and analytical steps, researchers can confidently produce and characterize this compound. The comparative spectroscopic data presented in this guide serves as a reliable reference for verifying the successful transformation at each stage of the synthesis, ensuring the integrity and quality of the final product for its intended applications.
References
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PubChem. 2-Chloro-6-fluorophenol. [Link]
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PubChem. 3-Chloro-5-fluoro-4-hydroxybenzaldehyde. [Link]
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NIST Chemistry WebBook. 2-Chloro-6-fluorophenol. [Link]
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The Fluorine Advantage: A Comparative Guide to Fluorinated vs. Non-Fluorinated Benzaldehyde Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and medicinal chemistry, the strategic modification of molecular scaffolds is paramount to achieving desired chemical and biological outcomes. Benzaldehyde, a fundamental aromatic aldehyde, serves as a versatile building block for a vast array of complex molecules, including pharmaceuticals and agrochemicals.[1][2] The introduction of fluorine, a seemingly simple substitution for hydrogen, can profoundly alter the parent molecule's properties in ways that are highly advantageous for drug design and materials science.[3][4][5]
This guide provides an in-depth, objective comparison of fluorinated and non-fluorinated benzaldehyde analogs. Moving beyond a simple recitation of facts, we will explore the causal relationships between fluorine's unique electronic nature and the resulting changes in physicochemical properties, chemical reactivity, and biological activity, supported by experimental data and validated protocols.
The Fluorine Factor: More Than Just a Halogen
Fluorine is the most electronegative element, yet it is only slightly larger than a hydrogen atom. This unique combination gives rise to several key effects when it is incorporated into an organic molecule like benzaldehyde:
-
Potent Inductive Effect (-I): Fluorine strongly withdraws electron density from the aromatic ring and the attached aldehyde group. This significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[6][7]
-
Strong Carbon-Fluorine Bond: The C-F bond is exceptionally strong, which can block sites of metabolic oxidation. This often leads to enhanced metabolic stability and improved pharmacokinetic profiles in drug candidates.[3][8][9]
-
Modulation of Physicochemical Properties: Fluorination can alter a molecule's lipophilicity, acidity (pKa), and binding interactions with biological targets, often enhancing membrane permeability and target affinity.[9][10][11]
These fundamental characteristics form the basis for the comparative differences explored in this guide.
Comparative Physicochemical Properties
The electronic perturbations caused by fluorine substitution are clearly reflected in the physicochemical properties of benzaldehyde analogs. The strong inductive withdrawal of electrons by fluorine increases the dipole moment and alters the chemical environment of nearby atoms, which can be observed spectroscopically.
| Property | Benzaldehyde | 4-Fluorobenzaldehyde | Rationale for Difference |
| Molecular Weight | 106.12 g/mol | 124.11 g/mol [10][12] | Addition of a fluorine atom. |
| Boiling Point | 178.1 °C | 181 °C[10][12] | Increased molecular weight and dipole moment lead to stronger intermolecular forces. |
| Density | 1.044 g/mL | 1.157 g/mL[10] | Fluorine is significantly denser than hydrogen. |
| Dipole Moment | ~2.97 D[13] | ~1.52 D (ortho), ~2.08 D (meta), ~2.10 D (para) (Calculated) | The C-F bond dipole opposes the C=O dipole, with the magnitude of the effect depending on the substitution pattern.[13] |
| Appearance | Colorless liquid | Colorless to light yellow liquid[10] | Generally similar physical appearance. |
Comparative Reactivity: The Knoevenagel Condensation
To illustrate the impact of fluorination on chemical reactivity, we will examine the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction. In this reaction, the aldehyde acts as an electrophile for a nucleophile generated from an active methylene compound, such as malononitrile. The reaction rate is highly sensitive to the electrophilicity of the aldehyde's carbonyl carbon.[6]
Due to the potent electron-withdrawing nature of the fluorine atom, fluorinated benzaldehydes are expected to be more reactive than their non-fluorinated counterparts in this transformation.[6][14] The increased partial positive charge on the carbonyl carbon accelerates the initial nucleophilic attack, leading to faster reaction times and often higher yields.[6]
Experimental Protocol: Comparative Knoevenagel Condensation
This protocol describes a comparative synthesis of the condensation product between either benzaldehyde or 4-fluorobenzaldehyde and malononitrile.
Materials:
-
Benzaldehyde
-
4-Fluorobenzaldehyde
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Standard laboratory glassware
-
Stirring plate and magnetic stir bar
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In two separate 50 mL round-bottom flasks, prepare the following mixtures:
-
Flask A (Non-fluorinated): Dissolve benzaldehyde (1.06 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in 20 mL of ethanol.
-
Flask B (Fluorinated): Dissolve 4-fluorobenzaldehyde (1.24 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in 20 mL of ethanol.
-
-
Catalyst Addition: To each flask, add 2-3 drops of piperidine with gentle stirring.
-
Reaction Monitoring: Stir both reactions at room temperature. Monitor the progress of each reaction by TLC every 15 minutes. A solid precipitate is expected to form as the product is generated.
-
Workup and Isolation: Once the reaction is complete (as indicated by the consumption of the starting aldehyde on TLC), cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol.
-
Analysis: Dry the products and record the final mass and yield. Characterize the products by melting point and spectroscopic methods (e.g., ¹H NMR, IR).
Expected Outcome:
The reaction with 4-fluorobenzaldehyde (Flask B) is expected to proceed at a faster rate and potentially give a higher yield compared to the reaction with benzaldehyde (Flask A), demonstrating the enhanced electrophilicity of the fluorinated analog.[6]
| Aldehyde | Typical Reaction Time | Typical Yield | Reference |
| Benzaldehyde | Slower | Good | [6] |
| 4-Nitrobenzaldehyde (highly activated) | 10 min | 95% | [6] |
| 2-Chloro-6-fluorobenzaldehyde (highly activated) | 15 min | 94% | [6] |
Note: While specific kinetic data for 4-fluorobenzaldehyde under these exact conditions is not provided in the search results, the data for other electron-withdrawing group (EWG) substituted benzaldehydes strongly supports the expected trend of enhanced reactivity.[6]
Comparative Biological Activity
The strategic incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance the therapeutic properties of drug candidates.[4][15] Fluorination can influence a molecule's biological activity through several mechanisms:
-
Enhanced Binding Affinity: The C-F bond can participate in favorable interactions with enzyme active sites, such as halogen bonding and hydrophobic interactions, leading to increased potency.[15][16]
-
Increased Metabolic Stability: By replacing a metabolically labile C-H bond with a robust C-F bond, drug developers can block common metabolic pathways (e.g., oxidation by cytochrome P450 enzymes), thereby increasing the drug's half-life and bioavailability.[3][8]
-
Altered Lipophilicity: Fluorine substitution can increase a compound's lipophilicity, which can improve its ability to cross biological membranes and reach its target.[9][11][17]
Case Study: ALDH3A1 Inhibition
Aldehyde dehydrogenase 3A1 (ALDH3A1) is an enzyme implicated in cancer cell resistance to certain chemotherapeutics. A study on benzimidazole analogues as ALDH3A1 inhibitors provides a clear example of fluorine's impact. The study found that analogues with a fluorobenzene group were effective inhibitors, while non-halogenated analogues (with hydrogen, methyl, or isobutyl groups) showed no inhibitory activity.[16]
The fluorinated inhibitor was found to be a competitive inhibitor with respect to the benzaldehyde substrate, with a Ki of 82 ± 6 nM.[16] Structural data revealed that the fluorine atom forms favorable van der Waals contacts with key amino acid residues (Ile391, Trp233, and Met237) within the enzyme's active site, contributing to its inhibitory potency.[16]
| Benzaldehyde Analog Feature | ALDH3A1 Inhibition | Rationale | Reference |
| Non-halogenated (e.g., H, CH₃) | No inhibition | Lacks favorable interactions in the active site. | [16] |
| Fluorinated | Potent Inhibition (Ki = 82 nM) | Fluorine forms key van der Waals contacts with active site residues. | [16] |
| Chlorinated | Potent Inhibition | Chlorine, as another halogen, also confers inhibitory activity. | [16] |
Visualizing the Concepts
To better illustrate the principles discussed, the following diagrams outline the workflow for a comparative analysis and the fundamental electronic effects of fluorine substitution.
Caption: Fluorine's inductive effect enhances carbonyl electrophilicity.
Conclusion
The substitution of hydrogen with fluorine on a benzaldehyde scaffold is far from a trivial modification. It is a powerful and predictable strategy for tuning molecular properties. Fluorination enhances the electrophilicity of the aldehyde, accelerating reactions such as the Knoevenagel condensation. In a biological context, this strategic modification can significantly improve metabolic stability and target binding affinity, transforming a simple building block into a potent pharmacological agent. [3][10][15]For researchers and drug development professionals, understanding the profound and multifaceted impact of fluorine is essential for the rational design of next-generation molecules with superior performance.
References
- Application Notes & Protocols: Experimental Procedures for Coupling Reactions with Benzaldehyde - Benchchem.
- Comparing reactivity of 2-Chloro-6-fluorobenzaldehyde with other benzaldehydes - Benchchem.
- A Comparative Guide to the Reactivity of 2-(Benzyloxy)-4-fluorobenzaldehyde and 2,4-difluorobenzaldehyde - Benchchem.
- comparison of 2-(Benzyloxy)-4-fluorobenzaldehyde with other fluorobenzaldehyde isomers in synthesis - Benchchem.
- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective - ChemRxiv.
- Physicochemical Properties of 4-Fluorobenzaldehyde: An In-depth Technical Guide - Benchchem.
- The role of fluorine in medicinal chemistry - Taylor & Francis Online.
- Metabolic and Pharmaceutical Aspects of Fluorinated Compounds | Request PDF - ResearchGate.
- Exploring the Synthesis and Applications of Benzaldehyde Derivatives.
- Applications of Fluorinated Benzaldehydes in Drug Discovery: Detailed Application Notes and Protocols - Benchchem.
- Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations - Research and Reviews.
- Fluorobenzaldehyde - Wikipedia.
- Dipole moments of some substituted benzaldehydes. Conformational preference of substituents ortho to the aldehyde group.
- Selective ALDH3A1 Inhibition by Benzimidazole Analogues Increase Mafosfamide Sensitivity in Cancer Cells | Journal of Medicinal Chemistry - ACS Publications.
- Biological Potential of FluoroBenzene Analogs - JSciMed Central.
- New fluorinated functional materials | Request PDF - ResearchGate.
- Synthesis and Biological Activity of Fluorinated Combretastatin Analogues | Journal of Medicinal Chemistry - ACS Publications.
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A Senior Application Scientist's Guide to Confirming the Structure of 3-Chloro-4-ethoxy-5-fluorobenzaldehyde Reaction Products
For researchers, scientists, and professionals in drug development, the precise structural confirmation of reaction products is a cornerstone of chemical synthesis. This guide provides an in-depth technical comparison of methodologies for confirming the structures of products derived from 3-Chloro-4-ethoxy-5-fluorobenzaldehyde, a versatile intermediate in medicinal chemistry. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.
Introduction to this compound and its Reactivity
This compound is a substituted aromatic aldehyde whose reactivity is governed by the interplay of its functional groups. The aldehyde group is a primary site for nucleophilic attack and can undergo a wide range of transformations, including oxidation, reduction, and condensation reactions. The electron-withdrawing nature of the chlorine and fluorine atoms, combined with the electron-donating effect of the ethoxy group, influences the electron density of the aromatic ring and the reactivity of the aldehyde. This unique electronic profile makes it a valuable building block for the synthesis of complex molecules, particularly in the development of kinase inhibitors and other therapeutic agents.
Comparative Analysis of Reaction Pathways and Structural Elucidation
To illustrate the principles of structural confirmation, we will examine three common reaction types involving this compound: reductive amination, Wittig reaction, and oxidation. For each, we will present a detailed experimental protocol and a comparative analysis of the analytical techniques used to verify the structure of the resulting product.
Reductive Amination: Synthesis of a Secondary Amine
Reductive amination is a powerful method for forming carbon-nitrogen bonds. In this example, we will consider the reaction of this compound with a primary amine to form an intermediate imine, which is then reduced in situ to the corresponding secondary amine.
Experimental Protocol: Synthesis of N-((3-chloro-4-ethoxy-5-fluorophenyl)methyl)aniline
-
Imine Formation: To a solution of this compound (1.0 eq) in methanol, add aniline (1.1 eq). Stir the mixture at room temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Structure Confirmation:
The successful synthesis of the secondary amine is confirmed by a combination of spectroscopic methods.
| Analytical Technique | Expected Observations | Rationale |
| ¹H NMR | Disappearance of the aldehyde proton signal (~9.8 ppm). Appearance of a new singlet or triplet corresponding to the benzylic CH₂ protons (~4.3 ppm) and a broad singlet for the N-H proton. | The reduction of the imine introduces a new methylene group and a secondary amine proton, while the aldehyde proton is consumed. |
| ¹³C NMR | Disappearance of the aldehyde carbonyl carbon signal (~190 ppm). Appearance of a new signal for the benzylic carbon (~48 ppm). | Confirms the conversion of the aldehyde functionality to a methylene group. |
| Mass Spectrometry (MS) | The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the product (C₁₅H₁₅ClFNO). | Provides direct evidence of the product's molecular formula. |
| FT-IR Spectroscopy | Disappearance of the strong C=O stretching band of the aldehyde (~1700 cm⁻¹). Appearance of a characteristic N-H stretching band (~3400 cm⁻¹). | Confirms the conversion of the carbonyl group and the presence of the amine. |
Logical Workflow for Reductive Amination
Caption: Workflow for the reductive amination of this compound.
Wittig Reaction: Synthesis of an Alkene
The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes and ketones. Here, we will outline the reaction of this compound with a phosphonium ylide to form a substituted styrene derivative. This reaction is particularly useful for creating carbon-carbon double bonds with high stereoselectivity.
Experimental Protocol: Synthesis of 1-chloro-2-ethoxy-3-fluoro-5-(2-phenylvinyl)benzene
-
Ylide Generation: To a suspension of benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add n-butyllithium (1.1 eq) dropwise. Stir the resulting orange-red solution at room temperature for 1 hour.
-
Wittig Reaction: Cool the ylide solution to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise. Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with diethyl ether, wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the alkene.
Structure Confirmation:
The formation of the desired alkene is verified through the following analytical techniques:
| Analytical Technique | Expected Observations | Rationale |
| ¹H NMR | Disappearance of the aldehyde proton signal (~9.8 ppm). Appearance of new signals in the vinylic region (~6.5-7.5 ppm) with characteristic coupling constants for the cis or trans isomer. | Confirms the formation of the carbon-carbon double bond. The coupling constant of the vinylic protons can distinguish between the E and Z isomers. |
| ¹³C NMR | Disappearance of the aldehyde carbonyl carbon signal (~190 ppm). Appearance of new signals for the vinylic carbons (~120-140 ppm). | Provides further evidence for the formation of the alkene. |
| Mass Spectrometry (MS) | The molecular ion peak should match the calculated molecular weight of the 1-chloro-2-ethoxy-3-fluoro-5-(2-phenylvinyl)benzene (C₁₆H₁₃ClFO). | Confirms the molecular formula of the product. |
Logical Workflow for Wittig Reaction
Caption: Workflow for the oxidation of this compound.
Alternative Starting Material: A Comparative Perspective
While this compound is a valuable starting material, alternative substituted benzaldehydes can be employed to access different structural motifs. For instance, the use of 3,4-dichlorobenzaldehyde followed by a halogen exchange reaction can provide access to 3-chloro-4-fluorobenzaldehyde, albeit with the ethoxy group absent. This highlights the importance of strategic planning in multi-step syntheses.
A patent describes the synthesis of 3-chloro-4-fluorobenzaldehyde from 3,4-dichlorobenzaldehyde using spray-dried potassium fluoride and a phase-transfer catalyst at high temperatures. This method offers an alternative route to a key intermediate, which could then be further elaborated.
Conclusion
The structural confirmation of reaction products of this compound relies on a multi-faceted analytical approach. As demonstrated, a combination of ¹H NMR, ¹³C NMR, mass spectrometry, and FT-IR spectroscopy provides a self-validating system for the unambiguous identification of the synthesized molecules. The choice of reaction pathway—be it reductive amination, Wittig reaction, or oxidation—will dictate the specific spectroscopic changes observed. By understanding the underlying principles of these transformations and the expected analytical signatures, researchers can confidently and efficiently characterize their novel compounds, paving the way for further advancements in drug discovery and development.
References
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Asaki, T., et al. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(5), 1421-1425. [Link]
- BenchChem. (2025). An In-depth Technical Guide to 3-(3-Chloro-4-fluorophenyl)propanal and Related Halogenated Aromatic Aldehydes.
- BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of 3-Chlorobenzaldehyde Derivatives.
-
PubChem. (n.d.). 3-Chloro-4-fluorobenzaldehyde. Retrieved from [Link]
- The Royal Society of Chemistry. (2016). Electronic Supplementary Information for Design of recyclable TEMPO derivatives.
- Wang, X., et al. (2014). Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
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A Comparative Guide to the Metabolic Stability of Drugs Containing the 3-Chloro-4-ethoxy-5-fluorobenzaldehyde Moiety
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey of a new chemical entity from a promising lead to a marketed drug, metabolic stability is a pivotal parameter. It defines the susceptibility of a compound to biotransformation by drug-metabolizing enzymes and directly influences its pharmacokinetic profile, including half-life, bioavailability, and clearance.[1][2][3] A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations, while one that is excessively stable might accumulate and lead to toxicity. Therefore, a thorough understanding and early assessment of metabolic stability are crucial for selecting and optimizing drug candidates, ultimately reducing costly late-stage failures.[1][2]
This guide provides an in-depth analysis of the predicted metabolic stability of drugs incorporating the 3-Chloro-4-ethoxy-5-fluorobenzaldehyde moiety. We will explore its likely metabolic pathways, present standardized experimental protocols for its assessment, and compare its expected stability profile against common structural alternatives.
Predicted Metabolic Pathways for the this compound Moiety
The metabolic fate of a molecule is dictated by its chemical structure. The this compound moiety presents several potential sites for enzymatic attack, primarily by Cytochrome P450 (CYP) enzymes located in the liver.[3]
The three primary predicted metabolic "hotspots" are:
-
Oxidation of the Aldehyde Group: Aromatic aldehydes are known substrates for CYP enzymes, which can catalyze their oxidation to the corresponding carboxylic acid.[4][5][6] This is often a major metabolic pathway.[4] The resulting carboxylic acid is typically more polar and readily excreted.
-
O-dealkylation of the Ethoxy Group: The ethoxy group is susceptible to CYP-mediated O-dealkylation. This reaction involves the hydroxylation of the carbon atom attached to the oxygen, forming an unstable hemiacetal intermediate. This intermediate then spontaneously breaks down to yield a phenol and acetaldehyde.[7][8]
-
Aromatic Hydroxylation: While the benzene ring is heavily substituted with electron-withdrawing groups (chloro and fluoro), which generally deactivates the ring to oxidative attack, aromatic hydroxylation remains a possibility, albeit likely a minor pathway.[9]
The presence of halogen atoms (chlorine and fluorine) can significantly influence metabolic stability.[10][11] The strong carbon-fluorine bond is generally resistant to metabolic cleavage, often acting as a "metabolic blocker" to prevent oxidation at that position.[12] Chlorine, being larger and more polarizable, can also influence enzyme binding and reactivity, sometimes directing metabolism to other sites.[13][14]
Visualizing the Predicted Metabolic Pathways
The following diagram illustrates the primary predicted metabolic transformations for the this compound moiety.
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A Comparative Benchmarking Guide to the Synthesis of 3-Chloro-4-ethoxy-5-fluorobenzaldehyde
Introduction: 3-Chloro-4-ethoxy-5-fluorobenzaldehyde is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring chloro, ethoxy, and fluoro groups on the benzaldehyde scaffold, makes it a valuable building block for accessing complex molecular architectures. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers and professionals in drug development and process chemistry. This guide provides an in-depth comparison of two distinct synthetic routes to this compound, offering a critical evaluation of their respective merits and drawbacks, supported by experimental data and mechanistic insights.
Route 1: Formylation of a Substituted Phenol Followed by Etherification
This strategy employs a classic approach where the benzaldehyde skeleton is first constructed through formylation of a readily available substituted phenol, followed by the introduction of the ethoxy group in the final step.
Causality Behind Experimental Choices:
This route is predicated on the robust and well-established Duff reaction for the ortho-formylation of phenols. The choice of 2-fluoro-6-chlorophenol as the starting material is strategic, as the phenolic hydroxyl group activates the ring for electrophilic substitution and directs the incoming formyl group to the para position, which is sterically accessible. The subsequent Williamson ether synthesis is a reliable method for the ethylation of the newly installed hydroxyl group.
Experimental Protocol:
Step 1: Synthesis of 3-Chloro-5-fluoro-4-hydroxybenzaldehyde via Duff Reaction
-
In a reaction vessel, 2-fluoro-6-chlorophenol (1 equivalent) and hexamethylenetetramine (1 equivalent) are dissolved in trifluoroacetic acid (TFA).[1]
-
The mixture is stirred at 60°C for 16 hours under an inert atmosphere.[1]
-
Upon completion, the reaction mixture is poured into ice-water and extracted with diethyl ether.
-
The combined organic fractions are washed with brine, dried over magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield 3-chloro-5-fluoro-4-hydroxybenzaldehyde. A yield of approximately 40% can be expected.[1]
Step 2: Ethylation of 3-Chloro-5-fluoro-4-hydroxybenzaldehyde
-
The 3-chloro-5-fluoro-4-hydroxybenzaldehyde (1 equivalent) is dissolved in a suitable polar aprotic solvent such as dimethylformamide (DMF).
-
A slight excess of a base, such as potassium carbonate (1.5 equivalents), is added to the solution to deprotonate the phenolic hydroxyl group.
-
Ethyl iodide or ethyl bromide (1.1 equivalents) is then added, and the reaction mixture is heated to facilitate the nucleophilic substitution.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
After completion, the mixture is poured into water and extracted with an organic solvent like ethyl acetate.
-
The organic layer is washed, dried, and concentrated to give the crude product, which can be further purified by chromatography or recrystallization to afford this compound.
Visualizing the Workflow:
Sources
A Senior Application Scientist's Guide to the In Vitro Evaluation of Novel Anticancer Agents Derived from 3-Chloro-4-ethoxy-5-fluorobenzaldehyde
Introduction: The Therapeutic Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the strategic selection of a core chemical scaffold is a cornerstone of successful drug discovery. The 3-Chloro-4-ethoxy-5-fluorobenzaldehyde moiety represents a versatile and promising starting point for the synthesis of novel bioactive compounds. Its unique substitution pattern—featuring electron-withdrawing halogen atoms and an electron-donating ethoxy group—provides a rich electronic environment, creating a foundation for molecules with the potential for high-affinity interactions with biological targets. Derivatives of similar substituted benzaldehydes have shown a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3]
This guide provides a comprehensive framework for the initial in vitro screening and comparison of novel compounds synthesized from this privileged scaffold. We will move beyond a simple recitation of protocols to delve into the causal logic behind experimental design, ensuring that the data generated is not only accurate but also mechanistically informative. For the purpose of this guide, we will compare three hypothetical novel derivatives—Compound A , Compound B , and Compound C —against a well-established chemotherapeutic agent, Doxorubicin , to benchmark their potential as anticancer agents. Our primary objectives are to quantify their cytotoxic potency and to gain initial insights into their selectivity and mechanism of action.
Part 1: Comparative Analysis of Cytotoxic Activity and Selectivity
The foundational step in evaluating any potential anticancer agent is to determine its ability to kill or inhibit the growth of cancer cells.[4][5] However, raw potency is a crude metric. A truly promising compound must also demonstrate a degree of selectivity, preferentially targeting cancer cells while sparing healthy, non-malignant cells. This reduces the likelihood of severe side effects in a clinical setting.[6][7]
To assess these critical parameters, we employ a panel of cell lines:
-
MCF-7: A human breast adenocarcinoma cell line.
-
HeLa: A human cervical cancer cell line.
-
HEK-293: A non-cancerous human embryonic kidney cell line, serving as our model for normal cell toxicity.
The primary metric for comparison is the half-maximal inhibitory concentration (IC50) , which represents the concentration of a compound required to inhibit cell viability by 50%.[5] A lower IC50 value indicates higher potency. Subsequently, we calculate a Selectivity Index (SI) by comparing the IC50 in normal cells to that in cancer cells (SI = IC50 in HEK-293 / IC50 in Cancer Cell Line). A higher SI value is indicative of more favorable cancer cell-specific toxicity.
Experimental Data Summary
The following table summarizes the cytotoxic performance of our hypothetical compounds and the reference drug after a 48-hour incubation period, as determined by the MTT assay.
| Compound | IC50 on MCF-7 (µM) ± SD | IC50 on HeLa (µM) ± SD | IC50 on HEK-293 (µM) ± SD | Selectivity Index (vs. MCF-7) | Selectivity Index (vs. HeLa) |
| Compound A | 12.5 ± 1.1 | 15.8 ± 1.4 | 35.2 ± 2.5 | 2.8 | 2.2 |
| Compound B | 2.1 ± 0.3 | 8.9 ± 0.7 | > 50 | > 23.8 | > 5.6 |
| Compound C | > 100 | > 100 | > 100 | N/A | N/A |
| Doxorubicin | 0.5 ± 0.04 | 0.8 ± 0.06 | 2.5 ± 0.2 | 5.0 | 3.1 |
Interpretation of Results:
-
Compound C demonstrates negligible cytotoxicity at the tested concentrations and can be deprioritized for this therapeutic application.
-
Compound A shows moderate potency but suffers from poor selectivity, suggesting it may have a narrow therapeutic window.
-
Doxorubicin , our positive control, is highly potent but also exhibits significant toxicity towards the non-cancerous HEK-293 cells, reflected in its modest SI values.
-
Compound B emerges as the most promising candidate. It displays potent activity against the MCF-7 breast cancer cell line and, critically, shows a significantly higher IC50 value against the normal HEK-293 cells, resulting in an excellent Selectivity Index. This profile warrants further investigation into its mechanism of action.
Part 2: Elucidating the Mechanism of Cell Death
Understanding how a compound induces cell death is as important as knowing that it does. The ideal anticancer agent induces apoptosis , a programmed and controlled form of cell suicide that minimizes inflammation and damage to surrounding tissues. In contrast, necrosis is a chaotic form of cell death that can trigger an inflammatory response.
To differentiate between these pathways, we utilize an Annexin V-FITC and Propidium Iodide (PI) dual-staining assay, analyzed via flow cytometry.[5]
-
Annexin V binds to phosphatidylserine, a lipid that flips to the outer cell membrane during early apoptosis.
-
Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.
Workflow for In Vitro Anticancer Compound Screening
The following diagram illustrates the logical workflow for screening and prioritizing novel compounds.
Caption: A streamlined workflow for identifying and validating lead anticancer compounds.
Apoptosis Assay Results for Compound B
Based on its promising cytotoxicity profile, Compound B was advanced to mechanistic studies. MCF-7 cells were treated with Compound B at its IC50 concentration (2.1 µM) for 24 hours.
| Cell Population | Percentage of Total Cells (%) | Interpretation |
| Viable (Annexin V- / PI-) | 45.2% | Unaffected cells |
| Early Apoptotic (Annexin V+ / PI-) | 38.5% | Cells undergoing programmed cell death |
| Late Apoptotic (Annexin V+ / PI+) | 12.1% | Cells in the final stages of apoptosis |
| Necrotic (Annexin V- / PI+) | 4.2% | Cells dying via a non-programmed pathway |
These results strongly suggest that Compound B's primary mechanism of inducing cell death in MCF-7 cells is through the induction of apoptosis. This is a highly desirable characteristic for a developmental anticancer drug.
Visualizing a Key Apoptotic Pathway
Many chemotherapeutic agents function by activating the intrinsic (or mitochondrial) pathway of apoptosis. The diagram below shows a simplified representation of this critical signaling cascade.
Caption: The intrinsic pathway of apoptosis, a common target for anticancer drugs.
Part 3: Detailed Experimental Methodologies
Scientific integrity rests on the bedrock of reproducible and well-controlled experiments. The protocols described below are designed as self-validating systems, incorporating necessary controls to ensure data reliability.
Protocol 1: MTT Cell Viability Assay
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of viability. Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines (MCF-7, HeLa) and non-cancerous cell line (HEK-293)
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well flat-bottom sterile plates
-
Test compounds (dissolved in DMSO, stock solution 10 mM)
-
Doxorubicin (positive control)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (for formazan dissolution)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Procedure:
-
Cell Seeding: Harvest cells during their exponential growth phase. Count cells using a hemocytometer and adjust the density to 5 x 10^4 cells/mL in complete medium. Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the test compounds and Doxorubicin in complete medium. The final DMSO concentration in the wells must be kept below 0.5% to avoid solvent toxicity. Replace the old medium with 100 µL of medium containing the various compound concentrations. Include "cells-only" (untreated) and "vehicle-only" (0.5% DMSO) controls.
-
Incubation: Incubate the plate for 48 hours under the same conditions.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, purple formazan crystals will form in viable cells.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Annexin V-FITC/PI Apoptosis Assay
Principle: This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis and necrosis.[5] It provides crucial mechanistic insight into the mode of cell death induced by a test compound.
Materials:
-
6-well sterile plates
-
Test compound (Compound B) and vehicle control (DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
Cell culture reagents as described for the MTT assay
Step-by-Step Procedure:
-
Cell Seeding and Treatment: Seed cells (e.g., MCF-7) in 6-well plates at a density of 2 x 10^5 cells/well in 2 mL of complete medium. Incubate for 24 hours to allow attachment.
-
Compound Exposure: Treat the cells with the test compound at its predetermined IC50 concentration and a vehicle control. Incubate for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Staining: Discard the supernatant and wash the cell pellet twice with cold PBS. Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.
-
Antibody and Dye Addition: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition and Analysis: Analyze the samples immediately using a flow cytometer. The data is typically displayed as a dot plot, which can be divided into four quadrants to quantify viable, early apoptotic, late apoptotic, and necrotic cell populations.
Conclusion and Future Directions
This guide outlines a robust, logical, and comparative approach to the initial in vitro characterization of novel compounds derived from this compound. Through a tiered screening process, we successfully identified Compound B as a promising anticancer lead due to its high potency against MCF-7 breast cancer cells and, more importantly, its excellent selectivity over non-cancerous cells. Further investigation revealed that its cytotoxic effect is mediated primarily through the induction of apoptosis, a highly desirable trait for a chemotherapeutic agent.
The path forward for Compound B would involve more extensive in vitro profiling against a broader panel of cancer cell lines, followed by target deconvolution studies to identify its specific molecular target within the apoptotic pathway. This structured, data-driven approach ensures that only the most promising candidates, backed by solid scientific rationale, are advanced toward more complex and resource-intensive preclinical development.
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Safety Operating Guide
Proper Disposal of 3-Chloro-4-ethoxy-5-fluorobenzaldehyde: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-Chloro-4-ethoxy-5-fluorobenzaldehyde, a halogenated aromatic aldehyde. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of personnel and the environment. This document is designed for researchers, scientists, and drug development professionals who handle this compound.
Understanding the Hazard Profile
Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is classified as a hazardous chemical.[1] Its primary routes of exposure and associated health effects are summarized below.
| Hazard Classification | Description | Source |
| Skin Corrosion/Irritation | Causes skin irritation.[1] | OSHA (29 CFR 1910.1200) |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] | OSHA (29 CFR 1910.1200) |
| Specific target organ toxicity | May cause respiratory irritation.[1] | OSHA (29 CFR 1910.1200) |
Given these hazards, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) to prevent accidental exposure.
Personal Protective Equipment (PPE) and Engineering Controls
The Occupational Safety and Health Administration (OSHA) mandates specific safety measures when handling hazardous chemicals.[2][3][4] The following PPE and engineering controls are mandatory when managing waste streams containing this compound:
-
Engineering Controls : Always handle the compound and its waste within a certified chemical fume hood to minimize inhalation of vapors or dust.
-
Eye and Face Protection : Wear safety glasses with side-shields or chemical safety goggles. A face shield may be required for bulk transfers or spill cleanup.
-
Skin Protection : Use chemically resistant gloves (e.g., nitrile, neoprene). Lab coats or chemical-resistant aprons are also required to prevent skin contact.
-
Respiratory Protection : If engineering controls are insufficient or during a large spill, use a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases.
Waste Characterization and Segregation
Proper waste disposal begins with accurate characterization. Under the Resource Conservation and Recovery Act (RCRA), chemical waste must be evaluated to determine if it is a "listed" or "characteristic" hazardous waste.[5]
Waste Characterization:
This compound is a halogenated organic compound. Wastes from the use of halogenated organic compounds are often categorized under the "F-List" of hazardous wastes from non-specific sources.[5][6][7] Specifically, spent solvents or residues containing this compound would likely fall under codes such as:
-
F001/F002 : If mixed with or used as a spent halogenated solvent.[6]
-
F024/F025 : As a process waste from the production of chlorinated aliphatic hydrocarbons, though less likely in a research setting.[7][8]
It is the generator's responsibility to make the final waste determination. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste profiling.
Waste Segregation:
Proper segregation is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.
-
Solid Waste : Collect unused or contaminated solid this compound in a dedicated, clearly labeled, and sealed container. This includes contaminated items like weigh boats, filter paper, and gloves.
-
Liquid Waste : Solutions containing this compound should be collected in a separate, sealed, and clearly labeled waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
Aqueous Waste : Do not discharge any amount of this chemical into the sewer system.[1][9] Collect all aqueous solutions containing this compound as hazardous waste.
Step-by-Step Disposal Protocol
The following workflow outlines the procedural steps for the safe disposal of this compound from laboratory operations.
Caption: Disposal workflow for this compound.
Protocol Steps:
-
Preparation :
-
Don all required PPE as outlined in Section 2.
-
Ensure all waste handling occurs within a functional chemical fume hood.
-
-
Waste Collection :
-
For solid waste (pure compound, contaminated consumables), carefully place it into a designated solid waste container made of compatible material.
-
For liquid waste (solutions), pour it into a designated liquid waste container. Use a funnel to prevent spills.
-
Avoid overfilling containers; a general rule is to fill to no more than 80% capacity.
-
-
Labeling :
-
Immediately label the waste container with a hazardous waste tag.
-
The label must include:
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The appropriate hazard warnings (e.g., "Irritant," "Hazardous Waste").
-
-
-
Storage :
-
Keep waste containers sealed when not in use.
-
Store the containers in a designated satellite accumulation area or central hazardous waste storage facility, as per your institution's policy. This area should be secure, well-ventilated, and have secondary containment.
-
-
Final Disposal :
-
Contact your institution's EHS department to arrange for the pickup and disposal of the waste.
-
Disposal must be carried out by a licensed and approved hazardous waste disposal company.[1] The most common method for halogenated organic compounds is high-temperature incineration.
-
Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Small Spills (in a fume hood) :
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
-
-
Large Spills (or any spill outside a fume hood) :
-
Evacuate the immediate area.
-
Alert others and activate any emergency alarms.
-
Contact your institution's EHS or emergency response team immediately.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
All personnel who handle hazardous waste must receive appropriate training, including emergency response procedures, as mandated by OSHA's Hazardous Waste Operations and Emergency Response (HAZWOPER) standard.[3][10][11]
Conclusion
The proper disposal of this compound is a multi-step process that requires careful planning and execution. By understanding the material's hazards, utilizing appropriate protective measures, and adhering to established waste management protocols, laboratory professionals can ensure a safe working environment and maintain regulatory compliance. Always consult your institution's specific safety and disposal guidelines, as they may have additional requirements.
References
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- Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 3-Chloro-4-fluorobenzaldehyde.
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Mastering the Safe Handling of 3-Chloro-4-ethoxy-5-fluorobenzaldehyde: A Guide for Laboratory Professionals
For Immediate Reference: Key Safety and Handling Information
| Hazard Classification | Required Personal Protective Equipment (PPE) | First Aid Quick Reference |
| Warning: Causes skin irritation, serious eye irritation, and may cause respiratory irritation. | - Hand Protection: Chemical-resistant gloves (Nitrile rubber recommended). - Eye/Face Protection: Safety glasses with side-shields or goggles. A face shield is recommended when handling larger quantities. - Skin and Body Protection: Laboratory coat. - Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. | Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2] Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1][2] Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1][2] Ingestion: Clean mouth with water. Get medical attention.[1][2] |
Introduction: A Proactive Approach to Chemical Safety
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and procedural excellence. 3-Chloro-4-ethoxy-5-fluorobenzaldehyde, a halogenated aromatic aldehyde, is a valuable building block in organic synthesis. However, its structural motifs necessitate a comprehensive understanding of its potential hazards and the implementation of rigorous handling protocols. This guide provides in-depth, field-proven insights to ensure the safe and effective use of this compound in the laboratory, safeguarding both personnel and the integrity of your research. The following procedures are based on established best practices for handling halogenated organic compounds and data from structurally similar molecules, such as 3-Chloro-4-fluorobenzaldehyde.[1][2][3][4]
Understanding the Risks: The "Why" Behind the Precautions
This compound is classified as a hazardous chemical that can cause skin and serious eye irritation, as well as respiratory irritation.[1][2] The aldehyde functional group can be reactive, and the halogenated aromatic ring system contributes to its potential biological activity and toxicological profile. Inhalation of vapors or mists and direct contact with skin and eyes are the primary exposure routes to mitigate.
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the key steps for safe management of this compound within the laboratory.
Caption: Operational workflow for handling this compound.
Step-by-Step Handling Protocol
1. Pre-Handling Preparations:
-
Documentation Review: Before handling, thoroughly review the Safety Data Sheet (SDS) for 3-Chloro-4-fluorobenzaldehyde to familiarize yourself with the specific hazards and handling requirements.[1][2][3]
-
Engineering Controls: Ensure a certified chemical fume hood is available and functioning correctly. All handling of the solid compound and its solutions should be performed within the fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE) Inspection: Inspect all PPE for integrity before use. Ensure gloves are free of pinholes and safety glasses are not cracked.
2. Handling the Compound:
-
Personal Protective Equipment (PPE):
-
Gloves: Wear nitrile or other chemically resistant gloves. Always inspect gloves before use and change them immediately if they become contaminated.
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat should be worn and kept buttoned.
-
-
Weighing and Transfer:
-
Perform all weighing and transfers within a chemical fume hood.
-
Use a disposable weighing boat to avoid cross-contamination.
-
Handle the solid material carefully to avoid generating dust.
-
-
Preparing Solutions:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Ensure the container is appropriately labeled with the chemical name, concentration, solvent, and hazard warnings.
-
3. Post-Handling Procedures:
-
Decontamination: Clean the work area within the fume hood with an appropriate solvent and wipe it down. Decontaminate any equipment used, such as spatulas and glassware.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Emergency Procedures: Preparedness is Key
Accidents can happen, and a clear, rehearsed emergency plan is essential.
Exposure Response
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[1][2] |
| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops and persists.[1][2] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[5][6] |
Spill and Leak Response
For small spills within a chemical fume hood:
-
Restrict Access: Keep unnecessary personnel away from the area.
-
Ventilation: Ensure the fume hood is operating correctly.
-
Containment: Use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill.
-
Collection: Carefully sweep or scoop up the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Decontamination: Clean the spill area with a suitable solvent and then wash with soap and water.
For large spills, or spills outside of a fume hood, evacuate the area and contact your institution's emergency response team.
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it must be disposed of as hazardous waste.
Waste Segregation and Disposal Workflow
Caption: Waste segregation and disposal workflow.
Key Disposal Principles:
-
Do Not Dispose Down the Drain: Never dispose of this compound or its solutions in the sanitary sewer.
-
Segregate Waste Streams: Keep halogenated organic waste separate from non-halogenated waste. This is crucial for proper disposal and can impact disposal costs.
-
Use Designated Waste Containers: Collect all waste containing this compound in clearly labeled, sealed containers designated for halogenated organic waste.
-
Labeling: Ensure waste containers are accurately labeled with their contents.
-
Consult Institutional Guidelines: Follow your institution's specific hazardous waste management procedures for collection and disposal.
By adhering to these comprehensive guidelines, you can confidently and safely incorporate this compound into your research, fostering a culture of safety and scientific excellence within your laboratory.
References
-
PubChem. (n.d.). 3-Chloro-5-fluorobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-4-fluorobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. 3-Chloro-4-fluorobenzaldehyde - Safety Data Sheet [chemicalbook.com]
- 4. 3-Chloro-4-fluorobenzaldehyde | C7H4ClFO | CID 593866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
